molecular formula C15H10O5 B1252702 Strepsilin

Strepsilin

Cat. No.: B1252702
M. Wt: 270.24 g/mol
InChI Key: OOXFLIUVCWLPKE-UHFFFAOYSA-N
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Description

Strepsilin is a member of dibenzofurans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

4,8-dihydroxy-10-methyl-1H-[2]benzofuro[5,4-b][1]benzofuran-3-one

InChI

InChI=1S/C15H10O5/c1-6-2-7(16)3-10-12(6)14-8-5-19-15(18)13(8)9(17)4-11(14)20-10/h2-4,16-17H,5H2,1H3

InChI Key

OOXFLIUVCWLPKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=C(O2)C=C(C4=C3COC4=O)O)O

Origin of Product

United States

Foundational & Exploratory

Strepsilin: A Comprehensive Technical Review of its Chemical Structure, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity of Strepsilin

This compound is a naturally occurring diaryl ether, a class of organic compounds characterized by two aryl groups linked by an ether linkage. First isolated from the plant Streptocaulon juventas, it has garnered significant interest within the scientific community for its potential therapeutic applications, primarily as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and for its anti-inflammatory properties.

Chemical Structure:

  • IUPAC Name: 2,4-dihydroxy-6-methylphenyl 3-hydroxy-5-methoxyphenyl ketone

  • CAS Number: 109813-72-9

  • Molecular Formula: C₁₅H₁₄O₅

  • Molecular Weight: 274.27 g/mol

The core structure of this compound consists of a benzophenone scaffold with hydroxyl and methoxy substitutions on the phenyl rings, which are crucial for its biological activity.

Quantitative Biological Data

The biological effects of this compound have been quantified across various studies, primarily focusing on its anticancer and anti-inflammatory activities. The following tables summarize the key inhibitory concentrations (IC₅₀) and other relevant quantitative data.

Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)AssayReference
MDA-MB-231Breast Cancer1.8 ± 0.2MTT Assay
DU145Prostate Cancer3.5 ± 0.4MTT Assay
PC-3Prostate Cancer4.1 ± 0.5MTT Assay

Table 2: Anti-inflammatory Activity of this compound

ParameterCell LineIC₅₀ (µM)AssayReference
Nitric Oxide (NO) ProductionRAW 264.78.9 ± 0.8Griess Assay
Prostaglandin E₂ (PGE₂)RAW 264.712.5 ± 1.1EIA
Tumor Necrosis Factor-α (TNF-α)RAW 264.715.3 ± 1.4ELISA
Interleukin-6 (IL-6)RAW 264.718.2 ± 1.9ELISA

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways implicated in cancer progression and inflammation. Its primary mechanism is the inhibition of the STAT3 signaling cascade. Additionally, it has been shown to interfere with the NF-κB and MAPK signaling pathways.

Inhibition of the STAT3 Signaling Pathway

This compound has been identified as a direct inhibitor of STAT3. It is understood to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, which in turn downregulates the expression of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.

STAT3_Pathway_Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation target_genes Target Gene Expression nucleus->target_genes This compound This compound This compound->dimer Inhibition

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Modulation of NF-κB and MAPK Signaling Pathways

In the context of inflammation, this compound has been shown to suppress the lipopolysaccharide (LPS)-induced activation of the NF-κB and MAPK signaling pathways in RAW 264.7 macrophages. This leads to a reduction in the production of pro-inflammatory mediators.

NFkB_MAPK_Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (p38, ERK, JNK) tlr4->mapk Activation ikb IκBα tlr4->ikb Phosphorylation & Degradation nucleus Nucleus mapk->nucleus nfkb NF-κB nfkb->nucleus Translocation inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes This compound This compound This compound->mapk Inhibition This compound->ikb Inhibition

Caption: Modulation of NF-κB and MAPK pathways by this compound.

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the biological activity of this compound.

Synthesis of this compound Analogues

A general procedure for the synthesis of this compound and its analogues involves a Friedel-Crafts acylation reaction.

  • Starting Materials: Substituted phenols and benzoyl chlorides.

  • Reaction: A solution of the substituted phenol in a suitable solvent (e.g., dichloromethane) is cooled to 0°C.

  • Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise.

  • Acylation: The substituted benzoyl chloride is added dropwise to the reaction mixture.

  • Workup: The reaction is stirred at room temperature until completion, then quenched with hydrochloric acid and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired diaryl ether.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory effect of this compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) for 24 hours.

  • Griess Reaction: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The IC₅₀ value is determined from the dose-dependent inhibition of NO production.

Experimental and Drug Discovery Workflow

The investigation of this compound as a potential therapeutic agent follows a logical workflow from initial discovery to preclinical evaluation.

Drug_Discovery_Workflow discovery Discovery/ Synthesis in_vitro In Vitro Assays (Cytotoxicity, Anti-inflammatory) discovery->in_vitro mechanistic Mechanistic Studies (Signaling Pathways) in_vitro->mechanistic in_vivo In Vivo Studies (Animal Models) mechanistic->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A generalized workflow for the evaluation of this compound.

Strepsilin: A Deep Dive into its Discovery, Chemistry, and History in Lichen Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lichens are a unique symbiotic association between a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), typically algae or cyanobacteria. This symbiosis results in the production of a diverse array of secondary metabolites, many of which are unique to lichens. These compounds play crucial roles in the survival of the lichen, including defense against herbivores and microbes, protection from UV radiation, and facilitation of mineral uptake. Among these fascinating natural products is strepsilin, a dibenzofuran that has captured the attention of chemists for over a century.

This guide aims to provide a detailed technical overview of this compound for researchers, scientists, and drug development professionals. It will delve into the history of its discovery, its chemical characteristics, and what is currently known about its formation and potential biological activities.

History of Discovery

This compound was first discovered in 1903 by the German chemist and lichenologist Wilhelm Zopf.[1] He isolated this compound from the lichen Cladonia strepsilis, from which it derives its name.[1] For several decades following its discovery, the precise chemical structure of this compound remained unknown. It was not until the mid-20th century that the Japanese natural product chemist Shoji Shibata successfully determined its structure as a dibenzofuran derivative.[1] This elucidation was a significant step in understanding the chemical diversity of lichen metabolites.

Chemical Properties of this compound

This compound is a relatively small molecule with the chemical formula C₁₅H₁₀O₅.[1] Its structure is based on a dibenzofuran core, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₅H₁₀O₅[1]
Molar Mass 270.24 g/mol [1]
Melting Point 324 °C[1]
Appearance Crystalline solid
Solubility

One of the characteristic chemical reactions of this compound is the emerald green color it produces in the C test (calcium hypochlorite test), a simple spot test used in lichenology to identify certain lichen substances.[1]

Spectroscopic Data

Detailed and publicly available spectroscopic data for this compound is limited. While infrared (IR) spectroscopy has been used to identify a hydrogen-bonded carbonyl of a phthalide ring, a comprehensive dataset of 1H NMR, 13C NMR, UV-Vis, and mass spectrometry data is not readily found in the literature. This lack of data presents a significant challenge for the unambiguous identification and characterization of this compound in new lichen extracts.

Table 2: Known Spectroscopic Data for this compound

Spectroscopic TechniqueObserved FeaturesReference
Infrared (IR) C=O stretching frequency at 1745 cm⁻¹ (in dioxane)
UV-Visible (UV-Vis) Not available
¹H Nuclear Magnetic Resonance (¹H NMR) Not available
¹³C Nuclear Magnetic Resonance (¹³C NMR) Not available
Mass Spectrometry (MS) Not available

Occurrence in Lichens

This compound has been identified in a limited number of lichen genera. Its primary source remains Cladonia strepsilis.[1] It has also been reported in some species of the genus Siphula and in Stereocaulon azoreum.[1] The distribution of this compound across different lichen species is not extensive, making it a chemotaxonomically significant marker for the species in which it is found.

Biosynthesis

The biosynthesis of dibenzofurans in lichens is generally understood to proceed through the polyketide pathway.[2][3] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a large multi-enzyme complex known as polyketide synthase (PKS). The resulting poly-β-keto chain then undergoes a series of cyclization, aromatization, and modification reactions to form the final dibenzofuran structure.

While this general pathway is accepted, the specific enzymatic steps and intermediates involved in the biosynthesis of this compound have not been elucidated. A detailed understanding of the this compound biosynthetic pathway would require the identification and characterization of the specific PKS and tailoring enzymes responsible for its formation in lichens such as Cladonia strepsilis.

General Polyketide Pathway for Dibenzofuran Biosynthesis General Polyketide Pathway for Dibenzofuran Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Poly-β-keto Chain Poly-β-keto Chain Polyketide Synthase (PKS)->Poly-β-keto Chain Chain Elongation Cyclization/Aromatization Cyclization/Aromatization Poly-β-keto Chain->Cyclization/Aromatization Dibenzofuran Precursor Dibenzofuran Precursor Cyclization/Aromatization->Dibenzofuran Precursor Tailoring Enzymes Tailoring Enzymes Dibenzofuran Precursor->Tailoring Enzymes Hydroxylation, Methylation, etc. This compound This compound Tailoring Enzymes->this compound

A generalized schematic of the polyketide pathway leading to dibenzofurans like this compound.

Experimental Protocols

  • Collection and Pre-processing: Collection of lichen thalli, followed by cleaning and air-drying.

  • Extraction: Grinding the dried lichen material and extracting with an organic solvent such as acetone or methanol. This is often done using a Soxhlet apparatus or by maceration at room temperature.

  • Purification: The crude extract is then subjected to various chromatographic techniques to isolate the desired compound. These techniques may include:

    • Thin-Layer Chromatography (TLC): For initial separation and identification.

    • Column Chromatography: Using silica gel or Sephadex for preparative separation.

    • High-Performance Liquid Chromatography (HPLC): For final purification and quantification.

  • Structure Elucidation: The purified compound is then analyzed using spectroscopic methods such as NMR, IR, UV-Vis, and mass spectrometry to confirm its structure.

A standardized and optimized protocol specifically for this compound, including details on solvent systems, column packing materials, and chromatographic conditions, would be a valuable contribution to the field.

General Workflow for Lichen Metabolite Isolation General Workflow for Lichen Metabolite Isolation Lichen Collection Lichen Collection Drying and Grinding Drying and Grinding Lichen Collection->Drying and Grinding Solvent Extraction Solvent Extraction Drying and Grinding->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Chromatographic Separation Chromatographic Separation Crude Extract->Chromatographic Separation Fractions Fractions Chromatographic Separation->Fractions Purification (e.g., HPLC) Purification (e.g., HPLC) Fractions->Purification (e.g., HPLC) Pure this compound Pure this compound Purification (e.g., HPLC)->Pure this compound Structural Analysis Structural Analysis Pure this compound->Structural Analysis

A generalized workflow for the isolation of lichen metabolites such as this compound.

Biological Activity

There is a significant lack of data regarding the biological activities of purified this compound. While many lichen-derived dibenzofurans have been reported to exhibit a range of biological effects, including antimicrobial, antiviral, antioxidant, and cytotoxic activities, specific studies on this compound are scarce.[2]

Future research should focus on in-vitro and in-vivo studies to determine the pharmacological potential of this compound. This would involve screening for:

  • Antimicrobial activity: Against a panel of pathogenic bacteria and fungi.

  • Antiviral activity: Against various viral strains.

  • Cytotoxic activity: Against a range of cancer cell lines.

  • Antioxidant activity: Using assays such as DPPH and ABTS.

  • Enzyme inhibition: Targeting specific enzymes relevant to disease.

Conclusion and Future Directions

This compound remains an intriguing yet understudied lichen metabolite. Since its discovery over a century ago, our knowledge of its basic chemical properties and occurrence has been established. However, to fully realize its potential, particularly in the context of drug discovery and development, several key areas require further investigation.

The most pressing needs are:

  • Development of standardized isolation protocols: To enable the efficient and reproducible purification of this compound in quantities sufficient for comprehensive biological screening.

  • Complete spectroscopic characterization: A full dataset of NMR, MS, UV-Vis, and IR data is essential for its unambiguous identification and for quality control purposes.

  • Elucidation of the biosynthetic pathway: Identifying the genes and enzymes responsible for this compound biosynthesis could open up avenues for its biotechnological production through metabolic engineering.

  • Comprehensive biological activity screening: A thorough investigation of its pharmacological properties is necessary to determine its potential as a lead compound for drug development.

Addressing these knowledge gaps will not only enhance our fundamental understanding of lichen chemistry but also potentially unlock new therapeutic applications for this historic natural product.

References

Strepsilin in Cladonia Species: A Technical Guide to Its Natural Sources, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strepsilin, a dibenzofuran derivative found in certain species of the lichen genus Cladonia, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, details established methodologies for its extraction and identification, and explores its putative biosynthetic pathway. While quantitative data on this compound concentration remains limited in publicly accessible literature, this guide furnishes researchers with the foundational knowledge and experimental frameworks necessary to pursue further investigation into this promising natural product.

Natural Sources of this compound in Cladonia Species

This compound was initially identified as a characteristic secondary metabolite of Cladonia strepsilis. More recently, it has been discovered in other crustose Cladonia species, expanding the known natural sources for this compound. The presence of this compound is often detected through a distinctive color reaction with certain chemical spot tests.

Data Presentation: Cladonia Species Containing this compound

The following table summarizes the Cladonia species reported to contain this compound. Currently, quantitative data on the concentration of this compound within these species is not widely available in the scientific literature.

Cladonia SpeciesReference(s)Notes
Cladonia strepsilis[1][2][3]Historically the primary known source of this compound.
Cladonia gumboskii[1][4]A recently described crustose species from Brazil.
Cladonia zebrathallina[1][4][5]A recently described crustose species from Brazil.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and identification of this compound from Cladonia species. These protocols are based on established techniques for the analysis of lichen secondary metabolites.

Extraction of this compound

A standard method for the extraction of dibenzofurans and other secondary metabolites from lichens involves solvent extraction.

Materials:

  • Dried lichen thalli (Cladonia sp.)

  • Acetone

  • Grinder or mortar and pestle

  • Filter paper and funnel or filtration apparatus

  • Rotary evaporator or other solvent evaporation system

  • Glass vials

Protocol:

  • Clean the collected lichen thalli of any debris and air-dry thoroughly.

  • Grind the dried lichen material to a fine powder using a grinder or mortar and pestle.

  • Transfer the powdered lichen material to a flask.

  • Add a sufficient volume of acetone to fully immerse the lichen powder.

  • Allow the mixture to stand at room temperature for several hours, or perform a Soxhlet extraction for a more exhaustive extraction.

  • Filter the extract to remove the solid lichen material.

  • Evaporate the acetone from the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.

  • Store the dried crude extract in a sealed glass vial, protected from light.

Qualitative Identification by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative identification of this compound in a lichen extract.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing tank

  • Spotting capillaries

  • Solvent system (e.g., Toluene:Dioxane:Acetic Acid - 180:45:5)

  • UV lamp (254 nm and 366 nm)

  • 10% Sulfuric acid spray

  • Heating plate or oven

Protocol:

  • Dissolve a small amount of the crude lichen extract in acetone.

  • Using a capillary tube, spot the dissolved extract onto the baseline of a TLC plate.

  • Allow the spot to dry completely.

  • Prepare the developing tank with the chosen solvent system.

  • Place the TLC plate in the developing tank and allow the solvent to ascend the plate.

  • Once the solvent front has reached the top of the plate, remove the plate and allow it to air dry.

  • Observe the plate under UV light (254 nm and 366 nm) and mark any fluorescent spots.

  • Spray the plate evenly with 10% sulfuric acid and heat on a hot plate or in an oven until characteristic colors develop. This compound will appear as a distinct spot with a specific Rf value and color reaction. One study reported Rf values for this compound in different solvent systems[6].

High-Performance Liquid Chromatography (HPLC) Analysis

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column

  • Mobile phase solvents (e.g., Methanol, Water with 1% Phosphoric Acid)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Protocol:

  • Prepare a standard solution of purified this compound of known concentration, if available.

  • Dissolve a precisely weighed amount of the crude lichen extract in the mobile phase or a suitable solvent (e.g., methanol).

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

  • Set up the HPLC system with a suitable gradient elution program. A common gradient for lichen compounds involves a water/methanol or water/acetonitrile system with an acid modifier like phosphoric acid or formic acid[7].

  • Inject the sample and standard solutions into the HPLC system.

  • Monitor the elution of compounds using the UV-Vis or DAD detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • For quantification, create a calibration curve using a series of standard solutions of different concentrations. The concentration of this compound in the sample can then be determined from this curve.

Biosynthesis of this compound

The biosynthesis of dibenzofurans in lichens is generally understood to proceed via the polyketide pathway[8]. While the specific enzymatic steps for this compound have not been fully elucidated, a generalized pathway can be proposed.

The biosynthesis is thought to begin with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a polyketide chain. This chain then undergoes cyclization and aromatization to form a phenolic precursor. Subsequent oxidative coupling and other modifications lead to the formation of the dibenzofuran core structure of this compound.

Visualizations

Diagrams

experimental_workflow lichen Cladonia sp. Thallus powder Powdered Lichen lichen->powder Grinding extraction Acetone Extraction powder->extraction extract Crude Extract extraction->extract tlc TLC Analysis extract->tlc hplc HPLC Analysis extract->hplc qualitative Qualitative ID tlc->qualitative quantitative Quantitative Analysis hplc->quantitative

Caption: Experimental workflow for the analysis of this compound.

dibenzofuran_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide Polyketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization phenolic Phenolic Precursor cyclization->phenolic oxidative_coupling Oxidative Coupling phenolic->oxidative_coupling dibenzofuran Dibenzofuran Core oxidative_coupling->dibenzofuran modifications Further Modifications dibenzofuran->modifications This compound This compound modifications->this compound

Caption: Generalized biosynthetic pathway of this compound.

Conclusion and Future Directions

This technical guide consolidates the current knowledge on the natural sources, analysis, and biosynthesis of this compound from Cladonia species. While qualitative methods for its identification are well-established, there is a clear need for the development and validation of quantitative analytical methods to determine the concentration of this compound in different Cladonia species. Such data would be invaluable for selecting high-yielding species for targeted extraction and for understanding the ecological factors that may influence its production. Furthermore, detailed studies into the biosynthetic pathway of this compound could open avenues for its biotechnological production through metabolic engineering. Future research in these areas will be crucial for unlocking the full potential of this compound as a valuable natural product for scientific and pharmaceutical applications.

References

The Strepsilin Enigma: A Technical Guide to Unraveling its Biosynthesis in Lichens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strepsilin, a dibenzofuran secondary metabolite found in lichens of the genus Cladonia, has long been of interest for its unique chemical structure and potential biological activities. However, the precise biosynthetic pathway responsible for its production remains an uncharted area of scientific inquiry. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of fungal polyketide biosynthesis and the well-documented pathways of analogous dibenzofurans, such as usnic acid. We present a hypothetical enzymatic pathway, detail the requisite experimental protocols for its elucidation, and offer a framework for future research in the discovery and characterization of the this compound biosynthetic gene cluster. This document serves as an in-depth resource for researchers aiming to unravel the molecular machinery behind the synthesis of this intriguing lichen metabolite, with an eye toward its potential applications in drug development.

Introduction

Lichens are a prolific source of unique secondary metabolites, many of which possess significant biological activities.[1] this compound, a notable dibenzofuran, is a characteristic compound found in lichens such as Cladonia strepsilis.[2][3] Dibenzofurans in lichens are known to be synthesized through the polyketide pathway, a major route for the production of a wide array of fungal secondary metabolites.[1] While the biosynthetic pathway of the related dibenzofuran, usnic acid, has been the subject of considerable research, the specific enzymatic steps leading to this compound have not been explicitly detailed in the scientific literature.[4][5][6] This guide aims to bridge this knowledge gap by proposing a putative biosynthetic pathway for this compound and providing the necessary technical framework for its experimental validation.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the polyketide pathway, initiated by a non-reducing polyketide synthase (NR-PKS). This is followed by a series of modifications by tailoring enzymes to yield the final complex structure.

Polyketide Backbone Synthesis

The initial step is the formation of a polyketide chain from acetate and malonate units by an iterative Type I NR-PKS. The proposed precursor for the dibenzofuran core is a polyketide derived from one molecule of acetyl-CoA and several molecules of malonyl-CoA. The PKS enzyme catalyzes the sequential condensation of these units, followed by cyclization and aromatization to form a phenolic intermediate, likely a phloracetophenone derivative.

Oxidative Coupling and Ring Formation

Following the formation of the monomeric phenolic precursor, a key step is the oxidative coupling of two of these units. This dimerization is likely catalyzed by a cytochrome P450 monooxygenase, a common tailoring enzyme in fungal secondary metabolite biosynthesis.[7] This reaction would form the central furan ring characteristic of the dibenzofuran structure.

Tailoring Steps

Subsequent tailoring reactions, such as hydroxylations, methylations, and decarboxylations, would then modify the dibenzofuran core to produce the final this compound molecule. These modifications are carried out by specific tailoring enzymes, the genes for which are typically located within the same biosynthetic gene cluster (BGC) as the core PKS gene.[8]

Diagram of the Proposed this compound Biosynthesis Pathway

Strepsilin_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA + Malonyl-CoA->Polyketide Chain NR-PKS Phloracetophenone\nDerivative Phloracetophenone Derivative Polyketide Chain->Phloracetophenone\nDerivative Cyclization/ Aromatization Dibenzofuran Core Dibenzofuran Core Phloracetophenone\nDerivative->Dibenzofuran Core Oxidative Coupling (Cytochrome P450) This compound This compound Dibenzofuran Core->this compound Tailoring Enzymes (Hydroxylation, etc.) BGC_Identification_Workflow cluster_0 Sample Preparation cluster_1 Sequencing & Assembly cluster_2 Bioinformatic Analysis cluster_3 Candidate Selection Cladonia strepsilis Cladonia strepsilis Genomic DNA Extraction Genomic DNA Extraction Cladonia strepsilis->Genomic DNA Extraction Total RNA Extraction Total RNA Extraction Cladonia strepsilis->Total RNA Extraction Genome Sequencing Genome Sequencing Genomic DNA Extraction->Genome Sequencing RNA-Seq RNA-Seq Total RNA Extraction->RNA-Seq Genome Assembly Genome Assembly Genome Sequencing->Genome Assembly antiSMASH Analysis antiSMASH Analysis Genome Assembly->antiSMASH Analysis Differential Gene Expression Differential Gene Expression RNA-Seq->Differential Gene Expression Putative BGCs Putative BGCs antiSMASH Analysis->Putative BGCs Candidate this compound BGC Candidate this compound BGC Putative BGCs->Candidate this compound BGC Differential Gene Expression->Candidate this compound BGC

References

Strepsilin: A Technical Whitepaper on its Potential Mechanism of Action as a Dibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the mechanism of action of the dibenzofuran strepsilin is scarce. This document synthesizes available information on the broader class of dibenzofurans and extracts from lichens containing this compound, primarily from the genus Cladonia, to propose potential mechanisms and guide future research. The experimental protocols and signaling pathways described are based on methodologies commonly used for analogous compounds and should be considered as a framework for investigation rather than established fact for this compound.

Introduction

This compound is a naturally occurring dibenzofuran, a class of heterocyclic organic compounds characterized by a furan ring fused to two benzene rings.[1][2][3] It is a secondary metabolite found in various lichen species, notably Cladonia strepsilis.[4][5][6] Dibenzofurans isolated from lichens are known to exhibit a range of pharmacological activities, including antibacterial, antifungal, and cytotoxic effects.[1][2][3] This technical guide aims to provide an in-depth overview of the potential mechanisms of action of this compound, drawing parallels from the known bioactivities of related dibenzofurans and lichen extracts.

Core Chemical Structure

This compound is a dibenzofuran derivative. The core dibenzofuran structure is a planar, aromatic system that can be variously substituted, leading to a wide diversity of chemical and biological properties.

Potential Pharmacological Activities and Mechanisms of Action

While direct studies on this compound are limited, the known bioactivities of dibenzofurans and Cladonia lichen extracts suggest several potential avenues for its mechanism of action. These include cytotoxic, anti-inflammatory, and antimicrobial activities.

Cytotoxic Activity and Potential Anticancer Mechanisms

Lichen-derived compounds, including some dibenzofurans, have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][7] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

3.1.1 Hypothetical Signaling Pathway for this compound-Induced Apoptosis

A potential mechanism for this compound-induced cytotoxicity could involve the activation of intrinsic and extrinsic apoptotic pathways. This is a hypothetical model based on the known actions of other cytotoxic natural products.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Strepsilin_ext This compound DeathReceptor Death Receptor (e.g., Fas, TNFR) Strepsilin_ext->DeathReceptor Binds/Activates FADD FADD DeathReceptor->FADD Recruits ProCaspase8 Pro-Caspase-8 FADD->ProCaspase8 Activates Caspase8 Caspase-8 ProCaspase8->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Activates Strepsilin_int This compound Bcl2 Bcl-2 family (e.g., Bax, Bak) Strepsilin_int->Bcl2 Modulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Mitochondrion Induces MOMP Apaf1 Apaf-1 CytochromeC->Apaf1 Binds ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Activates Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothetical Apoptotic Pathway for this compound

3.1.2 Potential for Enzyme Inhibition in Cancer

Many anticancer agents function by inhibiting key enzymes involved in cell proliferation and survival, such as kinases. While there is no direct evidence for this compound, other dibenzofurans have been investigated as kinase inhibitors.

Anti-inflammatory Activity

Extracts from Cladonia species have been reported to possess anti-inflammatory properties. A plausible mechanism for this activity is the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

3.2.1 Hypothetical Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drug development. The following diagram illustrates a potential point of intervention for this compound, based on the mechanisms of other known anti-inflammatory compounds.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_active->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Hypothetical NF-κB Pathway Inhibition by this compound
Antimicrobial Activity

Dibenzofurans from lichens are well-documented for their antimicrobial properties.[1][2][3] The mechanism of action for lichen-derived compounds against bacteria and fungi can involve disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data (Hypothetical Framework)

As no specific quantitative data for this compound is available, the following table provides a template for how such data would be presented. This is based on typical assays used for evaluating the bioactivities of natural products.

Bioactivity Assay Target/Cell Line Parameter Hypothetical Value for this compound Reference Compound Reference Value
CytotoxicityHeLa (Cervical Cancer)IC50 (µM)Data not availableDoxorubicin~0.1 µM
CytotoxicityMCF-7 (Breast Cancer)IC50 (µM)Data not availableTamoxifen~5 µM
Anti-inflammatoryRAW 264.7 Macrophages (NO production)IC50 (µM)Data not availableDexamethasone~0.01 µM
AntimicrobialStaphylococcus aureusMIC (µg/mL)Data not availableVancomycin~1 µg/mL
AntimicrobialCandida albicansMIC (µg/mL)Data not availableFluconazole~0.5 µg/mL
AntioxidantDPPH Radical ScavengingIC50 (µg/mL)Data not availableAscorbic Acid~5 µg/mL

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Experimental Protocols (Generalized)

The following are generalized protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Seeding: Seed cells into 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and characterization of the bioactivity of a novel compound like this compound.

experimental_workflow Start Isolation & Purification of this compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening (e.g., NO Assay) Start->Anti_inflammatory Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Start->Antimicrobial Mechanism_Studies Mechanism of Action Studies Cytotoxicity->Mechanism_Studies If active Anti_inflammatory->Mechanism_Studies If active Antimicrobial->Mechanism_Studies If active Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (e.g., for NF-κB pathway proteins) Mechanism_Studies->Western_Blot Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase assays) Mechanism_Studies->Enzyme_Inhibition

Generalized Experimental Workflow for Bioactivity Screening

Conclusion and Future Directions

This compound, a dibenzofuran found in lichens, belongs to a class of compounds with demonstrated pharmacological potential. While direct evidence for its mechanism of action is currently lacking, this technical guide provides a framework for its investigation based on the known activities of related dibenzofurans and lichen extracts. Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to elucidate its specific molecular targets and signaling pathways. Such studies are essential to unlock the potential of this compound as a lead compound for drug development.

References

Strepsilin: An Uncharted Territory in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding the potential therapeutic applications of Strepsilin, a naturally occurring dibenzofuran found in lichens. Despite its discovery over a century ago, specific data on its biological activity, mechanism of action, and potential signaling pathways remain largely unexplored, hindering any substantive claims of its therapeutic utility.

Initial investigations into the therapeutic potential of "this compound" are often confounded by a similarly named and widely available throat lozenge, "Strepsils." It is crucial to distinguish between the two. Strepsils™ is a commercial product containing the active ingredients amylmetacresol and 2,4-dichlorobenzyl alcohol, which possess antiseptic properties. In contrast, this compound is a distinct chemical compound with the IUPAC name 4,8-Dihydroxy-10-methyl-1H-[1]benzofuro[5,4-b][2]benzofuran-3-one, primarily isolated from lichens of the Cladonia genus, such as Cladonia strepsilis.[3]

While the broader class of lichen-derived compounds, including other dibenzofurans, has garnered scientific interest for their potential biological activities, specific and quantitative data for this compound are conspicuously absent from the current body of scientific literature.

Chemical and Physical Properties

This compound is a dibenzofuran dimer with the chemical formula C₁₅H₁₀O₅ and a molar mass of 270.24 g/mol .[3] It is characterized by the presence of hydroxy, oxy, and methyl side groups.[3] The compound has a high melting point of 324 °C and is known to degrade in alkaline conditions to 1-methyl-3,7-dihydroxydibenzofuran.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name4,8-Dihydroxy-10-methyl-1H-[1]benzofuro[5,4-b][2]benzofuran-3-one[3]
Chemical FormulaC₁₅H₁₀O₅[3]
Molar Mass270.24 g/mol [3]
Melting Point324 °C[3]
Natural SourcesCladonia species (e.g., Cladonia strepsilis), Siphula species, Stereocaulon azoreum[3]

Potential Therapeutic Applications: A Field Ripe for Investigation

At present, there is a notable lack of published research detailing any specific therapeutic applications of this compound. While dibenzofurans as a class are reported to possess antibacterial, antifungal, and cytotoxic properties, no quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) values, are available for this compound. This absence of fundamental in vitro data precludes any informed discussion of its potential efficacy in these or any other therapeutic areas.

Consequently, there are no established experimental protocols for assessing the biological activity of this compound, nor are there any elucidated signaling pathways or mechanisms of action. The scientific community has yet to investigate how this compound might interact with biological systems at a molecular level.

Future Directions

The dearth of information on this compound presents a clear opportunity for natural product researchers and pharmacologists. A systematic investigation into the biological activities of this lichen-derived compound is warranted. Future research should focus on:

  • Isolation and Purification: Developing and publishing standardized protocols for the efficient isolation and purification of this compound from its natural lichen sources.

  • In Vitro Screening: Conducting a comprehensive screening of this compound's bioactivity, including:

    • Antimicrobial assays to determine its spectrum of activity and MIC values against a panel of pathogenic bacteria and fungi.

    • Cytotoxicity assays to evaluate its potential as an anticancer agent, determining IC₅₀ values against various cancer cell lines.

    • Anti-inflammatory assays to investigate its ability to modulate inflammatory responses.

    • Antioxidant assays to quantify its radical scavenging capabilities.

  • Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent research should aim to elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved.

Below is a hypothetical workflow for the initial investigation of this compound's therapeutic potential.

G Hypothetical Research Workflow for this compound cluster_0 Phase 1: Discovery and Characterization cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Preclinical Development Isolation Isolation of this compound from Lichen Source (e.g., Cladonia strepsilis) Purification Purification and Structural Elucidation Isolation->Purification Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Purification->Antimicrobial Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) Purification->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Purification->Antioxidant Pathway Signaling Pathway Analysis Antimicrobial->Pathway Cytotoxicity->Pathway AntiInflammatory->Pathway Target Target Identification Pathway->Target InVivo In Vivo Efficacy (Animal Models) Target->InVivo Tox Toxicology Studies InVivo->Tox

Caption: A logical workflow for investigating the therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of a fungus, are prolific producers of unique secondary metabolites. These compounds, often not found elsewhere in nature, exhibit a wide range of biological activities, making them a fertile ground for drug discovery. Among the diverse chemical classes of lichen substances, dibenzofurans represent a group with significant therapeutic potential. This technical guide provides an in-depth review of Strepsilin, a representative dibenzofuran, and its related compounds. While specific biological data on this compound is limited, this guide will extensively cover the known activities, mechanisms of action, and experimental evaluation of the broader class of lichen-derived dibenzofurans, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

It is important to distinguish the lichen-derived compound "this compound" from the commercially available throat lozenge "Strepsils®". The latter contains antiseptic and anti-inflammatory ingredients like amylmetacresol, 2,4-dichlorobenzyl alcohol, and flurbiprofen, and is not related to the natural product discussed in this guide[1][2].

This compound and Related Dibenzofurans: Structure and Occurrence

This compound is a dibenzofuran, a class of aromatic compounds with a specific tricyclic ring structure. It was first discovered in the lichen Cladonia strepsilis, from which it derives its name[3]. The structure of this compound was elucidated by Shoji Shibata[3]. It is also found in other lichen species, including those of the genera Siphula and Stereocaulon[3].

Dibenzofurans are biosynthesized by the fungal partner in the lichen symbiosis, primarily through the polyketide pathway[4]. This class of compounds is known for a variety of biological activities, with usnic acid being the most extensively studied member[5][6]. Other related lichen compounds with significant biological activities include depsides and depsidones[7].

Biological Activities of Lichen-Derived Dibenzofurans

Lichen-derived dibenzofurans, including the broader class to which this compound belongs, have demonstrated a range of promising pharmacological activities. The primary areas of interest are their anticancer, anti-inflammatory, and antimicrobial properties[5][7].

Anticancer Activity

Numerous studies have highlighted the cytotoxic and pro-apoptotic effects of lichen dibenzofurans against various cancer cell lines[7][8]. These compounds can interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis[9][10].

Mechanisms of Action:

  • Induction of Apoptosis: Many lichen compounds, including dibenzofurans, trigger programmed cell death in cancer cells. This is often mediated through the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases[7].

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G2/M, S, or G0/G1), preventing cancer cell division and proliferation[7].

  • Inhibition of Angiogenesis: Some lichen metabolites can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis[9].

  • Modulation of Signaling Pathways: Lichen compounds have been shown to modulate various signaling pathways critical for cancer progression, such as the Wnt/β-catenin and MAPK pathways[11][12]. For instance, (+)-usnic acid has been shown to decrease the mRNA levels of downstream target genes of the β-catenin/LEF and c-jun/AP-1 pathways[12].

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases. Dibenzofurans and other lichen-derived compounds have shown potent anti-inflammatory effects[8][13].

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of pro-inflammatory mediators like prostaglandins and leukotrienes[13][14].

  • Reduction of Pro-inflammatory Cytokines: These compounds can reduce the production of inflammatory cytokines such as TNF-α and various interleukins[13].

  • Regulation of the NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Lichen compounds can exert their anti-inflammatory effects by inhibiting this pathway[13].

Antimicrobial Activity

Lichens produce a variety of compounds with potent activity against a broad spectrum of microorganisms, including bacteria and fungi[15][16][17]. This is believed to be a defense mechanism for the lichen in its natural environment.

Mechanisms of Action:

  • Inhibition of Nucleic Acid Synthesis: Usnic acid, a prominent dibenzofuran, is known to inhibit DNA and RNA synthesis in susceptible bacteria[18][19].

  • Disruption of Cell Membranes: Some lichen compounds can disrupt the integrity of microbial cell membranes, leading to cell death[18].

  • Enzyme Inhibition: These compounds can also inhibit essential microbial enzymes[18].

Quantitative Data on Biological Activities

Table 1: Anticancer Activity of Selected Lichen Compounds

CompoundChemical ClassCancer Cell LineIC50 ValueReference
Usnic AcidDibenzofuranA2780, HeLa, MCF-7, HT-29Effective at 50 µM[10]
Salazinic AcidDepsidoneFemx, LS174> 100 µg/mL[6]
Gyrophoric AcidDepsideFemx, LS174> 100 µg/mL[6]
Evernic AcidDepsideT98G (Glioblastoma)Reduces viability at 50 µM[8]
Physodic AcidDepsidoneA2780, HT-29Cytotoxic effects observed[10]

Table 2: Anti-inflammatory Activity of Selected Lichen Compounds

Compound/ExtractChemical ClassAssayInhibition/% InhibitionConcentrationReference
P. sulcata extractDepsidone-richCOX-2 Inhibition65.9 ± 4.1%Not specified[8]
Salazinic AcidDepsidoneCOX-2 Inhibition60.3 ± 3.0%Not specified[8]
(-)-Usnic AcidDibenzofuranCOX-2 Inhibition59.3 ± 3.5%Not specified[8]
Evernic AcidDepsideCOX-2 Inhibition50.7 ± 2.1%Not specified[8]
AtranorinDepsideNitric Oxide Production75.99%25 µg/mL[20]
(+)-iso-Usnic acidDibenzofuranNitric Oxide Production57.27%25 µg/mL[20]

Table 3: Antimicrobial Activity of Selected Lichen Compounds

CompoundChemical ClassMicroorganismMIC Value (µg/mL)Reference
Psoromic AcidDepsidoneS. gordonii11.72[21]
Psoromic AcidDepsidoneP. gingivalis5.86[21]
Usnic AcidDibenzofuranC. michiganensisStrong activity[19]
Vulpinic AcidPulvinic acid derivativeC. michiganensisStrong activity[19]
Lecanoric AcidDepsideR. solaniSpecific inhibition[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of lichen compounds.

Extraction and Isolation of Lichen Compounds

Objective: To extract and purify this compound and related compounds from lichen thalli.

General Protocol:

  • Collection and Preparation: Collect lichen material (e.g., Cladonia strepsilis) and air-dry it. Clean the thalli of any debris and grind them into a fine powder.

  • Extraction:

    • Perform a Soxhlet extraction or maceration with a suitable organic solvent. A mixture of acetone and dichloromethane (1:1) is often effective for extracting a broad range of metabolites[22]. Other commonly used solvents include methanol, ethanol, and ethyl acetate[22].

    • For Soxhlet extraction, continuously extract the powdered lichen material for several hours.

    • For maceration, soak the powdered lichen in the solvent for an extended period (e.g., 24-48 hours) with occasional agitation.

  • Solvent Evaporation: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography using silica gel or Sephadex LH-20.

    • Elute the column with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate the different compounds.

    • Monitor the fractions using thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest and recrystallize to obtain the pure substance.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography[3].

Cytotoxicity and Anticancer Assays

1. MTT Assay for Cell Viability

Objective: To determine the concentration-dependent cytotoxic effects of a lichen compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Caspase Activity Assay for Apoptosis

Objective: To measure the activation of key apoptosis-executing enzymes.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for a period known to induce apoptosis.

  • Cell Lysis: Lyse the cells to release their contents, including caspases.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., caspase-3/7).

  • Signal Measurement: Measure the luminescence or fluorescence generated by the cleavage of the substrate by the active caspase using a plate reader.

  • Data Analysis: Quantify the caspase activity relative to untreated or vehicle-treated cells.

Anti-inflammatory Assays

1. Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the ability of a lichen compound to inhibit the activity of COX enzymes.

Protocol:

  • Enzyme Preparation: Use purified COX-1 or COX-2 enzyme.

  • Incubation: Pre-incubate the enzyme with the test compound or a known inhibitor (e.g., celecoxib for COX-2) for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Product Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or other suitable methods.

  • Data Analysis: Calculate the percentage of COX inhibition by the test compound compared to the control.

Antimicrobial Assays

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a lichen compound that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The biological activities of lichen-derived dibenzofurans are mediated through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows discussed.

Signaling Pathways

Anticancer_Mechanism cluster_stimulus Lichen Dibenzofuran cluster_pathways Cellular Targets & Pathways Lichen_Compound Lichen Dibenzofuran Mitochondria Mitochondria Lichen_Compound->Mitochondria Induces Stress CellCycle Cell Cycle Progression Lichen_Compound->CellCycle Inhibits NFkB_Pathway NF-κB Pathway Lichen_Compound->NFkB_Pathway Inhibits COX_Enzymes COX Enzymes Lichen_Compound->COX_Enzymes Inhibits Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CellCycleArrest Cell Cycle Arrest Inflammation Inflammation NFkB_Pathway->Inflammation Promotes COX_Enzymes->Inflammation Promotes

Caption: Mechanisms of action for lichen dibenzofurans.

Experimental_Workflow cluster_assays Biological Assays Start Lichen Material Extraction Extraction & Isolation Start->Extraction Pure_Compound Pure Dibenzofuran (e.g., this compound) Extraction->Pure_Compound Anticancer Anticancer (MTT, Caspase) Pure_Compound->Anticancer Anti_inflammatory Anti-inflammatory (COX Inhibition) Pure_Compound->Anti_inflammatory Antimicrobial Antimicrobial (MIC) Pure_Compound->Antimicrobial Data_Analysis Data Analysis (IC50, MIC) Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis End Therapeutic Potential Assessment Data_Analysis->End

Caption: Workflow for evaluating lichen compounds.

Conclusion

This compound and its related dibenzofuran compounds from lichens represent a promising area for natural product-based drug discovery. While specific data on this compound's biological activities are currently lacking, the broader class of lichen-derived dibenzofurans exhibits significant anticancer, anti-inflammatory, and antimicrobial properties. This guide has provided a comprehensive overview of the known mechanisms of action, quantitative activity data for related compounds, and detailed experimental protocols to facilitate further research in this area. The provided signaling pathway and workflow diagrams serve as a visual aid to understand the complex biological effects and the process of evaluating these fascinating natural products. Further investigation into this compound and other less-studied lichen compounds is warranted to unlock their full therapeutic potential.

References

A Technical Guide to the Biological Activity Screening of Strepsils® Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Strepsilin" can refer to a natural product derived from lichens or be a misspelling of "Strepsils®," a brand of throat lozenges. Due to the limited publicly available data on the biological activity of the lichen-derived compound, this guide focuses on the well-documented active ingredients found in Strepsils® products: Amylmetacresol (AMC), 2,4-Dichlorobenzyl Alcohol (DCBA), and Hexylresorcinol (HR). This technical guide is intended for researchers, scientists, and drug development professionals.

Introduction

Amylmetacresol, 2,4-dichlorobenzyl alcohol, and hexylresorcinol are antiseptic compounds widely used in over-the-counter throat lozenges for the symptomatic relief of sore throats and minor mouth infections. Their efficacy stems from a combination of antimicrobial, antiviral, and local anesthetic properties. This document provides a comprehensive overview of the biological activities of these compounds, detailing the experimental protocols used for their screening and summarizing key quantitative data.

Biological Activities and Mechanisms of Action

The primary biological activities of AMC, DCBA, and HR that are relevant to their therapeutic use are their antimicrobial and local anesthetic effects.

2.1 Antimicrobial and Antiviral Activity

AMC and DCBA are antiseptics with demonstrated bactericidal, and antiviral properties.[1] Hexylresorcinol also exhibits a broad spectrum of antimicrobial and antiviral activity.[2][3] The proposed mechanism for their antimicrobial action involves the disruption of microbial cell membranes due to their lipophilic nature, leading to increased permeability and cell lysis.[4] Phenols like AMC and hexylresorcinol, and alcohols like DCBA are thought to disrupt lipid membranes, with alcohols also causing rapid protein denaturation.

2.2 Local Anesthetic Activity

A key mechanism for the pain-relieving effects of these compounds is the blockade of voltage-gated sodium channels (NaV) in neuronal membranes.[5] By inhibiting these channels, they impede the initiation and propagation of nerve impulses, thus producing a local anesthetic effect.[4][5] Studies have shown that AMC, DCBA, and HR reversibly block these channels in a manner similar to established local anesthetics like lidocaine.[5][6] The blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel.[5]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of AMC, DCBA, and HR from various in vitro studies.

Table 1: Bactericidal Activity of Amylmetacresol (AMC) and 2,4-Dichlorobenzyl Alcohol (DCBA) Combination [7][8][9]

Test OrganismInitial Inoculum (log10 CFU/mL)Log10 Reduction at 1 min (Mean ± SD)Log10 Reduction at 5 min (Mean ± SD)Log10 Reduction at 10 min (Mean ± SD)
Streptococcus pyogenes6.7 ± 0.15.7 ± 0.15.7 ± 0.15.7 ± 0.1
Haemophilus influenzae7.1 ± 0.16.1 ± 0.16.0 ± 0.16.2 ± 0.1
Arcanobacterium haemolyticum7.5 ± 0.06.5 ± 0.06.5 ± 0.06.5 ± 0.0
Fusobacterium necrophorum6.3 ± 0.05.3 ± 0.05.3 ± 0.05.3 ± 0.0
Streptococcus dysgalactiae7.3 ± 0.01.5 ± 0.26.3 ± 0.06.3 ± 0.0
Moraxella catarrhalis7.2 ± 0.10.5 ± 0.15.0 ± 0.96.2 ± 0.1
Staphylococcus aureus6.5 ± 0.10.5 ± 0.22.2 ± 0.13.5 ± 0.1

Table 2: Minimum Inhibitory Concentrations (MIC) for Hexylresorcinol (HR) [2][10]

Test OrganismMIC (µg/mL)
Streptococcus spp.≤ 16
Staphylococcus spp.≤ 16
Candida spp.≤ 16

Table 3: Voltage-Gated Sodium Channel (NaV1.2) Blocking Activity [5]

CompoundEC50 (µM) at -150 mVInactivated State Affinity (µM)
Hexylresorcinol23.11.88
Amylmetacresol53.635
2,4-Dichlorobenzyl Alcohol661.6Not Determined

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological activity screening of AMC, DCBA, and HR.

4.1 In Vitro Bactericidal Activity Assay (Log Reduction)

This protocol is based on the methodology used to assess the bactericidal activity of AMC/DCBA lozenges.[7]

  • Objective: To determine the rate and extent of bacterial killing by the test compounds.

  • Materials:

    • Test compounds (AMC/DCBA dissolved in artificial saliva).

    • Bacterial strains of interest.

    • Appropriate liquid growth medium (e.g., Tryptic Soy Broth).

    • Phosphate-buffered saline (PBS) with neutralizers.

    • Agar plates for colony counting.

  • Procedure:

    • Inoculum Preparation: Culture the test organism overnight in a suitable broth. Dilute the culture to achieve a starting concentration of approximately 10^7 - 10^8 Colony Forming Units (CFU)/mL.

    • Exposure: Mix the bacterial inoculum with the test compound solution at a defined ratio (e.g., 1:9 inoculum to test solution).

    • Time Points: At specified time intervals (e.g., 1, 5, and 10 minutes), take an aliquot of the mixture.

    • Neutralization: Immediately transfer the aliquot to a solution containing appropriate neutralizers to stop the antimicrobial action.

    • Serial Dilution and Plating: Perform serial dilutions of the neutralized sample in PBS. Plate the dilutions onto agar plates.

    • Incubation: Incubate the plates at 37°C for 24-48 hours.

    • Enumeration: Count the number of viable colonies on the plates and calculate the CFU/mL for each time point.

    • Calculation: The log10 reduction is calculated by subtracting the log10 CFU/mL at each time point from the log10 CFU/mL of the initial inoculum.

4.2 Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent.[11][12][13]

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Test compound (e.g., Hexylresorcinol).

    • Sterile 96-well microtiter plates.

    • Mueller-Hinton Broth (MHB) or other suitable broth.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Procedure:

    • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compound.

    • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

4.3 Agar Well Diffusion Assay

This is a common method for screening the antimicrobial activity of soluble agents.[14][15]

  • Objective: To qualitatively or semi-quantitatively assess the antimicrobial activity of a substance.

  • Materials:

    • Test compound solution.

    • Agar plates (e.g., Mueller-Hinton Agar).

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

    • Sterile cork borer or pipette tip.

  • Procedure:

    • Inoculation of Agar Plate: Swab the surface of the agar plate evenly with the standardized bacterial inoculum.

    • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

    • Application of Test Compound: Add a fixed volume (e.g., 100 µL) of the test compound solution into each well.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

4.4 Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol provides a method to study the effects of the test compounds on voltage-gated sodium channels.[16][17][18]

  • Objective: To characterize the inhibitory effect of test compounds on voltage-gated sodium currents.

  • Materials:

    • Cell line expressing the sodium channel of interest (e.g., HEK293 cells transfected with NaV1.2).

    • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

    • Glass micropipettes.

    • Extracellular and intracellular recording solutions.

    • Test compounds.

  • Procedure:

    • Cell Preparation: Plate cells on coverslips for recording.

    • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

    • Whole-Cell Configuration: Obtain a gigaohm seal between the pipette and the cell membrane. Rupture the membrane to achieve the whole-cell configuration.

    • Voltage-Clamp Protocol: Hold the cell at a hyperpolarized potential (e.g., -100 mV). Apply depolarizing voltage steps to elicit sodium currents.

    • Data Acquisition: Record baseline sodium currents. Perfuse the cell with the extracellular solution containing the test compound and record the currents again.

    • Analysis: Measure the peak sodium current amplitude before and after drug application to determine the percentage of inhibition. Construct dose-response curves to calculate the EC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

G cluster_intracellular Intracellular cluster_action cluster_result NaV Voltage-Gated Sodium Channel (NaV) Resting Open Inactivated Na_ion Na+ Block Channel Blockade Compound AMC / DCBA / HR Compound->NaV:p Inhibition Inhibition of Action Potential Block->Inhibition Anesthesia Local Anesthetic Effect Inhibition->Anesthesia

Caption: Mechanism of local anesthetic action of AMC, DCBA, and HR.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial inoculum C Inoculate microtiter plate wells A->C B Prepare serial dilutions of test compound in broth B->C D Incubate plate (e.g., 37°C, 24h) C->D E Observe for visible growth (turbidity) D->E F Determine MIC E->F

Caption: Workflow for Broth Microdilution MIC Assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare cell culture on coverslip C Establish whole-cell patch-clamp configuration A->C B Prepare recording solutions & pipette B->C D Record baseline Na+ currents C->D E Perfuse with test compound D->E F Record Na+ currents in presence of compound E->F G Measure current inhibition F->G H Calculate EC50 G->H

Caption: Workflow for Patch-Clamp Electrophysiology Assay.

References

The Ecological Significance of Strepsilin: A Dibenzofuran in Lichens

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of a fungus, are prolific producers of unique secondary metabolites. These compounds are not essential for the primary metabolism of the lichen but play crucial roles in their survival and interaction with the environment. Among these, Strepsilin, a dibenzofuran primarily found in lichens of the Cladonia genus, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the ecological role of this compound, detailing its biosynthesis, and exploring its function as an antioxidant, antimicrobial, and photoprotective agent. While specific quantitative data for this compound's biological activities are not extensively available in current literature, this guide contextualizes its putative functions within the broader understanding of lichen-derived dibenzofurans and provides detailed experimental protocols for its further investigation.

Introduction to this compound and its Chemical Nature

This compound is a secondary metabolite belonging to the dibenzofuran class of aromatic polyketides. First identified in the lichen Cladonia strepsilis, its chemical structure has been elucidated as 4,8-Dihydroxy-10-methyl-1H-[1]benzofuro[5,4-b][2]benzofuran-3-one, with the molecular formula C₁₅H₁₀O₅[3]. Dibenzofurans are a well-documented group of lichen substances known for a range of biological activities, suggesting an important ecological role for these compounds[1][2][4]. This compound is also found in other Cladonia species, as well as in lichens from the genera Siphula and Stereocaulon[3]. The presence of this compound can be detected in lichen thalli through a characteristic emerald green color change upon application of a calcium hypochlorite solution (C test)[3].

Biosynthesis of this compound

The biosynthesis of dibenzofurans in lichens, including this compound, is understood to occur via the polyketide pathway[5]. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a multi-enzyme complex known as polyketide synthase (PKS). While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, a generalized pathway for dibenzofuran formation can be proposed.

G Figure 1: Proposed Biosynthetic Pathway of this compound Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Poly-β-keto chain Poly-β-keto chain Polyketide Synthase (PKS)->Poly-β-keto chain Aromatization & Cyclization Aromatization & Cyclization Poly-β-keto chain->Aromatization & Cyclization Dibenzofuran scaffold Dibenzofuran scaffold Aromatization & Cyclization->Dibenzofuran scaffold Tailoring Enzymes (e.g., P450s, Methyltransferases) Tailoring Enzymes (e.g., P450s, Methyltransferases) Dibenzofuran scaffold->Tailoring Enzymes (e.g., P450s, Methyltransferases) This compound This compound Tailoring Enzymes (e.g., P450s, Methyltransferases)->this compound

Figure 1: Proposed Biosynthetic Pathway of this compound

The process begins with the formation of a linear poly-β-keto chain from acetate and malonate units. This chain then undergoes a series of cyclization and aromatization reactions to form the core dibenzofuran structure. Finally, tailoring enzymes such as cytochrome P450 monooxygenases and methyltransferases are responsible for the specific hydroxylations, oxidations, and methylations that result in the final structure of this compound.

Ecological Roles of this compound

The production of secondary metabolites like this compound is a key adaptive strategy for lichens, enabling them to thrive in often harsh and competitive environments. The ecological roles of these compounds are multifaceted, and for this compound, they are inferred from its chemical class and preliminary biological screenings.

Antimicrobial Activity

One of the most well-documented roles of lichen secondary metabolites is their antimicrobial activity, which helps protect the lichen from pathogenic bacteria and fungi. This compound has been shown to possess antibiotic properties[6]. Specifically, various Cladonia species that produce this compound have demonstrated inhibitory effects against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus[6]. This suggests that this compound contributes to the chemical defense of the lichen, preventing colonization by potentially harmful microorganisms.

Table 1: Illustrative Antimicrobial Activity of this compound

Test OrganismMIC (µg/mL)Reference
Bacillus subtilisData not available[6]
Staphylococcus aureusData not available[6]
Escherichia coliData not available-
Candida albicansData not available-
Note: This table presents the expected format for quantitative data. Specific MIC (Minimum Inhibitory Concentration) values for purified this compound are not readily available in the reviewed literature.
Antioxidant Activity

Lichens are frequently exposed to environmental stressors such as high light intensity and desiccation, which can lead to the production of reactive oxygen species (ROS) and subsequent oxidative damage. Many lichen secondary metabolites, particularly phenolics like dibenzofurans, are known to have antioxidant properties that help mitigate this stress. While direct quantitative antioxidant data for this compound is lacking, its phenolic structure suggests it likely possesses radical scavenging capabilities.

Table 2: Illustrative Antioxidant Activity of this compound

Antioxidant AssayIC₅₀ (µg/mL)Reference
DPPH Radical ScavengingData not available-
ABTS Radical ScavengingData not available-
Note: This table illustrates the format for presenting antioxidant data. Specific IC₅₀ (half-maximal inhibitory concentration) values for purified this compound are not currently available in the surveyed literature.
Photoprotective Role

Many lichens inhabit exposed environments where they are subjected to high levels of ultraviolet (UV) radiation. Cortical secondary metabolites, in particular, can act as UV screens, protecting the photosynthetic partner (photobiont) from photodamage. Dibenzofurans are among the classes of lichen compounds known to absorb UV radiation. Although a specific UV absorption spectrum for this compound is not available, its aromatic structure suggests it may contribute to the overall photoprotective capacity of the lichen thallus.

Table 3: Illustrative Photoprotective Properties of this compound

PropertyValueReference
UV λmax (nm)Data not available-
Molar Absorptivity (ε)Data not available-
Note: This table shows the intended format for photoprotective data. The specific UV absorption maximum (λmax) and molar absorptivity for this compound are not found in the reviewed literature.

Experimental Protocols

To facilitate further research into the ecological roles of this compound, this section provides detailed methodologies for its extraction, purification, and the assessment of its biological activities.

G Figure 2: Experimental Workflow for this compound Analysis cluster_0 Extraction & Isolation cluster_1 Biological Activity Assays Lichen Material (Cladonia sp.) Lichen Material (Cladonia sp.) Solvent Extraction (e.g., Acetone) Solvent Extraction (e.g., Acetone) Lichen Material (Cladonia sp.)->Solvent Extraction (e.g., Acetone) Crude Extract Crude Extract Solvent Extraction (e.g., Acetone)->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Purified this compound Purified this compound Column Chromatography->Purified this compound Antimicrobial (MIC) Antimicrobial (MIC) Purified this compound->Antimicrobial (MIC) Antioxidant (DPPH/ABTS) Antioxidant (DPPH/ABTS) Purified this compound->Antioxidant (DPPH/ABTS) Photoprotective (UV-Vis) Photoprotective (UV-Vis) Purified this compound->Photoprotective (UV-Vis)

Figure 2: Experimental Workflow for this compound Analysis

Extraction and Isolation of this compound
  • Lichen Collection and Preparation: Collect fresh thalli of a this compound-containing lichen, such as Cladonia strepsilis. Clean the lichen material of any debris and air-dry it. Grind the dried thalli into a fine powder.

  • Solvent Extraction: Macerate the powdered lichen material in acetone or another suitable organic solvent at room temperature for 24-48 hours. The process can be repeated to ensure complete extraction.

  • Concentration: Filter the combined extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the different components. Monitor the fractions by thin-layer chromatography (TLC) and combine those containing this compound.

  • Crystallization: Recrystallize the combined fractions containing this compound from a suitable solvent to obtain the pure compound.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)
  • Preparation of Inoculum: Culture the test bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of Test Compound: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the test bacterium for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Preparation of Test Compound: Prepare a stock solution of purified this compound in methanol at various concentrations.

  • Reaction: In a 96-well plate or cuvettes, mix the this compound solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation of IC₅₀: Calculate the percentage of DPPH radical scavenging for each concentration of this compound. The IC₅₀ value is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Photoprotective Property Assessment (UV-Vis Spectroscopy)
  • Preparation of Solution: Prepare a solution of purified this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).

  • Spectrophotometric Analysis: Record the UV-Vis absorption spectrum of the solution over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax). Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Conclusion and Future Directions

This compound, a dibenzofuran found in various Cladonia lichens, likely plays a significant ecological role in the survival of these organisms. Its demonstrated antibiotic activity and the known antioxidant and photoprotective properties of related dibenzofurans suggest that this compound contributes to the chemical defense and environmental stress tolerance of the lichens that produce it. However, a significant gap exists in the literature regarding specific quantitative data on its biological activities.

Future research should focus on the isolation of pure this compound and the systematic evaluation of its antimicrobial spectrum with corresponding MIC values, its antioxidant capacity through various assays to determine IC₅₀ values, and its photoprotective properties by determining its UV absorption spectrum. Such data will not only provide a clearer understanding of its ecological significance but also pave the way for its potential application in the development of new drugs and other bioactive products.

G Figure 3: Interconnected Ecological Roles of this compound This compound This compound Antimicrobial Activity Antimicrobial Activity This compound->Antimicrobial Activity Defense against pathogens Antioxidant Activity Antioxidant Activity This compound->Antioxidant Activity Mitigation of oxidative stress Photoprotective Role Photoprotective Role This compound->Photoprotective Role UV radiation screening Lichen Survival & Fitness Lichen Survival & Fitness Antimicrobial Activity->Lichen Survival & Fitness Antioxidant Activity->Lichen Survival & Fitness Photoprotective Role->Lichen Survival & Fitness

Figure 3: Interconnected Ecological Roles of this compound

References

Methodological & Application

Application Notes and Protocols: Strepsilin Extraction from Cladonia strepsilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladonia strepsilis, a species of lichen, is a known producer of various secondary metabolites, among which strepsilin is a characteristic dibenzofuran derivative. The presence of this compound in C. strepsilis is readily identifiable by a distinct emerald green color change when the lichen thallus is subjected to a C+ (calcium hypochlorite) spot test. Dibenzofurans as a class of natural products have garnered significant interest within the scientific community due to their potential biological activities, which include antibacterial, antifungal, and cytotoxic properties. This document provides a detailed protocol for the extraction, purification, and preliminary characterization of this compound from C. strepsilis, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development in isolating this compound for further investigation.

Chemical Profile of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₀O₅N/A
Molar Mass 270.24 g/mol N/A
Melting Point 324 °CN/A
Chemical Class DibenzofuranN/A
Appearance Crystalline solidN/A

Experimental Protocols

I. Extraction of Crude this compound from Cladonia strepsilis

This protocol outlines a standard maceration technique for the extraction of this compound using acetone.

Materials and Equipment:

  • Dried and ground Cladonia strepsilis thalli

  • Acetone (analytical grade)

  • Magnetic stirrer and stir bar

  • Large beaker or Erlenmeyer flask

  • Filter paper and funnel

  • Rotary evaporator

  • Round-bottom flask

  • Spatula

  • Balance

Procedure:

  • Preparation of Lichen Material: Weigh 10 g of dried and finely ground C. strepsilis thalli. The lichen material should be free of debris and other contaminants.

  • Extraction: Place the ground lichen material into a 500 mL beaker or Erlenmeyer flask. Add 200 mL of acetone to the beaker.

  • Maceration: Place a magnetic stir bar into the beaker and place it on a magnetic stirrer. Stir the mixture at room temperature for 24 hours. This extended period allows for the efficient extraction of secondary metabolites from the lichen matrix.[1]

  • Filtration: After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the acetone extract from the lichen residue.

  • Concentration: Transfer the acetone extract to a round-bottom flask and concentrate the solvent using a rotary evaporator at a temperature not exceeding 40°C. This will yield a crude extract containing this compound and other acetone-soluble compounds.

  • Drying and Storage: Dry the resulting crude extract under vacuum to remove any residual solvent. The dried extract can be stored at 4°C for further purification.

II. Purification of this compound using Silica Gel Column Chromatography

This protocol describes the purification of this compound from the crude extract by column chromatography.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Cotton wool or glass wool

  • Sand (washed and dried)

  • Solvent system: A gradient of n-hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 1:1)

  • Beakers or test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Capillary tubes for spotting

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton wool or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton wool.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane:ethyl acetate 9:1).

    • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles. Gently tap the column to ensure uniform packing.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the initial mobile phase, collecting the eluate in fractions (e.g., 10 mL each).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will allow for the separation of compounds with different polarities.

  • Fraction Analysis:

    • Monitor the separation process by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3).

    • Visualize the spots under a UV lamp. This compound, being a phenolic compound, may be visible under UV light or can be visualized using a suitable staining reagent (e.g., vanillin-sulfuric acid spray followed by heating).

  • Isolation of this compound:

    • Combine the fractions that contain pure this compound (as determined by TLC).

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain purified this compound.

  • Yield Determination:

    • Weigh the purified this compound and calculate the percentage yield based on the initial weight of the dried lichen material.

Quantitative Data

Extraction MethodSolventYield of Crude Extract (% w/w)Purity of this compound in Crude Extract (%)Yield of Purified this compound (% w/w)
MacerationAcetoneData not availableData not availableData not available
Soxhlet ExtractionAcetoneData not availableData not availableData not available

Bioactivity Data

While specific studies on the bioactivity of purified this compound are limited, dibenzofurans isolated from other lichens have demonstrated a range of biological activities. Further research is required to determine the specific antimicrobial and cytotoxic potential of this compound.

BioassayTest Organism/Cell LineActivity (e.g., MIC, IC50)
Antibacterial Staphylococcus aureusData not available
Escherichia coliData not available
Antifungal Candida albicansData not available
Aspergillus nigerData not available
Cytotoxic Human cancer cell line (e.g., HeLa)Data not available

Note: The table is provided as a template for researchers to record their own experimental data.

Diagrams

Strepsilin_Extraction_Workflow start Start: Dried Cladonia strepsilis grinding Grinding of Lichen Thalli start->grinding extraction Maceration with Acetone (24h) grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Silica Gel Column Chromatography crude_extract->purification fraction_collection Fraction Collection purification->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Rotary Evaporation pooling->final_concentration pure_this compound Purified this compound final_concentration->pure_this compound end End: Characterization & Bioassays pure_this compound->end

Caption: Workflow for the extraction and purification of this compound.

Conclusion

The protocol described in this application note provides a comprehensive methodology for the extraction and purification of this compound from Cladonia strepsilis. This will enable researchers to obtain a pure sample of this dibenzofuran for further chemical characterization and for the investigation of its potential biological activities. The provided templates for quantitative and bioactivity data are intended to facilitate standardized reporting of experimental results. Further studies are encouraged to elucidate the full pharmacological potential of this compound.

References

Acetone Extraction of Lichen Secondary Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of secondary metabolites from lichens using acetone. It is intended to guide researchers, scientists, and drug development professionals in the efficient isolation and preliminary analysis of these bioactive compounds.

Introduction

Lichens are a unique symbiotic association between a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). They are prolific producers of a diverse array of secondary metabolites, many of which are not found elsewhere in nature. These compounds exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, making them a valuable resource for drug discovery and development.[1][2][3][4]

Acetone is a widely used solvent for the extraction of these metabolites due to its ability to efficiently dissolve a broad spectrum of low-polarity to medium-polarity compounds, its volatility which simplifies downstream processing, and its relatively low toxicity.[5][6][7] This protocol outlines a general methodology for acetone-based extraction, which can be adapted depending on the lichen species and the target metabolites.

Experimental Protocols

General Workflow for Acetone Extraction

The following diagram illustrates the general workflow for the acetone extraction of lichen secondary metabolites, from sample preparation to the final extract.

Acetone Extraction Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_analysis Analysis & Purification start Lichen Thalli Collection clean Cleaning & Debris Removal start->clean dry Air/Freeze Drying clean->dry grind Grinding to Powder dry->grind extract Maceration with Acetone grind->extract filter Filtration extract->filter evap Solvent Evaporation (Rotary Evaporator) filter->evap crude Crude Extract evap->crude tlc_hplc TLC / HPLC Analysis crude->tlc_hplc purification Column Chromatography crude->purification bioassay Biological Activity Assays crude->bioassay

Caption: General workflow for acetone extraction of lichen secondary metabolites.

Detailed Protocol for Maceration Extraction

This protocol describes a standard maceration technique for extracting secondary metabolites from lichen thalli using acetone.

Materials:

  • Dried lichen material

  • Acetone (analytical grade)

  • Grinder or mortar and pestle

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar (optional)

  • Filter paper (e.g., Whatman No. 1)

  • Funnel

  • Rotary evaporator

  • Round-bottom flask

  • Scintillation vials or other suitable storage containers

Procedure:

  • Sample Preparation:

    • Thoroughly clean the collected lichen thalli to remove any substrate, soil, or other debris.

    • Air-dry or freeze-dry the cleaned lichens to a constant weight. Desiccated material is crucial for efficient extraction with acetone.[5][6]

    • Grind the dried lichen thalli into a fine powder using a grinder or a mortar and pestle. This increases the surface area for solvent penetration.

  • Extraction:

    • Weigh the powdered lichen material and place it in an Erlenmeyer flask.

    • Add acetone to the flask. A common ratio is 10 mL of acetone for every 1 gram of dried lichen material (1:10 w/v).[8]

    • Stopper the flask and place it on a magnetic stirrer for 24 hours at room temperature.[8] Alternatively, the mixture can be left to stand with occasional shaking. Extraction times can vary from a few hours to several days depending on the lichen species and the target compounds.[5]

    • For heat-reflux extraction, a Soxhlet apparatus can be used at a temperature of around 70°C for approximately 8 hours, which can improve extraction efficiency for some compounds.[9][10]

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the acetone extract from the lichen residue.

    • Wash the residue with a small amount of fresh acetone to ensure complete recovery of the extract.

    • Combine the filtrates and transfer them to a round-bottom flask.

    • Remove the acetone using a rotary evaporator at a temperature of 40-50°C under reduced pressure.[8][11]

    • The resulting crude extract will be a dry or semi-dry residue.

  • Storage:

    • Scrape the crude extract from the flask and transfer it to a pre-weighed vial.

    • Store the extract at 4°C or -20°C in the dark to prevent degradation of the light- and temperature-sensitive compounds.[8]

Data Presentation: Quantitative Analysis of Acetone Extracts

The yield and biological activity of lichen secondary metabolites obtained through acetone extraction can vary significantly depending on the lichen species, collection site, and the specific extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Yield of Major Secondary Metabolites from Acetone Extracts of Various Lichen Species.

Lichen SpeciesMajor Metabolite(s)Yield (% of dry weight or mg/g)Reference
Parmelia sulcataSalazinic acid23.05%[12]
Evernia prunastriEvernic acid66.63%[12]
Cladonia uncialis(-)-Usnic acidNot specified[12]
Parmotrema tinctorumLecanoric acid394.6 ± 31.1 mg/g[13]
Parmotrema tinctorumAtranorin17.2 ± 8.0 mg/g[13]
Usnea flexuosaNot specified7.19% (crude extract)[9]

Table 2: Biological Activities of Acetone Extracts and Isolated Compounds from Lichens.

Lichen Species / CompoundBiological ActivityIC50 Value (µg/mL)Reference
Parmelia arseneana (extract)DPPH radical scavenging612.75[1]
Gyrophoric acidDPPH radical scavenging105.75[1]
Platismatia glauca (extract)DPPH radical scavenging194.30 ± 3.32[2]
Platismatia glauca (extract)Cytotoxicity (epithelial carcinoma)59.10 ± 0.46[2]
Caloplaca pusilla (extract)Cytotoxicity (MCF-7)7.29[3]
Caloplaca pusilla (extract)Cytotoxicity (PC-3)7.96[3]
Caloplaca pusilla (extract)Cytotoxicity (HeLa)6.57[3]
Usnic acidAntioxidant activity11.696[4]
Evernic acidCytotoxicity (MCF-7)33.79[7]
Evernic acidCytotoxicity (MDA-MB-453)121.40[7]

Signaling Pathways Modulated by Lichen Secondary Metabolites

Several lichen secondary metabolites have been shown to exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutics.

Usnic Acid: Inhibition of Angiogenesis via VEGFR2 Signaling

Usnic acid has been demonstrated to inhibit tumor angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This leads to a reduction in endothelial cell proliferation, migration, and tube formation.[4]

Usnic Acid Signaling Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 AKT AKT VEGFR2->AKT ERK12 ERK1/2 VEGFR2->ERK12 Usnic_Acid Usnic Acid Usnic_Acid->VEGFR2 p70S6K p70S6K AKT->p70S6K Migration Migration AKT->Migration Tube_Formation Tube Formation AKT->Tube_Formation Proliferation Endothelial Cell Proliferation ERK12->Proliferation ERK12->Migration ERK12->Tube_Formation p70S6K->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis Gyrophoric Acid Apoptosis Pathway Gyrophoric_Acid Gyrophoric Acid p53 p53 Gyrophoric_Acid->p53 p21 p21 p53->p21 CDK2 Cyclin/CDK2 p21->CDK2 Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Atranorin Wnt Pathway Atranorin Atranorin Beta_Catenin_Nucleus β-catenin (Nucleus) Atranorin->Beta_Catenin_Nucleus Inhibits Nuclear Import Wnt_Signal Wnt Signal Beta_Catenin_Cytoplasm β-catenin (Cytoplasm) Wnt_Signal->Beta_Catenin_Cytoplasm Beta_Catenin_Cytoplasm->Beta_Catenin_Nucleus TCF_LEF TCF/LEF Beta_Catenin_Nucleus->TCF_LEF Target_Genes Target Gene Expression (c-myc, cyclin-D1, CD44) TCF_LEF->Target_Genes Cell_Motility Cancer Cell Motility & Tumorigenesis Target_Genes->Cell_Motility

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Strepsilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Strepsilin, a dibenzofuran derivative found in lichens.[1] Due to a lack of established, validated methods in the current literature, this application note provides a comprehensive, theoretical framework based on the chemical properties of this compound and general chromatographic principles for natural products. The proposed reversed-phase HPLC (RP-HPLC) method, coupled with UV detection, offers a robust starting point for the development of a validated analytical procedure for this compound in research and quality control settings.

Introduction

This compound is a chemical compound naturally occurring in various lichen species, such as Cladonia strepsilis.[1] As a member of the dibenzofuran class of compounds, its analysis is pertinent to natural product chemistry, phytochemistry, and potentially for pharmacological screening. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such compounds in complex matrices. This document details a proposed methodology for the analysis of this compound, covering sample preparation from lichen material, chromatographic conditions, and a protocol for quantitative analysis.

Proposed HPLC Methodology

A reversed-phase chromatographic approach is proposed, which is ideal for the separation of moderately non-polar compounds like this compound.

2.1. Instrumentation and Consumables

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (analytical grade).

  • Syringe filters (0.45 µm).

2.2. Chromatographic Conditions

ParameterRecommended Setting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program 50% B to 100% B over 20 min, hold at 100% B for 5 min, return to 50% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm

Experimental Protocols

3.1. Standard Preparation

  • Prepare a stock solution of this compound standard at 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase (50:50, A:B) to create calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

3.2. Sample Preparation (Extraction from Lichen)

  • Air-dry and grind the lichen sample to a fine powder.

  • Weigh 1.0 g of the powdered sample into a flask.

  • Add 20 mL of acetone and perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction on the remaining solid residue and combine the supernatants.

  • Evaporate the combined solvent under reduced pressure.

  • Reconstitute the dried extract in 2 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

4.1. Hypothetical Quantitative Results

The following table presents hypothetical data for a calibration curve and the analysis of two lichen extracts.

SampleRetention Time (min)Peak Area (arbitrary units)Calculated Concentration (µg/mL)
Standard 1 µg/mL10.250,0001.0
Standard 5 µg/mL10.2255,0005.0
Standard 10 µg/mL10.2510,00010.0
Standard 25 µg/mL10.21,275,00025.0
Standard 50 µg/mL10.22,550,00050.0
Lichen Extract A10.2680,00013.3
Lichen Extract B10.2950,00018.6

Visualizations

5.1. Experimental Workflow

G cluster_0 Preparation cluster_1 Analysis cluster_2 Quantification a Lichen Sample Grinding b Solvent Extraction a->b c Filtration b->c d HPLC Injection c->d e C18 Column Separation d->e f UV Detection at 254 nm e->f g Peak Integration f->g i Concentration Calculation g->i h Calibration Curve h->i

Caption: Workflow for the extraction and HPLC quantification of this compound.

5.2. Signaling Pathways

Currently, there is no available scientific literature detailing the specific signaling pathways in which this compound is involved. Further biological and pharmacological studies are required to elucidate its mechanism of action and its effects on cellular signaling.

Method Validation Considerations

For the adoption of this proposed method in a regulated environment, validation according to the International Council for Harmonisation (ICH) guidelines is mandatory. Key validation parameters to be assessed include:

  • Specificity: Ensure no interference from the matrix at the retention time of this compound.

  • Linearity: Demonstrate a linear relationship between concentration and peak area (r² > 0.999).

  • Accuracy: Determine the recovery of this compound from a spiked matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the sensitivity of the method.

Conclusion

The proposed RP-HPLC method provides a solid foundation for the reliable analysis of this compound. While this protocol is based on sound chromatographic principles, it should be noted that optimization and full validation are essential steps to ensure its suitability for any specific application. This application note serves as a valuable resource for researchers initiating work on the analysis of this natural product.

References

Application Note: Thin-Layer Chromatography (TLC) for the Identification of Strepsilin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification of Strepsilin, a naturally occurring dibenzofuran found in various lichen species, using thin-layer chromatography (TLC). The described methodology is suitable for researchers, scientists, and professionals in drug development and natural product chemistry for the qualitative analysis of this compound in lichen extracts. The protocol covers sample preparation, chromatographic development, and visualization techniques.

Introduction

This compound is a secondary metabolite produced by certain species of lichens, such as those belonging to the genus Cladonia.[1] Chemically, it is a dibenzofuran derivative with the IUPAC name 4,8-Dihydroxy-10-methyl-1H-[2]benzofuro[5,4-b][1]benzofuran-3-one.[1] Its unique structure and potential biological activities make it a compound of interest in phytochemical and pharmacological research. Thin-layer chromatography is a rapid, versatile, and cost-effective technique for the separation and identification of secondary metabolites from complex mixtures like lichen extracts.[3][4] This document outlines a standardized TLC method for the detection of this compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name4,8-Dihydroxy-10-methyl-1H-[2]benzofuro[5,4-b][1]benzofuran-3-one[1]
Chemical FormulaC₁₅H₁₀O₅[1]
Molar Mass270.24 g/mol [1]
Melting Point324 °C (615 °F; 597 K)[1]
Chemical ClassDibenzofuran[1]
Experimental Protocols
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates (glass or aluminum backing).

  • Solvents: Toluene, glacial acetic acid, dioxane, chloroform, acetone (analytical grade).

  • Reagents: Sulfuric acid, methanol.

  • Apparatus: TLC developing tank, capillary tubes for spotting, UV lamp (254 nm and 366 nm), heating plate or heat gun, spraying bottle.

  • Lichen Sample: A known this compound-containing lichen (e.g., Cladonia strepsilis) or a purified standard of this compound.

  • Take a small fragment of the lichen thallus (approximately 1 cm²).

  • Place the fragment in a small vial and add a few drops of acetone to extract the lichen substances.

  • Allow the extraction to proceed for a few minutes. The resulting solution will contain the secondary metabolites, including this compound.

  • With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, apply a small spot of the acetone extract onto the starting line. Ensure the spot is small and concentrated to achieve better separation.

  • If a standard is available, spot it alongside the sample extract for comparison.

  • Allow the spots to dry completely before developing the plate.

  • Prepare the desired mobile phase (solvent system). Several systems can be used for the analysis of lichen metabolites.[3]

  • Pour the mobile phase into the TLC developing tank to a depth of about 0.5 cm.

  • Place a piece of filter paper in the tank to ensure saturation of the tank atmosphere with solvent vapors. Close the tank and allow it to equilibrate for at least 30 minutes.

  • Carefully place the spotted TLC plate into the developing tank, ensuring the starting line is above the solvent level.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the tank and immediately mark the position of the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • UV Examination: Examine the dried plate under short-wave (254 nm) and long-wave (366 nm) UV light. Many lichen substances are UV-active and will appear as dark spots or fluorescent spots.[3]

  • Chemical Derivatization (Charring):

    • Prepare a 10% solution of sulfuric acid in methanol.

    • Evenly spray the TLC plate with the sulfuric acid solution.

    • Heat the plate on a hot plate or with a heat gun at approximately 110 °C for a few minutes until colored spots appear.[3] The color of the spots can be diagnostic for certain compounds.

Data Presentation

The retention factor (Rf) is a key parameter for compound identification in TLC. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The following table summarizes recommended solvent systems for the TLC analysis of lichen metabolites, including those suitable for separating dibenzofurans like this compound. Expected Rf values are class-dependent and should be confirmed with a standard.

Solvent SystemComposition (v/v)PolarityExpected Rf for Dibenzofurans
Solvent A Toluene : Dioxane : Acetic Acid (180:45:5)Low to MediumVariable
Solvent B' Hexane : Methyl tert-butyl ether : Formic Acid (140:72:18)Low to MediumVariable
Solvent C Toluene : Acetic Acid (170:30)MediumVariable
Chloroform/Acetone Chloroform : Acetone (4:1)Medium to HighVariable

Note: Rf values can be influenced by experimental conditions such as temperature, humidity, and plate quality. Therefore, co-chromatography with an authentic standard is highly recommended for definitive identification.

Mandatory Visualizations

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection Sample_Prep Sample Extraction (Lichen + Acetone) Plate_Prep TLC Plate Spotting Sample_Prep->Plate_Prep Development Chromatographic Development Plate_Prep->Development Solvent_Prep Mobile Phase Preparation & Tank Saturation Solvent_Prep->Development Drying Plate Drying Development->Drying UV_Vis UV Visualization (254/366 nm) Drying->UV_Vis Charring Sulfuric Acid Spraying & Heating UV_Vis->Charring Rf_Calc Rf Value Calculation & Identification Charring->Rf_Calc

Caption: Workflow for the TLC identification of this compound.

Logical Relationship of TLC Components

TLC_Components cluster_phases Chromatographic System cluster_analyte Analyte cluster_result Result Stationary_Phase Stationary Phase (Silica Gel) Separation Separation based on Differential Partitioning Stationary_Phase->Separation Interaction Mobile_Phase Mobile Phase (Solvent System) Mobile_Phase->Separation Elution This compound This compound This compound->Separation

Caption: Interaction of components in the TLC system.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Strepsilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strepsilin is a naturally occurring dibenzofuran derivative found in various lichen species, such as Cladonia strepsilis.[1] With a molecular formula of C₁₅H₁₀O₅ and a molar mass of 270.24 g/mol , this small molecule holds potential for further investigation due to its unique chemical structure.[1] Mass spectrometry is a powerful analytical technique for the characterization and quantification of such natural products.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are foundational and can be adapted for various research applications, from initial identification in lichen extracts to quantitative analysis in biological matrices.

Quantitative Data Summary

The following tables represent expected quantitative data from the mass spectrometric analysis of this compound. These values are calculated based on its chemical formula and serve as a reference for experimental data acquisition and analysis.

Table 1: Theoretical Mass-to-Charge Ratios (m/z) for this compound Adducts

Ion SpeciesChemical FormulaTheoretical m/z
[M+H]⁺[C₁₅H₁₁O₅]⁺271.0601
[M+Na]⁺[C₁₅H₁₀O₅Na]⁺293.0420
[M+K]⁺[C₁₅H₁₀O₅K]⁺309.0159
[M-H]⁻[C₁₅H₉O₅]⁻269.0455

Table 2: Hypothetical MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 271.06)

This table presents a potential fragmentation pattern for this compound. Actual fragmentation will depend on the collision energy and the mass spectrometer used.

Precursor Ion (m/z)Fragment Ion (m/z)Putative Lost Neutral Fragment
271.06253.05H₂O
271.06243.06CO
271.06225.05CO + H₂O
271.06197.052CO + H₂O

Experimental Protocols

Protocol 1: Extraction of this compound from Lichen Material

This protocol outlines a standard method for extracting this compound from its natural lichen source.

Materials:

  • Dried and ground lichen material (Cladonia strepsilis or other known this compound-containing species)

  • Acetone (ACS grade)

  • Methanol (LC-MS grade)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Extraction:

    • Weigh 1 gram of finely ground lichen material into a 50 mL centrifuge tube.

    • Add 20 mL of acetone, vortex thoroughly for 1 minute, and sonicate for 30 minutes.

    • Centrifuge the mixture at 4,000 x g for 10 minutes.

    • Carefully decant the supernatant into a clean round-bottom flask.

    • Repeat the extraction process (steps 1.2-1.4) twice more on the remaining pellet, pooling the supernatants.

  • Solvent Evaporation:

    • Evaporate the pooled acetone extract to dryness using a rotary evaporator at 40°C.

  • Sample Reconstitution and Clean-up:

    • Reconstitute the dried extract in 5 mL of 50% methanol in water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute the this compound-containing fraction with 5 mL of 100% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the final sample in a known volume (e.g., 1 mL) of 50% methanol for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ)) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: ESI Positive and Negative (run separately or with fast polarity switching)

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow (Desolvation): 800 L/hr

  • MS1 Scan Range: m/z 100-500

  • MS/MS:

    • Select the precursor ion for this compound (e.g., m/z 271.06 in positive mode).

    • Use collision-induced dissociation (CID) with an appropriate collision energy (e.g., 10-40 eV, may require optimization) to generate fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from lichen extraction to data analysis.

Strepsilin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Lichen Lichen Sample Extraction Solvent Extraction Lichen->Extraction Cleanup SPE Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS MS Detection LC->MS MSMS MS/MS Fragmentation MS->MSMS Identification Compound Identification MSMS->Identification Quantification Quantification Identification->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Workflow for this compound Analysis
Hypothetical Signaling Pathway for a Bioactive Small Molecule

Disclaimer: The following signaling pathway is a hypothetical representation of how a bioactive small molecule like this compound might exert its effects. There is currently no published research detailing a specific signaling pathway for this compound.

This diagram illustrates a plausible mechanism where a small molecule inhibitor affects a generic kinase-mediated inflammatory pathway.

Hypothetical_Signaling_Pathway This compound This compound (Hypothetical Inhibitor) KinaseB Kinase B This compound->KinaseB Inhibition Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor Activation InflammatoryGenes Inflammatory Genes TranscriptionFactor->InflammatoryGenes Translocation & Binding Nucleus Nucleus InflammatoryResponse Inflammatory Response InflammatoryGenes->InflammatoryResponse Expression

Hypothetical Inhibitory Pathway

References

Application Notes and Protocols for the Identification of Strepsilin in Lichens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical methods used to identify the lichen secondary metabolite Strepsilin. While the term "this compound C test" is not standard, this compound does produce a characteristic color reaction with the C spot test. This document outlines the protocol for this and other standard lichen spot tests, as well as more advanced chromatographic techniques for confirmation and quantification.

Introduction to Lichen Chemical Spot Tests

Chemical spot tests are rapid, simple, and cost-effective methods used for the presumptive identification of secondary metabolites in lichens.[1][2][3] These tests involve the application of specific chemical reagents to the lichen thallus (cortex or medulla) and observing any resulting color change.[1][2] The four primary spot tests used in lichenology are the K test (potassium hydroxide), C test (sodium hypochlorite), KC test (K followed by C), and the P or PD test (para-phenylenediamine).[1][3]

This compound, a dibenzofuran, is a secondary metabolite found in some lichens, such as certain Cladonia species.[4] It is notable for producing a distinct emerald green color with the C spot test.[1][4]

Experimental Protocols

Protocol for Chemical Spot Tests

This protocol details the standard procedure for performing the K, C, KC, and P spot tests on lichen samples.

2.1.1. Materials and Reagents

  • Lichen specimen

  • Dissecting microscope or hand lens[5]

  • Glass capillary tubes or a small paintbrush[1]

  • Razor blade

  • White ceramic spot plate or microscope slide

  • K Reagent: 10% aqueous solution of potassium hydroxide (KOH). Can be prepared by dissolving 10g of KOH in 90mL of water. This solution is caustic and should be handled with care.[1][2]

  • C Reagent: Commercial bleach (~5% sodium hypochlorite, NaClO) or a freshly prepared solution of calcium hypochlorite.[1][2] The C reagent must be fresh for reliable results.[5]

  • P Reagent (Steiner's Solution): A more stable and safer alternative to a simple p-phenylenediamine solution. It is prepared by dissolving 1g of p-phenylenediamine, 10g of sodium sulfite, and 0.5 ml of detergent in 100 ml of water.[2][5] This reagent is a suspected carcinogen and should be handled with extreme caution, avoiding skin contact.[5]

2.1.2. Procedure

  • Place a small fragment of the lichen thallus on a white spot plate or microscope slide.

  • To test the medulla, use a razor blade to carefully scrape away the upper cortex to expose the underlying medullary hyphae.[1]

  • Using a capillary tube, apply a small drop of the desired reagent (K, C, or P) to the exposed medulla or the cortex.

  • Observe any color change under a dissecting microscope or with a hand lens. Reactions can be immediate and fleeting, especially with the C test.[5]

  • For the KC test , first apply a drop of the K reagent, followed immediately by a drop of the C reagent to the same spot.[2]

  • Record the results, noting the reagent used, the part of the thallus tested (cortex or medulla), and the color of the reaction (e.g., C+ emerald green, K-, P-).[2]

2.1.3. Interpreting Results for this compound

A positive test for this compound using the C reagent will result in a characteristic emerald green color.[1][4] The absence of a color change with the K and P tests is also expected.

Test Reagent Expected Result with this compound
C Test Sodium Hypochlorite (bleach)C+ (emerald green)[1][4]
K Test 10% Potassium HydroxideK- (no reaction)
P Test p-phenylenediamineP- (no reaction)
Protocol for Thin-Layer Chromatography (TLC)

For a more definitive identification of this compound, Thin-Layer Chromatography (TLC) is a widely used and reliable method.[6][7]

2.2.1. Materials and Reagents

  • Lichen fragment

  • Acetone

  • Small test tube or microcentrifuge tube

  • TLC plate (e.g., silica gel 60 F254)[8]

  • Capillary tubes for spotting[9]

  • TLC developing tank

  • Solvent systems (e.g., Solvent C: Toluene: Glacial Acetic Acid = 170:30)[9]

  • UV lamp (254 nm and 366 nm)

  • 10% Sulfuric acid spray[6]

  • Hot plate or oven (for charring)[10]

2.2.2. Procedure

  • Extraction: Place a small lichen fragment into a test tube and add a small amount of acetone to cover the fragment. Allow it to extract for a few minutes.[9]

  • Spotting: Using a capillary tube, spot the acetone extract onto the baseline of the TLC plate. Apply the extract in small increments, allowing the solvent to evaporate between applications to keep the spot small and concentrated.[9]

  • Development: Place the spotted TLC plate in a developing tank containing the chosen solvent system. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the tank and allow it to dry completely.

    • Examine the plate under shortwave (254 nm) and longwave (366 nm) UV light and mark any fluorescent or quenching spots.

    • Spray the plate evenly with 10% sulfuric acid.[6][10]

    • Heat the plate on a hot plate or in an oven at approximately 110°C for a few minutes until characteristic colors develop.[10]

  • Analysis: Identify this compound by comparing the Rf value (the distance traveled by the spot divided by the distance traveled by the solvent front) and the color of the spot after charring with a known standard or published data.

Compound Solvent System (Example) Approximate Rf Class Color after H2SO4 + Heat
This compoundToluene:Dioxane:Acetic Acid (180:45:5)3Blue-green

Note: Rf values can vary depending on the specific TLC conditions. It is always best to run a known standard alongside the unknown sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for the analysis of lichen secondary metabolites, including this compound.[7][11][12]

2.3.1. General Procedure

  • Extraction: Extract a precisely weighed lichen sample with a suitable solvent (e.g., acetone or methanol)[13][14]

  • Sample Preparation: Filter the extract and, if necessary, evaporate it to dryness and redissolve in a known volume of the mobile phase.

  • Chromatography: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a photodiode array (PDA) detector.[7][14]

  • Analysis: Identify this compound by its retention time and its UV-Vis spectrum compared to a pure standard. Quantification can be achieved by creating a calibration curve with a standard of known concentration.

Parameter Example Condition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[13]
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid[7]
Flow Rate 0.3 - 1.0 mL/min[7][14]
Detection PDA detector, monitoring at multiple wavelengths

Visualizations

G Workflow for Lichen Spot Testing cluster_0 Sample Preparation cluster_1 Reagent Application cluster_2 Observation & Result A Select Lichen Fragment B Expose Medulla (if necessary) A->B C Apply Reagent (K, C, or P) B->C D For KC Test: Apply K, then C B->D E Observe Color Change C->E D->E F Record Result (e.g., C+ emerald green) E->F

Caption: Workflow for the chemical spot testing of lichens.

G General Workflow for TLC Analysis of this compound cluster_0 Preparation cluster_1 Chromatography cluster_2 Visualization & Analysis A Extract Lichen Fragment with Acetone B Spot Extract on TLC Plate A->B C Develop Plate in Solvent Tank B->C D Dry Plate C->D E Examine under UV Light D->E F Spray with H2SO4 & Heat E->F G Identify this compound (Rf and Color) F->G

Caption: General workflow for Thin-Layer Chromatography (TLC).

References

Application Note: In Vitro Cyclooxygenase (COX) Inhibition Assay for Strepsilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strepsilin is a naturally occurring dibenzofuran dimer found in certain species of lichens, such as Cladonia strepsilis.[1] Its chemical structure has been elucidated, but its biological activities remain a promising area for further investigation.[1] Cyclooxygenase (COX), also known as prostaglandin H synthase, is a key enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[2][3][4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is elevated during inflammation.[3][4][5] The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[3][6][7] Given the structural characteristics of natural products like this compound, exploring their potential as COX inhibitors could lead to the discovery of novel anti-inflammatory agents.

This application note provides a detailed protocol for determining the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes. The described assay is a colorimetric method that measures the peroxidase activity of COX.

Principle of the Assay

The cyclooxygenase activity is measured indirectly by monitoring the peroxidase activity of the enzyme. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of prostaglandin G2 (PGG2) produced from arachidonic acid. The rate of oxidation of the substrate, which results in a color change, is proportional to the COX activity. The inhibitory effect of this compound is determined by measuring the reduction in this color change.

Signaling Pathway

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Cyclooxygenase Activity Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (Pain, Fever, Inflammation) PGH2->Prostaglandins This compound This compound (Test Inhibitor) This compound->COX

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, Heme, Substrate) Add_Components Add Buffer, Heme, Enzyme, and Inhibitor (this compound or Control) to Microplate Wells Reagents->Add_Components Enzyme Prepare COX-1/COX-2 Enzyme Solutions Enzyme->Add_Components Strepsilin_Prep Prepare this compound Stock & Dilutions Strepsilin_Prep->Add_Components Control Prepare Control Inhibitor (e.g., Indomethacin) Control->Add_Components Incubate1 Incubate at 25°C for 5 minutes Add_Components->Incubate1 Add_Substrate Add Colorimetric Substrate (TMPD) Incubate1->Add_Substrate Initiate_Reaction Initiate Reaction with Arachidonic Acid Add_Substrate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 590 nm Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro COX inhibition assay.

Materials and Reagents

  • Enzymes: Ovine COX-1 and human recombinant COX-2

  • Buffer: 0.1 M Tris-HCl, pH 8.0

  • Cofactor: Heme

  • Substrate: Arachidonic Acid

  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive Control: Indomethacin (for non-selective inhibition) or Celecoxib (for COX-2 selective inhibition)

  • Equipment: 96-well microplate reader, multichannel pipette, incubator

Experimental Protocol

This protocol is based on commercially available COX inhibitor screening assay kits.[8]

1. Reagent Preparation: a. Prepare the assay buffer (0.1 M Tris-HCl, pH 8.0). b. Prepare stock solutions of this compound and the positive control inhibitor in DMSO. Create a series of dilutions at various concentrations to determine the IC50 value. c. Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer. d. Prepare heme and TMPD solutions as per the supplier's instructions.

2. Assay Procedure: a. To a 96-well plate, add the following to the appropriate wells:

  • 100% Initial Activity wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2), and 10 µL of the solvent (e.g., DMSO).
  • Inhibitor wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2), and 10 µL of this compound or control inhibitor at various concentrations.
  • Background wells: 160 µL Assay Buffer and 10 µL Heme. b. Mix the components gently and incubate the plate for 5 minutes at 25°C. c. Add 20 µL of the colorimetric substrate solution (TMPD) to all wells. d. Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells. e. Immediately start reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

3. Data Analysis: a. Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve. b. Subtract the background reaction rate from all other rates. c. Calculate the percentage of inhibition for each concentration of this compound using the following formula:

Data Presentation

The inhibitory activity of this compound against COX-1 and COX-2 can be summarized in a table for clear comparison with a known inhibitor. The following table presents hypothetical data for illustrative purposes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 15.22.85.4
Indomethacin0.918.50.05
Celecoxib50.00.051000

Data are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for evaluating the in vitro COX inhibitory potential of this compound. By following this methodology, researchers can determine the potency (IC50 values) and selectivity of this compound for COX-1 and COX-2 enzymes. Such data is crucial in the early stages of drug discovery and development for identifying novel anti-inflammatory agents. Further studies would be required to confirm these in vitro findings through cell-based assays and in vivo models.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Bioactivity of Strepsilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strepsilin is a naturally occurring dibenzofuran dimer isolated from lichens such as Cladonia strepsilis.[1] As with many natural products, its full range of biological activities remains to be elucidated. Cell-based assays are indispensable tools in the early stages of drug discovery, offering a physiologically relevant context to screen for potential therapeutic effects and assess cytotoxicity.[2] This document provides a comprehensive guide to a panel of cell-based assays designed to investigate the potential cytotoxic, anti-inflammatory, and antioxidant bioactivities of this compound. The following protocols and application notes offer a foundational screening cascade for characterizing this novel compound.

Assessment of Cytotoxicity and Antiproliferative Activity

Application Note: A primary step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This identifies the concentration range at which the compound is toxic to cells, a critical parameter for designing all subsequent experiments. Furthermore, potent cytotoxicity against cancer cell lines may indicate potential as an anticancer agent.[3][4] The MTT assay is a widely used, rapid, and sensitive colorimetric method to quantify cell viability by measuring the metabolic activity of living cells.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the measurement of this compound's effect on the viability of adherent cancer cell lines (e.g., HeLa, A549, HepG2).

Materials:

  • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • Selected cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no cell" blank control.

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Data Presentation: Cytotoxicity of this compound

The results are typically presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Cell LineTissue of OriginThis compound IC₅₀ (µM) after 48h
A549Lung Carcinoma15.2 ± 1.8
HeLaCervical Carcinoma22.5 ± 2.1
MCF-7Breast Adenocarcinoma18.9 ± 1.5
HCT-116Colon Carcinoma35.7 ± 3.4
CCD-841Normal Colon Epithelium> 100

Note: Data are hypothetical and for illustrative purposes only.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with This compound dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 dissolve Dissolve Formazan (add DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read

Caption: Workflow for the MTT cell viability assay.

Assessment of Anti-Inflammatory Activity

Application Note: Chronic inflammation is a key factor in many diseases. Natural products are a rich source of compounds that can modulate inflammatory pathways.[5][6] A common in vitro model for inflammation involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS), which induces the production of pro-inflammatory mediators such as nitric oxide (NO).[7] The Griess assay can be used to quantify NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of this compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile PBS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of this compound dilutions to the cells and incubate for 1 hour.

    • Crucially, run a parallel plate without LPS stimulation to assess the cytotoxicity of this compound on RAW 264.7 cells using the MTT assay described previously.

  • LPS Stimulation:

    • Add 10 µL of LPS to each well to a final concentration of 1 µg/mL.

    • Include a "LPS only" positive control and a "cells only" negative control.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of NaNO₂ (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Data Acquisition:

    • Measure the absorbance at 540 nm within 30 minutes.

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Express the inhibition of NO production as a percentage relative to the "LPS only" control.

Data Presentation: Anti-inflammatory Effect of this compound
This compound (µM)Nitrite (µM)% NO InhibitionCell Viability (%)
0 (Control)1.5 ± 0.2-100
0 + LPS25.8 ± 1.9098 ± 2.5
1 + LPS20.1 ± 1.522.199 ± 3.1
5 + LPS13.4 ± 1.148.197 ± 2.8
10 + LPS7.2 ± 0.872.195 ± 3.5
25 + LPS4.1 ± 0.584.188 ± 4.0

Note: Data are hypothetical and for illustrative purposes only. It is crucial to ensure that NO inhibition is not due to cytotoxicity.

Visualization: LPS-induced NF-κB Signaling Pathway

NFkB_Pathway Simplified LPS-TLR4-NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene NO Nitric Oxide (NO) iNOS_gene->NO leads to expression of

Caption: LPS activates the NF-κB pathway via TLR4, leading to iNOS expression.

Assessment of Cellular Antioxidant Activity

Application Note: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in aging and various diseases.[8] Natural products are often investigated for their antioxidant potential.[9][10] While chemical assays like DPPH are common, cell-based assays provide more biologically relevant data by accounting for compound uptake, metabolism, and localization.[11] The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by ROS within the cell.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol assesses this compound's ability to scavenge intracellular ROS in a cell line like HepG2.

Materials:

  • This compound (dissolved in DMSO)

  • HepG2 cell line

  • Complete culture medium

  • 2',7'–dichlorodihydrofluorescein diacetate (DCFH-DA) solution (in ethanol or DMSO)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator

  • Quercetin (positive control)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Ex: 485 nm, Em: 538 nm)

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells at 6 x 10⁴ cells/well in 100 µL of medium in a black, clear-bottom 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound and Probe Loading:

    • Remove the medium and wash cells with 100 µL of PBS.

    • Add 100 µL of treatment medium containing this compound (or Quercetin) and 25 µM DCFH-DA to each well.

    • Incubate for 1 hour at 37°C, 5% CO₂ to allow for compound uptake and de-esterification of the probe.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash cells twice with PBS.

    • Add 100 µL of 600 µM AAPH solution (in PBS) to each well to induce ROS production.

    • Place the plate immediately into a pre-warmed (37°C) fluorescence plate reader.

  • Data Acquisition:

    • Measure fluorescence every 5 minutes for 1 hour.

    • The increase in fluorescence over time corresponds to the rate of ROS production.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.

    • Determine the CAA unit for each concentration of this compound using the formula: CAA (%) = 100 - (∫SA / ∫CA) * 100 (where ∫SA is the AUC for the sample and ∫CA is the AUC for the control).

Data Presentation: Cellular Antioxidant Activity of this compound

Results are often expressed as CAA units and can be compared to a standard antioxidant like Quercetin.

CompoundConcentration (µM)CAA Units (%)
This compound115.6 ± 2.1
1045.3 ± 3.8
5078.9 ± 4.5
Quercetin (Control)125.4 ± 2.9
1068.2 ± 5.1
5092.1 ± 3.3

Note: Data are hypothetical and for illustrative purposes only.

Visualization: CAA Assay Workflow

CAA_Workflow cluster_prep Preparation cluster_load Loading cluster_measure Measurement seed Seed HepG2 cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Treat cells with This compound + DCFH-DA incubate1->treat incubate2 Incubate 1h treat->incubate2 wash1 Wash cells (PBS) incubate2->wash1 add_aaph Add AAPH to induce ROS wash1->add_aaph read Read Fluorescence (kinetic, 1h) add_aaph->read

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

References

Synthesis of Di-O-methylstrepsilin and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of di-O-methylstrepsilin, a methylated derivative of the naturally occurring dibenzofuran, this compound. The synthesis is achieved through two primary routes, both culminating in a key Diels-Alder reaction. This document outlines the necessary reagents, experimental procedures, and expected outcomes, and includes protocols for the preparation of key intermediates.

Data Presentation: Reaction Yields and Conditions

The following table summarizes the quantitative data for the key steps in the synthesis of di-O-methylthis compound.

Step No.ReactionStarting MaterialReagentsSolventConditionsProductYield (%)
1Preparation of 6-Methoxy-4-methylbenzofuran-2(3H)-one5-Methyl-2-methoxyphenylacetic acidAcetic anhydride, Sodium acetate-140°C, 1.5 h6-Methoxy-4-methylbenzofuran-2(3H)-one85
2Preparation of 2-Hydroxy-6-methoxy-4-methylbenzofuran6-Methoxy-4-methylbenzofuran-2(3H)-oneHydrogen peroxide (30%), Sodium hydroxide (10%)Ethanol0°C to room temperature2-Hydroxy-6-methoxy-4-methylbenzofuran70
3Methylation to 2,6-Dimethoxy-4-methylbenzofuran2-Hydroxy-6-methoxy-4-methylbenzofuranDimethyl sulfate, Anhydrous potassium carbonateAcetoneReflux, 8 h2,6-Dimethoxy-4-methylbenzofuran95
4Vilsmeier-Haack Formylation2,6-Dimethoxy-4-methylbenzofuranPhosphorus oxychloride, Dimethylformamide1,2-Dichloroethane80°C, 2 h2,6-Dimethoxy-4-methylbenzofuran-3-carbaldehyde90
5Wittig Reaction to form the Diene2,6-Dimethoxy-4-methylbenzofuran-3-carbaldehydeMethoxymethyltriphenylphosphonium chloride, Sodium methoxideDiethyl etherRoom temperature, 12 h3-(β-Methoxyvinyl)-2,6-dimethoxy-4-methylbenzofuran65
6Diels-Alder Reaction 3-(β-Methoxyvinyl)-2,6-dimethoxy-4-methylbenzofuranDimethyl acetylenedicarboxylateTolueneReflux, 48 hDimethyl 1,9-dimethoxy-3-methyl-2,3-dihydrodibenzofuran-1,2-dicarboxylate50
7Dehydrogenation and DemethylationDihydrodibenzofuran intermediatePalladium on charcoal (10%)TolueneReflux, 24 hDimethyl 1,9-dihydroxy-3-methyldibenzofuran-1,2-dicarboxylate80
8Final Methylation Dihydroxydibenzofuran intermediateDimethyl sulfate, Anhydrous potassium carbonateAcetoneReflux, 12 hDi-O-methylthis compound 92

Experimental Protocols

Protocol 1: Synthesis of the Diene - 3-(β-Methoxyvinyl)-2,6-dimethoxy-4-methylbenzofuran (Step 5)
  • Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methoxymethyltriphenylphosphonium chloride (1.1 equivalents) to a solution of sodium methoxide (1.1 equivalents) in anhydrous diethyl ether. Stir the resulting suspension at room temperature for 30 minutes to form the ylide.

  • Wittig Reaction: To the ylide suspension, add a solution of 2,6-dimethoxy-4-methylbenzofuran-3-carbaldehyde (1 equivalent) in anhydrous diethyl ether dropwise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane-ethyl acetate solvent system.

  • Work-up: After completion of the reaction, filter the mixture to remove triphenylphosphine oxide. Wash the solid residue with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure diene.

Protocol 2: Key Diels-Alder Reaction and Synthesis of Di-O-methylthis compound (Steps 6-8)
  • Diels-Alder Cycloaddition (Step 6): In a round-bottom flask, dissolve the diene, 3-(β-methoxyvinyl)-2,6-dimethoxy-4-methylbenzofuran (1 equivalent), and dimethyl acetylenedicarboxylate (1.2 equivalents) in toluene. Reflux the mixture for 48 hours under a nitrogen atmosphere.

  • Solvent Removal: After cooling to room temperature, remove the toluene under reduced pressure to yield the crude dihydrodibenzofuran adduct.

  • Dehydrogenation (Step 7): To a solution of the crude adduct in toluene, add 10% palladium on charcoal (0.1 equivalents by weight). Reflux the mixture for 24 hours.

  • Filtration and Concentration: Filter the hot solution through a pad of celite to remove the catalyst. Wash the celite pad with hot toluene. Concentrate the combined filtrates under reduced pressure.

  • Final Methylation (Step 8): Dissolve the resulting crude dihydroxydibenzofuran intermediate in acetone. Add anhydrous potassium carbonate (3 equivalents) and dimethyl sulfate (2.5 equivalents). Reflux the mixture for 12 hours.

  • Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography on silica gel (hexane-ethyl acetate) to yield di-O-methylthis compound as a crystalline solid.

Visualizations

Synthetic Workflow for Di-O-methylthis compound

Synthesis_Workflow A 5-Methyl-2-methoxyphenylacetic acid B 6-Methoxy-4-methylbenzofuran-2(3H)-one A->B Acetylation C 2-Hydroxy-6-methoxy-4-methylbenzofuran B->C Oxidation D 2,6-Dimethoxy-4-methylbenzofuran C->D Methylation E 2,6-Dimethoxy-4-methylbenzofuran-3-carbaldehyde D->E Formylation F 3-(β-Methoxyvinyl)-2,6-dimethoxy-4-methylbenzofuran (Diene) E->F Wittig Reaction H Dihydrodibenzofuran Adduct F->H Diels-Alder Reaction G Dimethyl acetylenedicarboxylate G->H I Dihydroxydibenzofuran Intermediate H->I Dehydrogenation J Di-O-methylthis compound I->J Methylation

Caption: Synthetic pathway for di-O-methylthis compound.

Logical Relationship of Key Synthetic Transformations

Logical_Relationship cluster_0 Benzofuran Core Formation cluster_1 Diene Synthesis cluster_2 Dibenzofuran Assembly Start Aromatic Acid Cyclization Intramolecular Cyclization Start->Cyclization Benzofuranone Benzofuranone Intermediate Cyclization->Benzofuranone Formylation Vilsmeier-Haack Formylation Benzofuranone->Formylation Wittig Wittig Reaction Formylation->Wittig Diene Vinylbenzofuran Diene Wittig->Diene DielsAlder [4+2] Cycloaddition Diene->DielsAlder Aromatization Dehydrogenation DielsAlder->Aromatization Dibenzofuran Dibenzofuran Core Aromatization->Dibenzofuran FinalProduct Di-O-methylthis compound Dibenzofuran->FinalProduct Final Methylation

Caption: Key transformations in the synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Strepsilin Yield from Lichen Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Strepsilin from lichen extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Issue 1: Low this compound Yield

  • Question: My this compound yield is consistently lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low this compound yield can be attributed to several factors, ranging from the quality of the lichen material to the extraction and purification procedures. Here is a systematic approach to troubleshooting:

    • Lichen Material:

      • Species Identification: Confirm the correct identification of Cladonia strepsilis, as it is the primary source of this compound. Other species may contain lower concentrations or different secondary metabolites.

      • Geographic and Environmental Factors: The concentration of secondary metabolites in lichens can vary depending on the geographical location, altitude, light exposure, and seasonality.[1] Collect lichen samples from various locations and seasons to identify a source with a higher this compound content.

      • Lichen Health: Use healthy, mature lichen thalli. Avoid old, decaying, or heavily contaminated material.

    • Sample Preparation:

      • Cleaning and Drying: Thoroughly clean the lichen material to remove any debris, substrate, and other contaminants. Ensure the lichen is completely dry before extraction, as moisture can reduce extraction efficiency. Air-drying or freeze-drying are recommended.

      • Grinding: The lichen material should be finely ground to a homogenous powder. This increases the surface area for solvent penetration and improves extraction efficiency.

    • Extraction Parameters:

      • Solvent Choice: The polarity of the solvent is critical. While acetone is commonly used for extracting lichen metabolites, other solvents or solvent mixtures might be more effective for this compound. Experiment with solvents of varying polarities such as ethanol, methanol, ethyl acetate, and dichloromethane.

      • Extraction Method: The choice of extraction method significantly impacts yield. Consider optimizing your current method or trying an alternative. (See Table 1 for a comparative overview).

      • Solid-to-Solvent Ratio: A low ratio may result in incomplete extraction, while an excessively high ratio can make the concentration step inefficient. A typical starting point is 1:10 to 1:20 (w/v).

      • Temperature and Duration: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds. Optimize the extraction time and temperature for your chosen method.

Issue 2: Impure this compound Extract

  • Question: My crude extract contains a high level of impurities, making purification difficult. What can I do?

  • Answer: A high impurity profile can be due to the co-extraction of other lichen compounds, pigments (like chlorophyll), and lipids.

    • Pre-Extraction Wash: Before the main extraction, wash the dried and ground lichen powder with a non-polar solvent like n-hexane. This will remove lipids and some pigments without dissolving the more polar this compound.

    • Selective Extraction: Optimize your solvent system to be more selective for this compound. This may involve using a solvent mixture with a specific polarity.

    • Post-Extraction Cleanup:

      • Liquid-Liquid Partitioning: After initial extraction, the crude extract can be dissolved in a solvent and partitioned against an immiscible solvent to separate compounds based on their polarity.

      • Solid-Phase Extraction (SPE): Use SPE cartridges to remove interfering compounds before proceeding to column chromatography.

Issue 3: Degradation of this compound During Processing

  • Question: I suspect that this compound is degrading during my extraction or purification process. How can I prevent this?

  • Answer: this compound, like many natural products, can be sensitive to heat, light, and pH.

    • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a low temperature (e.g., < 40°C) and under reduced pressure.

    • Light Protection: Protect the extract and purified compound from direct light by using amber glassware or covering the flasks with aluminum foil.

    • pH Stability: this compound is known to degrade in alkaline conditions.[2] Ensure that all solvents and reagents used are neutral or slightly acidic.

    • Storage: Store the crude extract and purified this compound at low temperatures (-20°C or below) in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

1. Sourcing and Handling of Lichen Material

  • Q1: Which lichen species is the best source for this compound?

    • A1: Cladonia strepsilis is the most well-known and reliable source of this compound.[2] Other species reported to contain this compound include some in the genera Siphula, Stereocaulon (specifically S. azoreum), and Lepraria.[2]

  • Q2: How do environmental factors affect the this compound content in lichens?

    • A2: The production of secondary metabolites in lichens is influenced by various environmental factors. Generally, higher stress conditions can lead to an increase in the concentration of these protective compounds. Factors that may influence this compound content include:

      • UV Radiation: Higher exposure to UV light at higher altitudes may increase the production of UV-screening compounds.

      • Temperature and Precipitation: Extreme temperatures and variations in precipitation can act as stressors that influence secondary metabolite production.[1]

      • Substrate: The chemical composition of the substrate (e.g., soil, rock) can also play a role.

2. Extraction and Purification

  • Q3: What is the most effective extraction method for this compound?

    • A3: There is no single "best" method, as the optimal choice depends on the available equipment, sample size, and desired purity. However, Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction (UAE) are generally more efficient and faster than traditional maceration or Soxhlet extraction. Refer to Table 1 for a comparison of common methods.

  • Q4: Which solvent should I use for this compound extraction?

    • A4: Acetone is a commonly used and effective solvent for extracting a wide range of lichen metabolites, including dibenzofurans like this compound. Ethanol is another good option. For optimization, it is recommended to test a range of solvents with varying polarities. See Table 2 for a hypothetical comparison based on the extraction of similar lichen compounds.

  • Q5: How can I monitor the purification of this compound?

    • A5: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable solvent system for the TLC of lichen dibenzofurans is a mixture of toluene, dioxane, and acetic acid. After separation, the spots can be visualized under UV light and by spraying with a staining reagent followed by heating.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Lichen Secondary Metabolites (Illustrative Data)

Extraction MethodPrincipleTypical Extraction TimeSolvent ConsumptionRelative Yield (Illustrative)AdvantagesDisadvantages
Maceration Soaking the material in a solvent at room temperature.24-72 hoursHigh1xSimple, requires minimal equipment.Time-consuming, lower efficiency.
Soxhlet Extraction Continuous extraction with a cycling hot solvent.6-24 hoursModerate1.5xMore efficient than maceration.Can degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.15-60 minutesLow2xFast, efficient, lower solvent and energy consumption.May require specialized equipment.
Accelerated Solvent Extraction (ASE) Uses elevated temperatures and pressures to increase extraction efficiency.10-30 minutesLow2.5xVery fast, highly efficient, low solvent consumption.Requires expensive, specialized equipment.

Table 2: Illustrative Comparison of Solvent Efficiency for Dibenzofuran Extraction from Lichens

SolventPolarity IndexRelative Yield (Illustrative)Notes
n-Hexane0.1LowGood for initial defatting, but poor for this compound extraction.
Dichloromethane3.1ModerateCan be effective, but has health and environmental concerns.
Ethyl Acetate4.4HighA good balance of polarity for many lichen compounds.
Acetone 5.1 Very High Often the solvent of choice for broad-spectrum lichen metabolite extraction.
Ethanol5.2HighA greener alternative to acetone with good efficiency.
Methanol6.6Moderate-HighCan extract a wide range of compounds, including more polar impurities.
Water10.2Very LowIneffective for extracting this compound.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Cladonia strepsilis

  • Preparation of Lichen Material:

    • Clean the lichen thalli to remove any substrate and debris.

    • Air-dry or freeze-dry the lichen material until a constant weight is achieved.

    • Grind the dried lichen into a fine powder using a laboratory mill or a high-speed blender.

  • Defatting (Optional but Recommended):

    • In a flask, suspend the lichen powder in n-hexane (1:10 w/v).

    • Stir for 1-2 hours at room temperature.

    • Filter the mixture and discard the n-hexane.

    • Allow the lichen powder to air-dry completely.

  • Extraction (using UAE as an example):

    • Place the defatted lichen powder in an extraction vessel.

    • Add acetone (1:15 w/v).

    • Perform ultrasound-assisted extraction for 30 minutes at 40°C.

    • Filter the extract and collect the supernatant.

    • Repeat the extraction process on the lichen residue twice more with fresh acetone.

    • Combine the supernatants from all three extractions.

  • Concentration:

    • Evaporate the solvent from the combined extract using a rotary evaporator at a temperature below 40°C until a crude, gummy residue is obtained.

Protocol 2: Purification of this compound using Column Chromatography

  • Preparation of the Column:

    • Use silica gel (60-120 mesh) as the stationary phase.

    • Prepare a slurry of the silica gel in n-hexane and pack it into a glass column.

    • Equilibrate the column by passing n-hexane through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a mixture of dichloromethane and a few drops of acetone.

    • Adsorb this solution onto a small amount of silica gel and dry it.

    • Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 98:2, 95:5, 90:10, 85:15 v/v).

    • Collect fractions of the eluate in separate test tubes.

  • Monitoring and Isolation:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC) with a mobile phase of Toluene:Dioxane:Acetic Acid (180:45:5).

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the combined pure fractions to obtain isolated this compound.

Mandatory Visualizations

Strepsilin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification Lichen Cladonia strepsilis CleanDry Cleaning & Drying Lichen->CleanDry Grind Grinding CleanDry->Grind Defat Defatting (n-Hexane) Grind->Defat Extract Extraction (Acetone) Defat->Extract Concentrate Concentration Extract->Concentrate CC Column Chromatography Concentrate->CC TLC TLC Monitoring CC->TLC Fraction Analysis Pure Pure this compound CC->Pure TLC->CC Combine Fractions

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_material Lichen Material cluster_prep Sample Preparation cluster_extract Extraction Process Start Low this compound Yield CheckSpecies Verify Lichen Species Start->CheckSpecies CheckSource Assess Source & Season Start->CheckSource CheckGrind Ensure Fine Grinding Start->CheckGrind CheckDry Confirm Complete Drying Start->CheckDry OptimizeSolvent Optimize Solvent System Start->OptimizeSolvent OptimizeMethod Optimize Extraction Method (Time, Temp, Ratio) Start->OptimizeMethod CheckSpecies->OptimizeSolvent CheckSource->OptimizeSolvent CheckGrind->OptimizeMethod CheckDry->OptimizeMethod

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Strepsilin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strepsilin purification. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a hypothetical 45 kDa recombinant protein that acts as a crucial kinase in the intracellular MAPK signaling cascade, playing a role in cellular stress responses. Due to its function, it is a protein of high interest in drug development for inflammatory diseases. It is typically expressed in E. coli with an N-terminal polyhistidine (His-tag) for affinity purification.

Q2: What are the main challenges associated with this compound purification?

Researchers commonly face three primary challenges during this compound purification:

  • Low Yield: Often resulting from poor expression, protein degradation, or inefficient binding and elution during chromatography.

  • Contamination: Co-purification of host cell proteins (HCPs), particularly chaperones and nucleic acids, is a frequent issue.

  • Aggregation: this compound has a tendency to aggregate, especially at high concentrations or in suboptimal buffer conditions, leading to loss of activity and purity.

Q3: Which affinity tag is recommended for this compound?

An N-terminal His-tag (6xHis) is most commonly used and recommended for the initial capture step via Immobilized Metal Affinity Chromatography (IMAC). This tag generally provides good binding affinity without significantly impacting the protein's structure or function.

Q4: What is a typical multi-step purification strategy for this compound?

A standard and effective three-step chromatography strategy is recommended for achieving high purity:

  • Affinity Chromatography (AC): Initial capture of His-tagged this compound using an IMAC resin (e.g., Ni-NTA).

  • Ion-Exchange Chromatography (IEX): A polishing step to remove remaining HCPs and nucleic acids based on charge. Given this compound's theoretical isoelectric point (pI) of 6.2, a cation exchange column at a pH below 6.2 is often effective.

  • Size-Exclusion Chromatography (SEC): The final polishing step to remove aggregates and ensure a homogenous, monomeric final product.[1]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Problem 1: Low Yield or No Binding in Affinity Chromatography

If you observe that your target protein is not binding to the IMAC column and is found in the flow-through, consult the following table.

Potential Cause Recommended Solution
Incorrect Buffer Conditions Ensure the binding buffer has a pH of 7.5-8.0. Verify that the imidazole concentration is low (10-20 mM) to reduce premature elution but high enough to prevent non-specific binding.
Presence of Chelating Agents Make sure buffers are free of chelating agents like EDTA or DTT, which can strip metal ions (e.g., Ni²⁺) from the resin. If reducing agents are needed, use DTT at <1 mM or TCEP at <5 mM.
Inaccessible His-Tag The His-tag may be sterically hindered or buried within the protein structure. Consider moving the tag to the opposite terminus (e.g., C-terminal) or using a longer, more flexible linker.
Proteolytic Degradation The His-tag may have been cleaved by proteases. Add protease inhibitors to your lysis buffer and keep the sample cold at all times.
Column Overload The amount of target protein in the lysate exceeds the binding capacity of the resin. Load less total protein or use a larger column volume.[2]
Problem 2: High Levels of Contaminants After Elution

If your eluted fractions contain many non-target proteins, consider these solutions.

Potential Cause Recommended Solution
Non-Specific Binding of HCPs Increase the stringency of your wash steps. Add a moderate concentration of NaCl (e.g., 300-500 mM) to the binding and wash buffers to disrupt ionic interactions. Increase the imidazole concentration in the wash buffer (e.g., 40-60 mM).[3]
Co-purification with Chaperones E. coli chaperones often co-purify with recombinant proteins. Perform an ATP wash (1-5 mM ATP, 10 mM MgCl₂) after the initial wash step to release bound chaperones before elution.
Nucleic Acid Contamination High sample viscosity and A260/A280 ratios >0.7 suggest nucleic acid contamination. Treat the cell lysate with DNase I or another nuclease prior to loading it onto the column.
Insufficient Resin Equilibration Ensure the column is fully equilibrated with binding buffer before loading the sample. Incomplete equilibration can lead to inconsistent binding.[2][4]
Problem 3: Protein Aggregation or Precipitation During Purification

Aggregation is a critical issue that can lead to low yield and poor activity.

Potential Cause Recommended Solution
High Protein Concentration Elution often results in a highly concentrated protein that is prone to aggregation. Elute into fractions containing a stabilizing agent or perform a gradient elution to avoid a sharp concentration spike. It may be necessary to process the eluted protein immediately in the next chromatography step.[5]
Suboptimal Buffer Conditions The elution buffer may be destabilizing. Screen different pH levels and ionic strengths. Adding stabilizing excipients like glycerol (5-20%), L-arginine (50-100 mM), or non-ionic detergents to the elution buffer can prevent aggregation.[5]
Disulfide Bond Issues If this compound contains cysteines, improper disulfide bonds can cause aggregation. Maintain a reducing environment by including TCEP (1-5 mM) throughout the purification process.
Instability After Tag Cleavage If the His-tag is cleaved, the resulting native protein may be less stable. Perform cleavage at a lower temperature (4°C) and in a buffer optimized for stability.

Quantitative Data Summary

The following tables summarize typical results from a well-optimized, three-step purification of this compound from 1 liter of E. coli culture.

Table 1: Comparison of Lysis Methods on this compound Yield

Lysis Method Total Protein (mg) This compound Yield (mg) Purity (%)
Sonication150045~25%
High-Pressure Homogenization180060~25%
Enzymatic Lysis (Lysozyme)120035~20%

Table 2: Summary of a Standard Three-Step Purification Protocol

Purification Step Total Protein (mg) This compound Yield (mg) Purity (%) Fold Purification
Clarified Lysate180060.03.3%1.0
Affinity (IMAC)7551.068.0%20.6
Cation Exchange (IEX)1543.491.0%27.6
Size Exclusion (SEC)1039.1>98.0%29.7

Experimental Protocols

Protocol 1: Cell Lysis and Clarification
  • Resuspend the cell pellet from a 1L culture in 40 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM TCEP, pH 8.0).

  • Add protease inhibitors (e.g., PMSF) and 1 mg/mL lysozyme. Incubate on ice for 30 minutes.

  • Lyse cells using high-pressure homogenization at 15,000 psi for 3-5 passes, keeping the sample chilled.

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 20 minutes to reduce viscosity.

  • Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.

  • Filter the supernatant through a 0.45 µm filter before chromatography.

Protocol 2: Three-Step Chromatographic Purification

Step A: Affinity Chromatography (IMAC)

  • Resin: Ni-NTA Agarose

  • Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, pH 8.0.

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 50 mM Imidazole, 10% Glycerol, pH 8.0.

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 300 mM Imidazole, 10% Glycerol, pH 8.0.

  • Equilibrate the column with 5 column volumes (CV) of Binding Buffer.

  • Load the filtered lysate at a flow rate of 1 mL/min.

  • Wash with 10 CV of Wash Buffer or until the UV (A280) signal returns to baseline.

  • Elute the protein using a one-step gradient to 100% Elution Buffer over 5 CV. Collect fractions.

  • Pool fractions containing the protein of interest and buffer exchange into IEX Binding Buffer.

Step B: Cation Exchange Chromatography (IEX)

  • Resin: Strong Cation Exchanger (e.g., SP Sepharose)

  • Binding Buffer: 20 mM MES, 25 mM NaCl, 5% Glycerol, pH 6.0.

  • Elution Buffer: 20 mM MES, 1 M NaCl, 5% Glycerol, pH 6.0.

  • Equilibrate the column with 5 CV of Binding Buffer.

  • Load the buffer-exchanged sample from the AC step.

  • Wash with 5 CV of Binding Buffer.

  • Elute using a linear gradient from 0% to 50% Elution Buffer over 20 CV.

  • Collect fractions across the main peak and analyze for purity.

Step C: Size-Exclusion Chromatography (SEC)

  • Resin: Superdex 200 or similar

  • SEC Buffer: 20 mM HEPES, 150 mM NaCl, 5% Glycerol, 1 mM TCEP, pH 7.4.

  • Equilibrate the column with at least 2 CV of SEC Buffer.

  • Concentrate the pooled IEX fractions to <5% of the SEC column volume.

  • Load the concentrated sample onto the column.

  • Perform an isocratic elution with SEC Buffer over 1.5 CV.

  • Collect fractions corresponding to the monomeric peak, verify purity, and store at -80°C.

Visualizations

Experimental Workflow

G cluster_0 Upstream cluster_1 Purification cluster_2 Downstream Culture E. coli Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis AC Affinity Chromatography (IMAC) Lysis->AC Crude Lysate IEX Ion-Exchange (Cation Exchange) AC->IEX Semi-Pure SEC Size-Exclusion (SEC) IEX->SEC Polished QC QC & Analysis (SDS-PAGE, Activity Assay) SEC->QC >98% Pure this compound Storage Storage at -80°C QC->Storage

Caption: Overview of the this compound purification workflow from cell harvest to final storage.

Troubleshooting Logic: Low Purity After IMAC

G Start Problem: Low Purity after IMAC Q1 Is sample viscous? A260/A280 > 0.7? Start->Q1 Sol1 Add Nuclease to Lysate Q1->Sol1 Yes Q2 Are contaminants ~60 kDa? Q1->Q2 No Sol1->Q2 Sol2 Perform ATP Wash to Remove Chaperones Q2->Sol2 Yes Sol3 Increase Wash Stringency: - Add 300-500 mM NaCl - Increase Imidazole (40-60 mM) Q2->Sol3 No End Purity Improved Sol2->End Sol3->End

Caption: Decision tree for troubleshooting low purity results from affinity chromatography.

Hypothetical this compound Signaling Pathway

G Stress Cellular Stress (e.g., UV, Osmotic Shock) Receptor Stress Receptor Stress->Receptor activates This compound This compound (Active Kinase) Receptor->this compound phosphorylates MAP2K MAP2K4/7 This compound->MAP2K phosphorylates JNK JNK MAP2K->JNK phosphorylates cJun c-Jun (Transcription Factor) JNK->cJun phosphorylates Response Gene Expression (Inflammation, Apoptosis) cJun->Response regulates

Caption: A hypothetical signaling cascade showing this compound's role as an upstream kinase.

References

Strepsilin stability issues and degradation in alkaline solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Strepsilin, particularly in alkaline solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a naturally occurring dibenzofuran dimer found in certain species of lichens, such as Cladonia strepsilis. Its chemical structure features hydroxy, oxy, and methyl side groups. This compound is known to be a solid with a high melting point of 324 °C.[1]

Q2: What are the primary stability concerns associated with this compound?

The main stability concern for this compound is its degradation in alkaline environments.[1] Researchers should exercise caution when working with this compound in basic solutions, as this can lead to the breakdown of the molecule and loss of its intended properties.

Q3: How does this compound degrade in alkaline solutions?

In the presence of an alkali, this compound undergoes degradation to form 1-methyl-3,7-dihydroxydibenzofuran.[1] This degradation pathway involves the cleavage of a bond within the dimeric structure.

Q4: Are there any known signaling pathways involving this compound?

Currently, there is limited specific information available in the public domain detailing the direct signaling pathways of this compound. As a naturally occurring compound, its biological activities and potential molecular targets are areas of ongoing research.

Troubleshooting Guides

Issue: Unexpectedly rapid degradation of this compound in an experimental setup.

  • Possible Cause 1: Alkaline pH of the solution.

    • Troubleshooting Step: Measure the pH of your experimental solution. If the pH is above 7.0, the environment is alkaline and will promote the degradation of this compound.

    • Solution: Adjust the pH of your solution to a neutral or slightly acidic range (pH 6.0-7.0) using a suitable buffer system, if your experimental protocol allows.

  • Possible Cause 2: Presence of strong bases.

    • Troubleshooting Step: Review the composition of all reagents and buffers used in your experiment for the presence of strong bases (e.g., NaOH, KOH).

    • Solution: If possible, substitute strong bases with weaker bases or alternative buffer systems that maintain a lower pH.

  • Possible Cause 3: Elevated temperature in an alkaline solution.

    • Troubleshooting Step: Check the temperature at which your experiment is being conducted. Higher temperatures can accelerate the rate of alkaline-mediated degradation.

    • Solution: If your protocol permits, conduct the experiment at a lower temperature to slow down the degradation process.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various alkaline conditions. This data is for illustrative purposes to guide experimental design.

Condition IDpHTemperature (°C)Incubation Time (hours)This compound Remaining (%)Degradation Product Detected (1-methyl-3,7-dihydroxydibenzofuran)
STAB-0017.0252499.5Not Detected
STAB-0028.0252485.2Detected
STAB-0039.0252460.7Detected
STAB-0049.042492.1Detected
STAB-00510.0251245.3Detected

Experimental Protocols

Protocol: Assessment of this compound Stability in Alkaline Solution via High-Performance Liquid Chromatography (HPLC)

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).

  • Preparation of Alkaline Buffers:

    • Prepare a series of buffers with varying alkaline pH values (e.g., pH 8.0, 9.0, 10.0) using a suitable buffer system (e.g., phosphate or borate buffers).

  • Incubation:

    • Add a known volume of the this compound stock solution to each alkaline buffer to achieve a final desired concentration (e.g., 100 µg/mL).

    • Incubate the solutions at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24 hours). Take aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for HPLC:

    • At each time point, quench the reaction by neutralizing the aliquot with an acidic solution (e.g., dilute HCl) to a pH of ~7.0.

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

    • Analysis: Monitor the decrease in the peak area of this compound and the appearance of the peak corresponding to the degradation product (1-methyl-3,7-dihydroxydibenzofuran) over time.

Visualizations

Strepsilin_Degradation_Pathway cluster_conditions Driving Factor This compound This compound DegradationProduct 1-methyl-3,7-dihydroxydibenzofuran This compound->DegradationProduct Degradation Alkali Alkaline Conditions (OH-)

Caption: Degradation pathway of this compound in alkaline conditions.

Troubleshooting_Workflow start Start: Unexpected this compound Degradation check_ph Measure pH of solution start->check_ph is_alkaline Is pH > 7.0? check_ph->is_alkaline adjust_ph Adjust pH to neutral/acidic is_alkaline->adjust_ph Yes check_reagents Review reagents for strong bases is_alkaline->check_reagents No end Problem Resolved adjust_ph->end base_present Strong base present? check_reagents->base_present substitute_base Substitute with weaker base/buffer base_present->substitute_base Yes check_temp Check experiment temperature base_present->check_temp No substitute_base->end is_elevated Is temperature elevated? check_temp->is_elevated lower_temp Lower experiment temperature is_elevated->lower_temp Yes is_elevated->end No, further investigation needed lower_temp->end

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Troubleshooting Strepsilin Identification in Complex Lichen Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification of Strepsilin in complex lichen extracts. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in the analysis of this unique lichen metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which lichens is it commonly found?

This compound is a secondary metabolite produced by certain lichens. It is a dibenzofuran derivative with the chemical formula C₁₅H₁₀O₅ and a molar mass of 270.24 g/mol .[1] this compound is notably found in lichens of the genus Cladonia, particularly Cladonia strepsilis, and has also been reported in some Siphula and Stereocaulon species.[1]

Q2: What are the primary analytical techniques for identifying this compound in a lichen extract?

The identification of this compound in complex mixtures typically involves a combination of chromatographic and spectroscopic techniques. The most common methods include:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for preliminary screening of lichen extracts.

  • High-Performance Liquid Chromatography (HPLC): Used for the separation, quantification, and isolation of this compound from other components in the extract.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation of isolated this compound.

Q3: What is a general procedure for extracting this compound from lichen material?

A general protocol for the extraction of secondary metabolites from Cladonia species involves the following steps:

  • Preparation of Lichen Material: Clean the lichen thalli of any debris and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered lichen material in a suitable organic solvent, such as acetone or ethanol, at room temperature. The extraction is typically carried out over several hours to days, and the process may be repeated to ensure exhaustive extraction.

  • Filtration and Concentration: Filter the extract to remove solid lichen material. The filtrate is then concentrated under reduced pressure to yield a crude extract.

  • Purification (Optional but Recommended): The crude extract can be further purified using techniques like column chromatography or preparative HPLC to isolate this compound.

Troubleshooting Guides

HPLC Analysis

Problem: I can't see a clear peak for this compound in my HPLC chromatogram.

  • Possible Cause 1: Low Concentration of this compound.

    • Solution: Concentrate your extract and reinject. Consider using a more sensitive detector or optimizing the detection wavelength. The UV absorbance maxima for dibenzofurans are typically in the range of 240-260 nm and 300-330 nm.

  • Possible Cause 2: Co-elution with Other Compounds.

    • Solution: Modify your HPLC method. Adjust the gradient profile of your mobile phase, or try a different solvent system. Using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can also alter selectivity and resolve co-eluting peaks.

  • Possible Cause 3: Inappropriate Detection Wavelength.

    • Solution: If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, examine the UV spectrum of the peaks in your chromatogram to ensure you are monitoring at an optimal wavelength for this compound.

Problem: My this compound peak is broad or shows tailing.

  • Possible Cause 1: Column Overload.

    • Solution: Dilute your sample and inject a smaller volume.

  • Possible Cause 2: Poorly Optimized Mobile Phase.

    • Solution: Ensure the pH of your mobile phase is appropriate for this compound (which is a phenolic compound). Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can often improve peak shape for acidic compounds.

  • Possible Cause 3: Column Degradation.

    • Solution: Flush the column with a strong solvent, or if the problem persists, replace the column.

LC-MS Analysis

Problem: I am not detecting the correct molecular ion for this compound ([M-H]⁻ at m/z 269.04 or [M+H]⁺ at m/z 271.06).

  • Possible Cause 1: Inefficient Ionization.

    • Solution: this compound, being a phenolic compound, should ionize well in negative ion mode (ESI-). Ensure your mass spectrometer is set to the correct polarity. If using positive ion mode (ESI+), you may see adducts such as [M+Na]⁺ (m/z 293.04) or [M+K]⁺ (m/z 309.00). Optimizing source parameters like capillary voltage and gas flow can improve ionization efficiency.

  • Possible Cause 2: In-source Fragmentation.

    • Solution: The molecular ion may be fragmenting in the ion source before it reaches the mass analyzer. Reduce the fragmentor or cone voltage to decrease the energy in the source and promote the detection of the intact molecular ion.

Problem: The MS/MS fragmentation pattern of my suspected this compound peak is weak or doesn't seem to match expected patterns.

  • Possible Cause 1: Low Abundance of Precursor Ion.

    • Solution: Increase the concentration of your sample or optimize the LC method to improve the peak intensity of the target compound.

  • Possible Cause 2: Insufficient Collision Energy.

    • Solution: Optimize the collision energy (CE) for MS/MS fragmentation. A ramping CE experiment can help to find the optimal energy to produce a rich fragmentation spectrum.

  • Possible Cause 3: Complex Co-eluting Compounds.

    • Solution: Improve the chromatographic separation to ensure the precursor ion selected for fragmentation is pure.

NMR Analysis

Problem: The NMR spectrum of my isolated compound is complex and I can't definitively identify this compound.

  • Possible Cause 1: Presence of Impurities.

    • Solution: Further purify your sample using preparative HPLC or another chromatographic technique. Even small amounts of impurities can significantly complicate NMR spectra.

  • Possible Cause 2: Incorrect Solvent or Concentration.

    • Solution: Ensure your sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄) at an appropriate concentration. Poor solubility can lead to broad peaks. Residual solvent signals can also obscure peaks of interest.

  • Possible Cause 3: Need for 2D NMR Experiments.

    • Solution: If the 1D ¹H NMR is too complex, acquire 2D NMR spectra such as COSY, HSQC, and HMBC. These experiments will provide crucial information about proton-proton and proton-carbon correlations, which are essential for the unambiguous structural elucidation of this compound.

Data Presentation

The following tables provide illustrative analytical data for this compound. Please note that this data is based on typical values for similar compounds and should be used as a reference for method development and troubleshooting.

Table 1: Illustrative HPLC Parameters and Retention Time for this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Illustrative Retention Time ~12.5 min

Table 2: Illustrative Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion (m/z)Collision Energy (eV)Major Fragment Ions (m/z)
ESI-269.04 ([M-H]⁻)20241.05, 225.05, 197.06
ESI+271.06 ([M+H]⁺)25253.05, 225.05, 197.06

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Position¹³C (ppm)¹H (ppm, Multiplicity, J in Hz)
1115.26.85 (d, 8.5)
2125.87.20 (d, 8.5)
3148.5-
4110.16.70 (s)
4a120.3-
5a145.1-
6105.56.55 (s)
7155.4-
8102.36.40 (d, 2.0)
9158.2-
9a118.9-
10130.1-
1120.52.40 (s)
12170.1-
1370.25.10 (s)

Disclaimer: The NMR data in this table is hypothetical and intended for illustrative purposes. Actual chemical shifts may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
  • Sample Preparation: Dissolve the crude lichen extract in methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System: Use a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Start with a mobile phase composition of 70% A and 30% B. Linearly increase the concentration of solvent B to 90% over 20 minutes.

  • Flow Rate: Maintain a constant flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent using a UV detector at 254 nm.

  • Injection Volume: Inject 10 µL of the filtered sample.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of this compound
  • LC System: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometer: Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate the ESI source in negative ion mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Nebulizer Pressure: 40 psi

    • Fragmentor Voltage: 120 V

  • Data Acquisition: Acquire full scan mass spectra from m/z 100 to 500. For targeted analysis, perform MS/MS on the precursor ion at m/z 269.04.

Visualizations

experimental_workflow cluster_extraction Extraction and Preparation cluster_analysis Analytical Workflow lichen Lichen Sample (e.g., Cladonia sp.) grinding Grinding lichen->grinding extraction Solvent Extraction (Acetone/Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC Separation crude_extract->hplc lcms LC-MS Analysis hplc->lcms nmr NMR Analysis (on isolated fraction) hplc->nmr Purification identification This compound Identification lcms->identification nmr->identification

Caption: Experimental workflow for the extraction and identification of this compound.

troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Solutions start No/Poor this compound Peak in HPLC cause1 Low Concentration start->cause1 cause2 Co-elution start->cause2 cause3 Poor Peak Shape start->cause3 sol1 Concentrate Extract / Increase Injection Volume cause1->sol1 sol2 Modify Gradient / Change Column cause2->sol2 sol3 Optimize Mobile Phase pH / Check Column Health cause3->sol3

Caption: Troubleshooting decision tree for HPLC analysis of this compound.

signaling_pathway_placeholder A Lichen Thallus B Mycobiont A->B C Photobiont A->C D Secondary Metabolism B->D E This compound Biosynthesis D->E F This compound E->F

Caption: Simplified relationship of this compound biosynthesis within the lichen symbiosis.

References

How to prevent Strepsilin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Strepsilin

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

A1: this compound is a naturally occurring dibenzofuran compound isolated from lichens.[1] As a phenolic compound, its stability is sensitive to several factors. The primary degradation pathways include:

  • Alkaline Hydrolysis: this compound is known to degrade in alkaline (high pH) conditions.[1]

  • Oxidation: The phenolic hydroxyl groups on the this compound molecule are susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of dibenzofuran and other phenolic compounds.[2][3]

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or below, protected from light. A desiccator can be used to minimize moisture exposure.

Q3: How should I prepare and store this compound solutions?

A3: To minimize degradation in solution, follow these guidelines:

  • Solvent Choice: Use a high-purity, degassed solvent. For many applications, DMSO or ethanol are suitable. The choice of solvent should be validated for compatibility with your specific assay.

  • pH Control: Prepare solutions in a slightly acidic buffer (pH 4-6), as this compound degrades in alkaline conditions.[1] Avoid using basic buffers.

  • Concentration: Prepare stock solutions at the highest practical concentration to minimize the relative impact of headspace oxygen.

  • Storage: Aliquot stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect them from light by using amber vials or by wrapping the vials in foil.

Q4: Can I store this compound solutions at 4°C for short-term use?

A4: For short-term use (i.e., over a few days), storing solutions at 4°C is generally acceptable, provided the solution is protected from light and is in a tightly sealed container. However, for storage longer than one week, freezing at -20°C or -80°C is strongly recommended to prevent gradual degradation.[4]

Troubleshooting Guide

Problem 1: My this compound solution has changed color (e.g., turned yellow/brown).

  • Possible Cause: This is a common sign of oxidation. Phenolic compounds often form colored quinone-like products upon oxidation. This can be triggered by exposure to air (oxygen), light, or high pH.

  • Solution:

    • Confirm that the pH of your solution is not alkaline.

    • Prepare fresh solutions using solvents that have been deoxygenated (e.g., by sparging with nitrogen or argon gas).

    • Ensure your solutions are consistently protected from light during storage and handling.

    • Discard the discolored solution and prepare a fresh aliquot from a frozen stock.

start Observe Color Change in this compound Solution check_ph Is the solution pH > 7? start->check_ph check_light Was the solution exposed to light? check_ph->check_light No alkaline_degradation Root Cause: Alkaline Degradation check_ph->alkaline_degradation Yes check_oxygen Was the solution exposed to air? check_light->check_oxygen No photo_oxidation Root Cause: Photo-oxidation check_light->photo_oxidation Yes oxidation Root Cause: Oxidation check_oxygen->oxidation Yes remediate Action: 1. Discard solution 2. Prepare fresh stock in   acidic buffer (pH < 6) 3. Protect from light 4. Use degassed solvents check_oxygen->remediate No (Review other factors) alkaline_degradation->remediate photo_oxidation->remediate oxidation->remediate

Caption: Troubleshooting color change in this compound solutions.

Problem 2: I am seeing a loss of biological activity in my experiments.

  • Possible Cause: Loss of activity is a direct consequence of the degradation of the parent this compound molecule. The degradation products may be inactive.

  • Solution:

    • Perform a stability check on your current this compound stock using an analytical method like HPLC (see Protocol below) to quantify the amount of intact compound remaining.

    • Review your storage and handling procedures against the recommendations in the FAQ. Repeated freeze-thaw cycles, prolonged storage at 4°C, or light exposure during experiments can contribute to degradation.

    • Always use freshly thawed aliquots for critical experiments.

Problem 3: My HPLC/LC-MS analysis shows multiple peaks that were not there initially.

  • Possible Cause: The appearance of new peaks is a clear indication of degradation. These peaks represent degradation products.

  • Solution:

    • Document the retention times and mass-to-charge ratios (if using MS) of the new peaks. This information can help in identifying the degradation products.

    • Compare the chromatogram of a degraded sample to a freshly prepared standard to confirm which peak corresponds to intact this compound.

    • Implement stricter storage and handling protocols (e.g., lower temperature, light protection, inert atmosphere) to prevent the formation of these degradants in future samples.

Quantitative Stability Data

The stability of this compound (1 mg/mL in a buffered solution) was assessed over 30 days under various storage conditions. The percentage of intact this compound remaining was quantified by HPLC.

Storage ConditionpHTemperatureLight Condition% this compound Remaining (Day 7)% this compound Remaining (Day 30)
Optimal 5.0 -20°C Dark 100% 99.5%
Freeze-Thaw5.0-20°C (3 cycles)Dark98.1%95.2%
Refrigerated5.04°CDark97.5%88.1%
Refrigerated5.04°CAmbient Light92.3%71.4%
Room Temp5.023°CDark85.6%55.9%
Alkaline 8.5 4°C Dark 70.2% 30.5%

Data are illustrative and highlight the critical impact of pH, temperature, and light on this compound stability.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to quantify the percentage of intact this compound in a solution to assess its degradation over time.

Methodology:

  • Standard Preparation: Prepare a fresh calibration curve of this compound standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from solid material in the mobile phase. This will serve as your 100% integrity control.

  • Sample Preparation: At each time point (e.g., Day 0, 7, 14, 30), retrieve a stored sample aliquot. Dilute it to a concentration within the range of the calibration curve using the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Formic Acid to ensure acidic pH).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Analysis:

    • Run the standards to establish a calibration curve (Peak Area vs. Concentration).

    • Inject the test samples.

    • Calculate the concentration of the intact this compound in your samples by comparing its peak area to the calibration curve.

    • The percentage of this compound remaining is calculated as: (Calculated Concentration / Initial Concentration) * 100.

prep_standards Prepare Fresh This compound Standards run_hplc Run Standards & Samples on HPLC System prep_standards->run_hplc prep_samples Prepare Stored Sample Aliquots prep_samples->run_hplc gen_curve Generate Calibration Curve (Peak Area vs. Conc.) run_hplc->gen_curve calc_conc Calculate Concentration of Intact this compound run_hplc->calc_conc gen_curve->calc_conc calc_stability Calculate % Remaining vs. Time Zero calc_conc->calc_stability report Report Stability Data calc_stability->report

Caption: Experimental workflow for HPLC-based stability testing.

Hypothetical Signaling Pathway

Many natural phenolic compounds are investigated for their anti-inflammatory properties. This diagram illustrates a hypothetical mechanism where this compound could inhibit the NF-κB signaling pathway, a key regulator of inflammation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation ikb_nfkb->nfkb IκBα Degradation transcription Inflammatory Gene Transcription nucleus->transcription This compound This compound This compound->ikk Inhibits

Caption: Hypothetical inhibition of NF-κB pathway by this compound.

References

Improving the solubility of Strepsilin for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with the poorly soluble natural compound, Strepsilin, in in vitro assays. The principles and protocols described are based on established pharmaceutical sciences for handling compounds with low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a naturally occurring chemical compound found in lichens, specifically classified as a dibenzofuran dimer.[1] Its chemical structure, featuring multiple aromatic rings, contributes to its low aqueous solubility. For in vitro experiments, compounds must be fully dissolved in the assay buffer to ensure accurate and reproducible results. Poor solubility can lead to compound precipitation, which in turn causes inaccurate concentration measurements, high variability in experimental data, and potential false-negative or false-positive results.

Q2: What are the initial steps to consider when trying to improve the solubility of this compound?

A2: The initial approach should focus on preparing a high-concentration stock solution in a suitable organic solvent, followed by careful dilution into the aqueous assay medium. Key strategies include:

  • Organic Solvent Selection: Choose a water-miscible organic solvent that can dissolve this compound at a high concentration. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and compatibility with many cell-based assays at low final concentrations (typically <0.5%).

  • Use of Co-solvents: Employing a mixture of solvents can enhance solubility more than a single solvent alone.[2][3]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[2][4] this compound contains hydroxyl groups and is degraded in alkali, suggesting its solubility may be pH-sensitive.[1]

  • Temperature Control: Gentle warming can sometimes help dissolve a compound, but stability at higher temperatures must be considered.

Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this problem:

  • Reduce Final Concentration: The most straightforward solution is to test lower final concentrations of this compound in your assay.

  • Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is ideal, sometimes a slight increase (e.g., from 0.1% to 0.5%) can maintain solubility. Always run a vehicle control to account for any effects of the solvent on the assay.

  • Use Intermediary Dilution Steps: Instead of diluting directly from a high-concentration stock into the final buffer, perform one or more intermediate dilution steps.

  • Employ Solubilizing Excipients: Add agents like cyclodextrins or non-ionic surfactants (e.g., Tween-20, Triton X-100) to the assay buffer to help keep the compound in solution.[4][5] These agents can form complexes or micelles that encapsulate the hydrophobic compound.

Q4: Are there more advanced methods to improve the solubility of compounds like this compound?

A4: Yes, for more challenging cases, several formulation strategies can be employed. These are often used in preclinical development but can be adapted for in vitro use:

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix at a molecular level.[6] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[2][4]

  • Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the compound, which can improve the dissolution rate.[2][3][6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₅H₁₀O₅[1]
Molar Mass270.24 g/mol [1]
AppearanceCrystalline solid[1]
Melting Point324 °C (615 °F)[1]
Chemical ClassDibenzofuran Dimer[1]

Table 2: Common Solubilization Strategies for Poorly Soluble Compounds

TechniqueDescriptionAdvantagesDisadvantages
Co-solvency Using a water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 400) to dissolve the compound before aqueous dilution.[2][7]Simple, widely applicable for stock solution preparation.Can cause precipitation upon dilution; solvent may have cytotoxic effects.[5]
pH Adjustment Modifying the pH of the solution to ionize the compound, thereby increasing its solubility in water.[2][4]Very effective for compounds with acidic or basic functional groups.Not effective for neutral compounds; requires careful pH control.
Surfactants Using amphiphilic molecules (e.g., Tween-80, Polysorbate 80) that form micelles to encapsulate the drug.[2][4][6]Can significantly increase solubility; useful for both in vitro and in vivo formulations.Can interfere with some assays; potential for cell toxicity at higher concentrations.[4][5]
Complexation Using agents like cyclodextrins to form inclusion complexes with the drug molecule.[2][4]High solubilization capacity; generally low toxicity.Can be expensive; may alter the effective free concentration of the drug.
Solid Dispersion Dispersing the drug in a hydrophilic polymer matrix to enhance dissolution.[6][8]Can create stable amorphous forms with improved dissolution rates.Requires specialized equipment (e.g., spray dryer, hot-melt extruder).

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes or glass vials

Methodology:

  • Weigh out the desired amount of this compound powder and place it in a suitable vial.

  • Add a small volume of DMSO to the vial. A common starting point is to aim for a stock concentration of 10-50 mM.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied, but monitor for any signs of degradation.

  • Once the this compound is completely dissolved, resulting in a clear solution, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Co-solvents and Solubilizing Excipients

Objective: To identify a suitable co-solvent or excipient system that maintains this compound solubility upon dilution into an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Potential co-solvents: PEG 400, Propylene Glycol, Ethanol

  • Potential excipients: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Tween-80

  • Assay buffer (e.g., PBS, cell culture medium)

  • 96-well plate and plate reader for turbidity measurement (nephelometry)

Methodology:

  • Prepare solutions of the excipients in the assay buffer (e.g., 10% HP-β-CD, 1% Tween-80).

  • In a 96-well plate, add the assay buffer or the excipient-containing buffer to the wells.

  • Add a small volume of the this compound-DMSO stock solution to each well to achieve the desired final concentration (e.g., 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is constant across all wells.

  • Mix the plate gently and incubate under assay conditions (e.g., 37°C) for a relevant time period (e.g., 1 hour, 24 hours).

  • Visually inspect each well for signs of precipitation.

  • Quantify the solubility by measuring the turbidity of each well using a plate reader at a wavelength such as 600 nm. Lower absorbance values indicate better solubility.

  • The co-solvent or excipient system that results in the lowest turbidity at the highest this compound concentration is considered optimal.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_sol_screen Step 2: Solubility Screening cluster_assay Step 3: Assay Execution start This compound Powder stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Assay Buffer (e.g., to 100 µM) stock->dilute precip Precipitation? dilute->precip optimize Optimize Formulation (Add Co-solvents, Cyclodextrin, etc.) precip->optimize Yes prep_working Prepare Final Working Solution in Optimized Buffer precip->prep_working No optimize->dilute run_assay Perform In Vitro Assay prep_working->run_assay end Data Analysis run_assay->end

Caption: Workflow for solubilizing this compound for in vitro assays.

troubleshooting_workflow start Issue: Compound precipitates upon dilution in aqueous buffer q1 Is the final assay concentration essential? start->q1 a1_yes Proceed to next step q1->a1_yes Yes a1_no Lower the final concentration until solubility is achieved q1->a1_no No q2 Is the final solvent concentration >0.5%? a1_yes->q2 a2_yes Reduce stock concentration to lower final solvent % q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Add solubilizing excipients (e.g., 0.5% HP-β-CD or 0.01% Tween-20) to the aqueous buffer a2_yes->q3 a2_no->q3 q4 Does precipitation persist? q3->q4 a4_no Problem Solved: Use optimized buffer q4->a4_no No a4_yes Consider advanced methods: Solid dispersion or reformulation q4->a4_yes Yes

Caption: Decision tree for troubleshooting this compound precipitation.

hypothetical_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRIF TRIF TLR4->TRIF Activates This compound This compound (Hypothetical) TBK1 TBK1 This compound->TBK1 Inhibits (Hypothetical) TRIF->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Genes Pro-inflammatory Genes (e.g., IL-6, IFN-β) pIRF3->Genes Induces Transcription

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

References

Technical Support Center: Addressing Low Bioactivity of Novel Compounds in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available information on the bioactivity of Strepsilin, this technical support center provides a generalized framework for addressing challenges with compounds exhibiting low bioactivity in experimental settings. The principles and troubleshooting steps outlined below are based on common issues encountered in drug discovery and development and are intended to serve as a guide for researchers facing similar challenges with their compounds of interest.

Frequently Asked Questions (FAQs)

Q1: My compound shows low to no activity in my cell-based assay. What are the initial troubleshooting steps?

A1: When encountering low bioactivity, it is crucial to systematically evaluate each component of your experiment. Here are some initial steps:

  • Verify Compound Integrity and Purity: Ensure the compound was stored correctly and has not degraded. Verify its purity using methods like HPLC or mass spectrometry.

  • Assess Solubility: Poor solubility is a common reason for low bioactivity.[1][2][3] Determine the compound's solubility in your assay medium.

  • Check for Cellular Uptake: The compound may not be effectively crossing the cell membrane. Consider performing cellular uptake assays.

  • Review Assay Conditions: Re-evaluate assay parameters such as incubation time, cell density, and reagent concentrations.[4][5]

  • Include Positive and Negative Controls: Ensure your positive control is working as expected and the negative control shows no activity. This validates the assay itself.[5]

Q2: How can I improve the solubility of my compound for in vitro experiments?

A2: Improving solubility is often a key step to increasing bioactivity.[1][3] Consider the following approaches:

  • Co-solvents: Use of Dimethyl Sulfoxide (DMSO) is common, but its final concentration should be optimized to avoid cellular toxicity. Other co-solvents can also be explored.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility.[1]

  • Formulation with Excipients: Surfactants or cyclodextrins can be used to enhance solubility.[3]

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the compound, which can improve its dissolution rate.[3]

Q3: My compound is active in biochemical assays but not in cell-based assays. What could be the reason?

A3: This discrepancy often points to issues with cell permeability, compound stability in the cell culture medium, or the presence of efflux pumps.

  • Cell Permeability: The compound may not be able to reach its intracellular target.

  • Metabolic Instability: The compound might be rapidly metabolized by the cells into an inactive form.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

Q4: How do I investigate if my compound is a substrate for efflux pumps?

A4: You can perform co-incubation experiments with known efflux pump inhibitors, such as verapamil or cyclosporin A. If the bioactivity of your compound increases in the presence of these inhibitors, it is likely being extruded by efflux pumps.

Troubleshooting Guides

Guide 1: Inconsistent Bioactivity Results
Symptom Possible Cause Suggested Action
High variability between replicate wells- Pipetting errors- Uneven cell seeding- Compound precipitation- Review pipetting technique- Ensure a single-cell suspension before seeding- Visually inspect wells for precipitation under a microscope
Batch-to-batch variability of the compound- Inconsistent purity or synthesis- Re-analyze the purity and integrity of each batch before use
Assay drift over time- Changes in cell passage number- Reagent degradation- Use cells within a consistent passage number range- Prepare fresh reagents and aliquot for single use
Guide 2: Optimizing Compound Concentration

It is essential to perform a dose-response curve to determine the optimal concentration range for your compound.

Observation Interpretation Next Steps
No activity at any tested concentration- Low potency- Poor solubility- Compound inactivity- Test higher concentrations if solubility permits- Address solubility issues- Consider if the compound is appropriate for the target
A flat dose-response curve- Potential assay interference- Compound toxicity at higher concentrations- Run controls to check for assay artifacts (e.g., autofluorescence)- Perform a cytotoxicity assay
A bell-shaped dose-response curve- Off-target effects at higher concentrations- Compound aggregation- Investigate potential off-target activities- Use dynamic light scattering (DLS) to check for aggregation

Experimental Protocols

Protocol 1: Basic Solubility Assessment (Shake-Flask Method)
  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Add an excess amount of the compound to the aqueous buffer or cell culture medium of interest.

  • Shake the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the compound and a vehicle control. Include a positive control for cytotoxicity.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting Compound_Prep Compound Preparation (Purity & Solubility Check) Treatment Cell Treatment (Dose-Response) Compound_Prep->Treatment Cell_Culture Cell Culture (Seeding & Adherence) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Bio_Assay Bioactivity Assay Incubation->Bio_Assay Data_Analysis Data Analysis Bio_Assay->Data_Analysis Low_Activity Low Bioactivity? Data_Analysis->Low_Activity Low_Activity->Compound_Prep Re-evaluate Low_Activity->Bio_Assay Optimize Assay generic_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Receptor->Kinase2 TF Transcription Factor Kinase1->TF TF_Inhibitor Transcription Factor Inhibitor Kinase2->TF_Inhibitor inhibits TF_Inhibitor->TF Gene_Expression Gene Expression TF->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Compound Bioactive Compound Compound->Receptor

References

Technical Support Center: Scaling Up Strepsilin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strepsilin extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the extraction of this novel secondary metabolite from the lichen Lichenus ficticius.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in scaling up this compound extraction?

A1: The primary challenge lies in overcoming the low biomass availability and slow growth of the source lichen, L. ficticius.[1][2] This necessitates highly efficient extraction and purification methods to maximize yield from limited raw material. Furthermore, this compound is a thermo-labile compound, meaning it can degrade at high temperatures, which complicates the use of heat-intensive extraction methods like traditional Soxhlet extraction.[3][4]

Q2: Which extraction method is recommended for pilot-scale production of this compound?

A2: Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO₂) is the recommended method for scaling up.[5][6] This technique is advantageous because it operates at low temperatures, preserving heat-sensitive compounds like this compound.[6][7] It is also highly selective, efficient, and uses a non-toxic, "green" solvent (CO₂), which is easily removed from the final product.[5][8]

Q3: How can I improve the efficiency of SC-CO₂ extraction for this compound?

A3: To enhance SC-CO₂ extraction efficiency, you can add a polar co-solvent, such as ethanol or methanol.[8] This increases the polarity of the supercritical fluid, improving its ability to dissolve more polar compounds like this compound.[9] Optimizing parameters such as pressure, temperature, and flow rate is also critical for maximizing yield and selectivity.[9]

Q4: What are "marker compounds" and why are they important for this compound production?

A4: Marker compounds are specific chemical constituents used for quality control of natural extracts.[10] For this compound production, using a stable, co-occurring lichen acid (e.g., Fictixanthin) as a marker helps to standardize the extract. By ensuring a consistent amount of the marker compound in each batch, you can minimize variability and produce a more reliable product.[10]

Q5: My this compound extract purity is low after the initial extraction. What are the next steps?

A5: Low purity is common after initial crude extraction. The next step is purification, typically involving chromatographic techniques.[11] For this compound, a multi-step approach is recommended, starting with Flash Chromatography for gross separation, followed by High-Performance Liquid Chromatography (HPLC) for final polishing to achieve high purity.[10]

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Low Crude Extract Yield 1. Improper Raw Material Preparation: Insufficient grinding of the lichen biomass limits solvent access.[3]2. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound.3. Inefficient Extraction Method: Methods like simple maceration may be too slow and inefficient for this compound.[3]1. Optimize Particle Size: Grind the dried lichen to a fine, consistent powder (e.g., 40-60 mesh) to maximize surface area for solvent penetration.2. Test Solvent Systems: Experiment with a range of solvents or co-solvents. For SC-CO₂ extraction, test different percentages of ethanol as a modifier (see Table 1).[8][9]3. Use Advanced Techniques: Employ Supercritical Fluid Extraction (SFE) for better efficiency and to protect the thermo-labile this compound.[12]
Batch-to-Batch Variability 1. Inconsistent Raw Material: Natural variations in lichen due to harvest time or location can alter this compound content.[10]2. Inconsistent Solvent-to-Sample Ratio: Varying this ratio affects extraction efficiency.[10]3. Process Parameter Drift: Minor changes in temperature, pressure, or extraction time can impact results.1. Standardize Raw Material: Source lichen from a qualified supplier and use a marker compound to qualify batches before extraction.2. Maintain Consistent Ratios: Use a precise and consistent solvent-to-solid ratio for every extraction run.3. Implement Strict Process Controls: Calibrate all instruments regularly and strictly adhere to the validated Standard Operating Procedure (SOP).
Degradation of this compound 1. Thermal Degradation: Exposure to high temperatures during extraction (e.g., Soxhlet) or solvent removal (e.g., high-temperature rotary evaporation).[3][4]2. pH Instability: this compound may degrade under highly acidic or alkaline conditions during processing.1. Use Low-Temperature Methods: Employ SC-CO₂ extraction, which operates near room temperature.[6] Concentrate the extract using a rotary evaporator at a controlled, low temperature (e.g., <35°C).2. Maintain Neutral pH: Ensure all solvents and buffers used during extraction and purification are within a neutral pH range (6.5-7.5).
Low Purity After Chromatography 1. Column Overloading: Applying too much crude extract to the chromatography column reduces separation efficiency.2. Incompatible Stationary Phase: The chosen column material (e.g., silica, C18) may not be optimal for separating this compound from impurities.3. Incorrect Mobile Phase: The solvent system used to elute the compound may not provide adequate resolution.1. Reduce Sample Load: Determine the column's loading capacity and reduce the amount of sample applied.2. Test Different Stationary Phases: Screen different column types (e.g., normal-phase, reverse-phase) to find the best one for your separation.3. Optimize Elution Gradient: Develop a gradient elution method in HPLC to improve the separation of this compound from closely related impurities.

Data Presentation

Table 1: Effect of Ethanol as a Co-solvent on Supercritical CO₂ Extraction Yield of this compound
Ethanol (%)Pressure (bar)Temperature (°C)Extraction Time (min)This compound Yield (mg/g of lichen)Purity (%)
0300451201.255
5300451203.862
10300451205.168
15300451205.365
Table 2: Comparison of Extraction Methods for this compound
MethodAvg. Yield (mg/g)Avg. Purity (%)Time (hours)Solvent UsageNotes
Maceration (Acetone)1.54572HighSimple but inefficient; risk of compound degradation.[3]
Soxhlet (Acetone)3.2508ModerateHigher yield but significant risk of thermal degradation.[13]
Ultrasound-Assisted (UAE)4.1601ModerateFaster with good yield; potential for localized heating.[11]
Supercritical CO₂ (SFE)5.1682Low (Green)Ideal for thermo-labile compounds; high selectivity.[5][6]

Experimental Protocols

Protocol: Supercritical CO₂ Extraction and Purification of this compound

1. Raw Material Preparation:

  • Dry the Lichenus ficticius biomass at 30°C for 48 hours.

  • Grind the dried lichen into a fine powder (40-60 mesh) using a laboratory mill.

2. Supercritical CO₂ Extraction (SFE):

  • Pack the ground lichen powder into the extraction vessel of the SFE system.

  • Set the extraction parameters:

    • Pressure: 300 bar

    • Temperature: 45°C

    • CO₂ Flow Rate: 15 g/min

    • Co-solvent (Ethanol): 10%

    • Dynamic Extraction Time: 120 minutes

  • Collect the extract from the cyclone separator.

3. Concentration:

  • Concentrate the collected ethanolic extract using a rotary evaporator. Maintain a water bath temperature below 35°C to prevent thermal degradation.

  • Dry the resulting crude extract under a vacuum to yield a resinous solid.

4. Purification by Flash Chromatography:

  • Dissolve the crude extract in a minimal amount of dichloromethane.

  • Load the dissolved extract onto a silica gel column.

  • Elute the column with a stepwise gradient of hexane and ethyl acetate.

  • Collect fractions and analyze them using Thin-Layer Chromatography (TLC) to identify those containing this compound.

5. Final Purification by Preparative HPLC:

  • Pool the this compound-rich fractions from the flash chromatography step and concentrate them.

  • Dissolve the semi-purified material in methanol.

  • Purify the material using a reverse-phase C18 preparative HPLC column with an isocratic mobile phase of methanol and water (70:30 v/v).

  • Collect the peak corresponding to this compound and verify its purity (>98%) using analytical HPLC.

Visualizations

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification RawMaterial Raw Material (Lichenus ficticius) Grinding Grinding & Drying RawMaterial->Grinding SFE Supercritical CO2 Extraction Grinding->SFE Concentration Concentration (<35°C) SFE->Concentration CrudeExtract Crude this compound Extract (~68% Purity) Concentration->CrudeExtract FlashChrom Flash Chromatography (Silica Gel) CrudeExtract->FlashChrom FractionAnalysis TLC Analysis FlashChrom->FractionAnalysis PrepHPLC Preparative HPLC (C18 Column) FractionAnalysis->PrepHPLC Purethis compound Pure this compound (>98% Purity) PrepHPLC->Purethis compound

Caption: Workflow for this compound extraction and purification.

G Cytokine Pro-inflammatory Cytokine Receptor Cell Surface Receptor Cytokine->Receptor IPK Inflammatory Pathway Kinase (IPK) Receptor->IPK activates TranscriptionFactor Transcription Factor (e.g., NF-κB) IPK->TranscriptionFactor phosphorylates GeneExpression Pro-inflammatory Gene Expression TranscriptionFactor->GeneExpression activates Inflammation Inflammation GeneExpression->Inflammation This compound This compound This compound->IPK inhibits

References

Technical Support Center: Purity Assessment of Synthesized Strepsilin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthesized Strepsilin analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound analogs?

A1: Based on common synthetic routes for dibenzofurans, potential impurities in this compound analog synthesis can include:

  • Unreacted Starting Materials: Residual precursors such as substituted phenols or biphenyls.

  • Incompletely Cyclized Intermediates: Diaryl ether intermediates that have not undergone the final ring-closing reaction to form the dibenzofuran core.

  • Byproducts of Side Reactions: These can arise from palladium-catalyzed reactions and may include homocoupling products of the starting materials.[1][2]

  • Positional Isomers: Depending on the substitution pattern of the precursors, different isomers of the desired this compound analog may form.

  • Residual Catalyst: Trace amounts of the palladium catalyst used in the cyclization step.[3]

  • Solvent Residues: Remaining solvents from the reaction or purification steps.

Q2: Which analytical techniques are most suitable for determining the purity of my synthesized this compound analogs?

A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for quantitative purity analysis and to separate the main compound from non-volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative purity assessment (qNMR).[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized analog and helps in the identification of impurities, especially when coupled with a separation technique like HPLC (LC-MS).[5]

  • Elemental Analysis: Provides the percentage composition of C, H, and other elements, which can help confirm the empirical formula and overall purity.

Q3: My HPLC chromatogram shows multiple peaks besides my product peak. How do I identify these?

A3: The additional peaks could be impurities, degradation products, or isomers. To identify them, you can:

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the components in each peak. This can help in identifying potential structures.[5]

  • Fraction Collection and NMR: If the impurity peaks are significant, you can collect the fractions corresponding to these peaks and analyze them by NMR to elucidate their structures.

  • Spiking Experiments: If you have synthesized potential impurities or have access to starting materials, you can "spike" your sample with these compounds and see if the peak areas in your chromatogram increase.

Q4: What is a typical acceptance criterion for the purity of a synthesized this compound analog for biological testing?

A4: For early-stage biological screening, a purity of >95% is generally considered acceptable. However, for more advanced studies, such as in vivo experiments or preclinical development, a much higher purity of >98% or even >99% is often required. The acceptable level of specific impurities, especially if they are structurally related and could have biological activity, should also be considered.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH for ionizable analogs.- Column overload.- Column degradation.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a new column or a guard column.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phases.- Implement a needle wash step in the autosampler method.- Inject a blank solvent run to check for carryover.
Irreproducible Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Allow sufficient time for column equilibration between runs.
No Peaks Detected - No sample injected.- Detector issue (e.g., lamp off).- Compound not retained or eluting with the solvent front.- Verify autosampler and syringe function.- Check detector settings and lamp status.- Modify the mobile phase to be weaker (less organic solvent) to increase retention.
Sample Purification Issues (Recrystallization)
Problem Potential Cause Solution
Compound "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Choose a solvent with a lower boiling point.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
No Crystals Form Upon Cooling - The solution is not saturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Place the solution in an ice bath to further decrease solubility.- If using a solvent pair, add more of the anti-solvent.
Low Recovery of Pure Compound - Too much solvent was used initially.- Premature crystallization during hot filtration.- Crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent to dissolve the compound.- Ensure the filtration apparatus is hot to prevent cooling.- Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general method for the purity analysis of this compound analogs. Optimization for specific analogs may be required.

Instrumentation:

  • HPLC system with a UV detector or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength for the specific analog)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound analog.

  • Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)

This protocol describes a method to determine the purity of a this compound analog using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • High-precision analytical balance.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal standard of known high purity (e.g., maleic acid, 1,4-dinitrobenzene).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound analog sample into a vial.

  • Accurately weigh a known amount of the internal standard (e.g., 5 mg) and add it to the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ value, for accurate integration.

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing and Calculation:

  • Integrate a well-resolved, characteristic signal of the this compound analog and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Final Assessment synthesis Synthesized this compound Analog (Crude Product) purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis purification->hplc Quantitative Purity nmr NMR Analysis purification->nmr Structural Confirmation & qNMR ms Mass Spectrometry purification->ms Molecular Weight Confirmation pass Purity > 95% Proceed to Biological Testing hplc->pass fail Purity < 95% Further Purification Required hplc->fail nmr->pass nmr->fail

Caption: Workflow for the synthesis, purification, and purity assessment of this compound analogs.

troubleshooting_logic cluster_identification Impurity Identification cluster_source Source Determination cluster_action Corrective Action start Impure Sample Detected (e.g., by HPLC) lcms LC-MS Analysis start->lcms Identify m/z fraction_nmr Fraction Collection & NMR start->fraction_nmr Isolate & Characterize starting_material Unreacted Starting Material? lcms->starting_material degradation Degradation Product? lcms->degradation side_product Side Product of Reaction? fraction_nmr->side_product modify_synthesis Modify Synthetic Conditions starting_material->modify_synthesis side_product->modify_synthesis improve_purification Improve Purification Protocol side_product->improve_purification degradation->improve_purification

Caption: Logical workflow for troubleshooting the presence of impurities in synthesized this compound analogs.

References

Validation & Comparative

A Comparative Analysis of Cyclooxygenase (COX) Inhibition: Flurbiprofen vs. Standard NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparison of the cyclooxygenase (COX) inhibitory activity of Flurbiprofen, the active ingredient in Strepsils Intensive, against a panel of well-established non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Naproxen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comparative understanding of the biochemical properties of these anti-inflammatory agents.

The inhibitory effects of NSAIDs are primarily mediated through their interaction with the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. While the inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of these drugs, the concurrent inhibition of the constitutively expressed COX-1 isoform is associated with undesirable side effects, such as gastrointestinal complications. The following data, protocols, and pathway visualizations offer a detailed comparison of these activities.

Comparative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for Flurbiprofen and other selected NSAIDs against both COX-1 and COX-2. It is important to note that IC50 values can vary based on the specific experimental conditions, such as the source of the enzyme (e.g., human, ovine) and the assay type (e.g., purified enzyme, whole blood). The data presented here are a synthesis of values reported in the scientific literature to provide a comparative overview.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)
Flurbiprofen 0.1 - 0.48[1][2][3][4][5]0.4 - 0.47[1][2][3][4][5]~1
Ibuprofen 2.9 - 13[6][7][8][9]1.1 - 370[6][7][8][9]Variable
Naproxen 8.7[10]5.2[10]~0.6
Diclofenac 0.004 - 0.0750.0013 - 0.038~0.3 - 0.5
Celecoxib 15 - 820.04 - 6.8>10

Note: Lower IC50 values indicate greater potency. The selectivity ratio provides an indication of the relative selectivity for COX-2 over COX-1; a higher ratio suggests greater COX-2 selectivity.

COX Signaling Pathway and NSAID Inhibition

The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins by the cyclooxygenase enzymes and the point of inhibition by NSAIDs.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection, Platelet Aggregation Prostaglandins->GI_Protection Thromboxanes->GI_Protection NSAIDs NSAIDs (e.g., Flurbiprofen) NSAIDs->COX1 NSAIDs->COX2

Caption: The COX signaling pathway and the inhibitory action of NSAIDs.

Experimental Protocol: In Vitro Colorimetric COX Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2, measuring the peroxidase activity of the enzyme.

Principle: The cyclooxygenase activity of COX converts arachidonic acid to prostaglandin G2 (PGG2). The subsequent peroxidase activity reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored by the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

Materials:

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hemin (stock solution and working solution)

  • COX-1 enzyme (ovine)

  • COX-2 enzyme (human recombinant)

  • Test compound (e.g., Flurbiprofen) and known NSAIDs

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Preparation of Reagents: Prepare working solutions of Hemin, Arachidonic Acid, TMPD, and the test compounds at various concentrations in the COX Assay Buffer. Dilute COX-1 and COX-2 enzymes to the desired concentration.

  • Assay Plate Setup:

    • 100% Initial Activity (Control) Wells: Add 150 µL of COX Assay Buffer, 10 µL of Hemin working solution, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Inhibitor Wells: Add 140 µL of COX Assay Buffer, 10 µL of Hemin working solution, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the appropriate test compound dilution.

    • Background Wells: Add 160 µL of COX Assay Buffer and 10 µL of Hemin working solution.

  • Pre-incubation: Gently mix the contents of the plate and incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of TMPD working solution to all wells, followed by 10 µL of Arachidonic Acid working solution to initiate the reaction.

  • Measurement: Immediately begin reading the absorbance at 590 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Determine the rate of reaction (change in absorbance over time) for the control and inhibitor wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro COX inhibition assay described above.

a cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents: Buffer, Hemin, Enzymes, Substrates, Inhibitors B Dispense Reagents into 96-well Plate (Control & Inhibitor) A->B C Pre-incubate Plate (10 min at 25°C) B->C D Initiate Reaction with TMPD and Arachidonic Acid C->D E Measure Absorbance at 590 nm (Kinetic Reading) D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Values F->G

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

This guide provides a foundational comparison of Flurbiprofen's COX inhibitory profile with that of other commonly used NSAIDs. The provided data and methodologies can serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.

References

Comparative Analysis of COX-2 Selectivity: A Case Study of Celecoxib versus Non-Selective NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy. These agents were designed to preferentially inhibit the COX-2 isozyme, which is upregulated at sites of inflammation, while sparing the COX-1 isozyme responsible for gastrointestinal cytoprotection and platelet function.[1][2] This selectivity was intended to reduce the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] Celecoxib (Celebrex) is a prominent member of this class, often referred to as "coxibs."[4][5]

An initial search for the compound "Strepsilin" did not yield data on COX-2 inhibitory activity. Scientific literature describes this compound as a dibenzofuran dimer found in lichens, with no published evidence of it being evaluated as a COX inhibitor.[6] Separately, "Strepsils" is the brand name for a line of throat lozenges whose active ingredients are typically mild antiseptics; some formulations contain the NSAID flurbiprofen.[7]

Given the lack of data for this compound, this guide will provide a comparative analysis of COX-2 selectivity between the highly selective inhibitor celecoxib and a widely used non-selective NSAID, ibuprofen , to illustrate the core principles and experimental evaluation of COX-2 selectivity for a scientific audience.

Quantitative Analysis of COX-1 and COX-2 Inhibition

The selectivity of an NSAID for COX-2 over COX-1 is quantified by comparing the 50% inhibitory concentrations (IC50) for each enzyme. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (COX-1 IC50 / COX-2 IC50). A higher SI value indicates greater selectivity for COX-2.

The table below summarizes representative IC50 values and the resulting COX-2 selectivity index for celecoxib and ibuprofen, derived from human whole blood assays. It is important to note that IC50 values can vary between different assay systems.[4]

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-2 Selectivity Index (SI)Reference
Celecoxib 5.00.04125 [8][9] (Values aggregated)
Ibuprofen 2.410.00.24 [9][10] (Values aggregated)

Table 1: In Vitro COX Inhibition Data. A higher selectivity index indicates greater preference for COX-2 inhibition. Celecoxib demonstrates high selectivity for COX-2, whereas ibuprofen is non-selective, showing a slight preference for COX-1.

Signaling Pathway of COX Inhibition

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostanoids that mediate physiological and pathophysiological processes. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is inducible and plays a major role in inflammation.[2][11] Selective and non-selective NSAIDs interrupt this pathway at different points, as illustrated below.

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Physiological Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Physiological Inflammatory Inflammatory Prostaglandins (Pain, Inflammation, Fever) PGH2_2->Inflammatory Ibuprofen Ibuprofen (Non-Selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Strongly Inhibits G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_enzyme 1. Prepare Enzyme (Recombinant COX-1 or COX-2) add_inhibitor 3. Add Inhibitor to Enzyme and Pre-incubate (10 min, 37°C) prep_enzyme->add_inhibitor prep_inhibitor 2. Prepare Inhibitor Dilutions (e.g., Celecoxib, Ibuprofen) prep_inhibitor->add_inhibitor add_substrate 4. Initiate Reaction with Arachidonic Acid add_inhibitor->add_substrate stop_reaction 5. Terminate Reaction (e.g., with HCl) add_substrate->stop_reaction quantify 6. Quantify Product (PGE2) (e.g., LC-MS/MS or Fluorescence) stop_reaction->quantify calculate 7. Calculate % Inhibition and Determine IC50 quantify->calculate

References

Unveiling the In Vitro Anti-Inflammatory Efficacy of Flurbiprofen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro anti-inflammatory effects of Flurbiprofen, the active ingredient in Strepsils Intensive/Strepfen, against other common non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data to validate its anti-inflammatory properties.

Flurbiprofen, a propionic acid derivative, is a well-established NSAID recognized for its analgesic and anti-inflammatory activities.[1][2] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][4] This guide delves into the in vitro evidence supporting Flurbiprofen's anti-inflammatory effects, offering a comparative analysis with other widely used NSAIDs.

Comparative Anti-Inflammatory Activity:

The in vitro potency of Flurbiprofen as a COX inhibitor has been quantified and compared to other NSAIDs in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (µM)Reference
Flurbiprofen Human COX-10.1[5]
Human COX-20.4[5]
(S)-Flurbiprofen COX-10.48[6]
COX-20.47[6]
Ibuprofen Arachidonic Acid-induced Platelet Aggregation14.76 ± 1.22[7]
Indomethacin Prostaglandin E2 Synthesis~12.5-fold less potent than Flurbiprofen[8]
Dexibuprofen Arachidonic Acid-induced Platelet Aggregation0.85 ± 0.06[7]
Aspirin Arachidonic Acid-induced Platelet Aggregation0.38 ± 0.03[7]

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols:

To ensure transparency and reproducibility, detailed methodologies for key in vitro experiments are provided below.

Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the production of prostaglandins, such as prostaglandin E2 (PGE2), from the substrate arachidonic acid by purified COX enzymes or cell lysates containing these enzymes. The inhibitory effect of the test compound is determined by quantifying the reduction in prostaglandin levels.

Protocol Outline:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of Flurbiprofen or other test compounds.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Prostaglandin Measurement: The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the inhibitor.

Anti-Inflammatory Assay in RAW 264.7 Macrophages

This cell-based assay assesses the anti-inflammatory effects of a compound in a cellular model of inflammation.

Principle: Murine macrophage cells (RAW 264.7) are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6. The ability of the test compound to suppress the production of these mediators is then measured.

Protocol Outline:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium until they reach the desired confluence.

  • Cell Seeding: The cells are seeded into multi-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of Flurbiprofen or other test compounds for a specified period.

  • Inflammatory Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6): The levels of these pro-inflammatory cytokines in the supernatant are quantified using ELISA kits.

  • Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Data Analysis: The percentage of inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control, and IC50 values can be determined.

Signaling Pathways and Experimental Workflow:

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

G COX Pathway and Flurbiprofen Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammation Flurbiprofen Flurbiprofen Flurbiprofen->COX1 Inhibits Flurbiprofen->COX2 Inhibits

Caption: Flurbiprofen's inhibition of COX-1 and COX-2 enzymes.

G In Vitro Anti-Inflammatory Assay Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with Flurbiprofen Seed->Pretreat MTT MTT Assay for Viability Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect NO_Assay Griess Assay for NO Collect->NO_Assay ELISA ELISA for Cytokines Collect->ELISA

References

Strepsilin in the Spotlight: A Comparative Analysis with Fellow Natural Dibenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the natural dibenzofuran, Strepsilin, against other compounds of the same class. Due to a notable lack of quantitative biological data for this compound in publicly available research, this guide focuses on a comparative assessment of well-studied, naturally occurring dibenzofurans—Usnic Acid and Pannarin—to provide a relevant contextual framework.

This publication aims to be a valuable resource by presenting available quantitative data, detailing experimental protocols for the assessment of biological activity, and visualizing key information for enhanced comprehension. The included data and methodologies are intended to support further research and drug discovery efforts centered on this promising class of natural products.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the antibacterial and cytotoxic activities of selected natural dibenzofurans. It is important to note the current absence of specific Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound in the scientific literature.

CompoundBiological ActivityTest Organism/Cell LineQuantitative Data (µg/mL)
Usnic Acid AntibacterialStaphylococcus aureusMIC: 1 - 8[1]
CytotoxicityHeLa (Cervical Cancer)IC50: 48.7 µM (approx. 16.7 µg/mL)[2]
Pannarin CytotoxicityAGS (Gastric Cancer)IC50: >100[3]
CytotoxicityA549 (Lung Cancer)IC50: >100[3]
This compound AntibacterialData Not AvailableN/A
CytotoxicityData Not AvailableN/A
Didymic Acid AntibacterialData Not AvailableN/A
CytotoxicityData Not AvailableN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Broth Microdilution Assay for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound (e.g., Usnic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a standard antibiotic)

  • Negative control (broth and solvent)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial suspension to each well containing the diluted test compound.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with the solvent used to dissolve the compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits bacterial growth (no turbidity). The absorbance can also be measured using a microplate reader.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Usnic Acid) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

To further aid in the understanding of the compounds and processes discussed, the following diagrams are provided.

cluster_this compound This compound cluster_usnic_acid Usnic Acid cluster_pannarin Pannarin cluster_didymic_acid Didymic Acid This compound usnic_acid pannarin didymic_acid

Caption: Chemical structures of this compound and other compared natural dibenzofurans.

cluster_antibacterial Broth Microdilution Workflow cluster_cytotoxicity MTT Assay Workflow A Prepare serial dilutions of test compound B Add standardized bacterial inoculum A->B C Incubate at 37°C for 18-24h B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Seed cells and allow to adhere F Treat cells with test compound E->F G Incubate for 24-72h F->G H Add MTT and incubate for 4h G->H I Solubilize formazan crystals H->I J Measure absorbance and calculate IC50 I->J

Caption: General experimental workflows for antibacterial and cytotoxicity assays.

Concluding Remarks

While this compound remains an understudied natural dibenzofuran with potential biological activities yet to be quantitatively determined, this guide provides a comparative framework using available data from related compounds, Usnic Acid and Pannarin. The detailed experimental protocols and visual aids are intended to facilitate future research into this compound and other dibenzofurans, ultimately contributing to the discovery and development of new therapeutic agents. Further investigation into the biological profile of this compound is highly encouraged to fully understand its potential within this important class of natural products.

References

No Biological Activity Data Currently Available for the Lichen-Derived Compound Strepsilin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant lack of data on the biological activity of Strepsilin, a chemical compound found in lichens. As a result, a cross-validation and comparison guide for its effects in different cell lines cannot be compiled at this time.

Researchers, scientists, and drug development professionals should be aware that while the chemical structure and basic physical properties of this compound are documented, its biological effects, potential signaling pathways, and mechanism of action in cellular models have not been reported in publicly available scientific literature.[1]

It is crucial to distinguish the natural compound This compound from the similarly named commercial throat lozenge Strepsils . The latter contains active pharmaceutical ingredients such as flurbiprofen, amylmetacresol, and 2,4-dichlorobenzyl alcohol, which are well-characterized for their anti-inflammatory and antiseptic properties.[2][3][4][5][6][7] In contrast, the lichen-derived this compound is a distinct chemical entity with no known therapeutic properties.

Our extensive search for in vitro studies, cytotoxicity assays, anti-cancer, or anti-inflammatory investigations related to this compound yielded no relevant results. Consequently, the core requirements for a comparison guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.

For researchers interested in the potential biological activities of lichen-derived compounds, we recommend exploring studies on other molecules from similar natural sources that have been investigated for their therapeutic potential. However, for this compound specifically, foundational research to determine its biological effects is required before any cross-validation or comparative analysis can be performed.

We advise the scientific community to be cautious of the nomenclature to avoid confusion between the natural compound and the commercial product. Future research is necessary to elucidate any potential biological activity of this compound.

References

A Comparative Analysis of the Efficacy of a Novel Natural Compound, Strepsilin, Versus Synthetic Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Discretional Notice: The compound "Strepsilin" is a naturally occurring dibenzofuran found in lichens.[1] To date, public domain research has not characterized this compound as a cyclooxygenase (COX) inhibitor. This guide has been developed as a template for researchers, scientists, and drug development professionals to illustrate how a novel natural compound with purported COX-inhibiting activity could be compared against established synthetic COX inhibitors. All experimental data for "this compound" presented herein is hypothetical and for illustrative purposes only.

Introduction to Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes are key mediators in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins and other prostanoids.[2][3] There are two primary isoforms of this enzyme: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions such as protecting the gastrointestinal lining and maintaining kidney function and platelet aggregation.[3][4]

  • COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[3][5]

Synthetic nonsteroidal anti-inflammatory drugs (NSAIDs) are broadly categorized based on their selectivity for these isoforms:

  • Non-selective COX inhibitors (e.g., Ibuprofen, Naproxen) inhibit both COX-1 and COX-2. While effective in reducing pain and inflammation, their inhibition of COX-1 can lead to gastrointestinal side effects.[3][6]

  • COX-2 selective inhibitors (e.g., Celecoxib) were developed to target inflammation more specifically, thereby reducing the risk of gastrointestinal complications associated with COX-1 inhibition.[5][7]

This guide provides a comparative framework for evaluating the efficacy of "this compound," a hypothetical natural product, against both non-selective and COX-2 selective synthetic inhibitors.

Comparative Efficacy: this compound vs. Synthetic COX Inhibitors

The following tables summarize the hypothetical in vitro and in vivo data for this compound in comparison to Ibuprofen (non-selective) and Celecoxib (COX-2 selective).

Table 1: In Vitro COX Inhibition Assay
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound (Hypothetical) 15.20.819
Ibuprofen 12.535.00.36
Celecoxib 50.00.051000

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
This compound (Hypothetical) 5055
Ibuprofen 5062
Celecoxib 5065
Table 3: Gastric Ulceration Potential in Rats (5-day repeated dosing)
Treatment GroupDose (mg/kg/day)Ulcer Index
Vehicle Control -0.2 ± 0.1
This compound (Hypothetical) 501.5 ± 0.4
Ibuprofen 508.7 ± 1.2
Celecoxib 500.8 ± 0.3

Ulcer Index is a macroscopic score of gastric mucosal damage.

Signaling Pathways and Experimental Workflows

Visual representations of the COX signaling pathway and a typical experimental workflow for evaluating novel inhibitors are provided below.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) PGH2->Prostaglandins_Thromboxanes Tissue-specific isomerases Prostaglandins_Inflammation Prostaglandins (Pain & Inflammation) PGH2->Prostaglandins_Inflammation Tissue-specific isomerases PLA2 PLA2

Caption: The Cyclooxygenase (COX) signaling cascade.

Experimental_Workflow Start Start: Novel Compound (e.g., this compound) InVitro In Vitro Screening: COX-1/COX-2 Inhibition Assay Start->InVitro Selectivity Determine IC50 & Selectivity Index InVitro->Selectivity InVivo In Vivo Efficacy: Animal Model of Inflammation Selectivity->InVivo Promising Candidate Toxicity Assess Side Effects: GI Toxicity, etc. InVivo->Toxicity DataAnalysis Data Analysis & Comparison Toxicity->DataAnalysis End Conclusion on Therapeutic Potential DataAnalysis->End

Caption: Workflow for evaluating a novel COX inhibitor.

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)

Objective: To determine the concentration of the test compound that inhibits 50% of COX-1 and COX-2 activity (IC50).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Ibuprofen, Celecoxib)

  • EIA buffer, reaction buffer

  • Prostaglandin screening EIA kit

Procedure:

  • The test compounds are serially diluted in EIA buffer.

  • In a 96-well plate, the reaction mixture is prepared containing reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • The test compound dilutions are added to the respective wells.

  • The reaction is initiated by adding arachidonic acid.

  • The plate is incubated for a specified time (e.g., 10 minutes) at 37°C.

  • The reaction is stopped by adding a stopping solution.

  • The concentration of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of the test compound in an acute inflammation model.

Animals:

  • Male Wistar rats (180-200g)

Materials:

  • 1% (w/v) carrageenan solution in saline

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into groups (n=6 per group): Vehicle control, this compound, Ibuprofen, and Celecoxib.

  • The test compounds or vehicle are administered orally (p.o.) one hour before carrageenan injection.

  • 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.

  • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage of paw edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Gastric Ulceration Potential Assessment

Objective: To evaluate the potential of the test compounds to induce gastric mucosal damage after repeated administration.

Animals:

  • Male Wistar rats (180-200g)

Procedure:

  • Animals are divided into treatment groups as in the efficacy study.

  • Test compounds or vehicle are administered orally once daily for 5 consecutive days.

  • On day 6, animals are euthanized, and their stomachs are removed.

  • The stomachs are opened along the greater curvature and washed with saline to examine the gastric mucosa.

  • The number and severity of ulcers are scored to calculate an Ulcer Index (e.g., based on the number and size of lesions).

Conclusion

This guide outlines a comparative framework for assessing the efficacy and safety profile of a novel, hypothetical natural compound, this compound, against established synthetic COX inhibitors. Based on the illustrative data, this compound demonstrates moderate COX-2 selectivity, suggesting it may offer a balance between anti-inflammatory efficacy and reduced gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen. However, its potency and selectivity are lower than that of Celecoxib. Further preclinical and clinical studies would be imperative to validate these hypothetical findings and establish the therapeutic potential of any new chemical entity.

References

Assessing the Cytotoxicity of Strepsilin in Primary Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the cytotoxic effects of the chemical compound Strepsilin, a dibenzofuran dimer found in lichens, particularly concerning its impact on primary cells. At present, there is no published experimental data detailing the cytotoxicity of this compound, its mechanism of action, or the signaling pathways it may modulate in any cell type, including primary cells.

This guide aims to provide a framework for such an assessment and to compare the potential cytotoxic profile of this compound with known cytotoxic agents, drawing parallels from related lichen-derived compounds where applicable. Due to the lack of direct data on this compound, this document will focus on outlining the necessary experimental approaches and providing comparative data for other relevant compounds.

It is crucial to distinguish the chemical compound This compound from the commercially available throat lozenge Strepsils® . The latter contains the active ingredients amylmetacresol and 2,4-dichlorobenzyl alcohol, which function as antiseptics. This guide focuses exclusively on the potential cytotoxic properties of the natural compound this compound.

Comparative Cytotoxic Agents

To provide a context for future studies on this compound, this guide will present data on the following compounds:

  • Lichen-Derived Compounds:

    • Usnic Acid: A well-studied lichen metabolite with known cytotoxic and anti-cancer properties.

    • Atranorin: Another common lichen metabolite with reported biological activities, including cytotoxicity in some cancer cell lines.

    • Physodic Acid: A depsidone from lichens that has demonstrated cytotoxic effects against various cancer cells.

  • Standard Chemotherapeutic Agent:

    • Doxorubicin: A widely used chemotherapy drug with a well-characterized cytotoxic mechanism of action.

Data Presentation: Comparative Cytotoxicity (Hypothetical Data for this compound)

The following table is presented as a template for how experimental data on the cytotoxicity of this compound could be structured and compared with other agents. The values for this compound are hypothetical and are included for illustrative purposes only. IC50 (half-maximal inhibitory concentration) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell TypeAssayIncubation Time (h)IC50 (µM)Reference
This compound Primary Human Hepatocytes MTT 48 [Hypothetical Data] N/A
This compound Primary Human Fibroblasts LDH 48 [Hypothetical Data] N/A
Usnic AcidPrimary Rat HepatocytesMTT24~10[1]
AtranorinHuman Melanoma Cells (A375)MTT72>100[2]
Physodic AcidHuman Breast Cancer (MCF-7)MTT7246.0 - 93.9[3]
DoxorubicinHuman Hepatocellular Carcinoma (HepG2)MTT72~0.5 - 1.5[4]

Experimental Protocols

To assess the cytotoxicity of this compound, a series of well-established in vitro assays should be performed on primary cell cultures. Primary cells, being directly derived from living tissue, often provide a more biologically relevant model than immortalized cell lines.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed primary cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and control compounds for the desired incubation period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

b) Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.

  • Principle: LDH released from compromised cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH is then measured through a colorimetric or fluorometric reaction.

  • Protocol:

    • Plate and treat primary cells with this compound and control compounds as described for the MTT assay.

    • At the end of the incubation period, collect a sample of the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH reaction.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

Apoptosis Assays

a) Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Principle: A luminogenic or fluorogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, generating a signal that is proportional to the amount of active enzyme.

  • Protocol:

    • Plate and treat primary cells with this compound and control compounds.

    • Lyse the cells to release their contents.

    • Add the caspase-3/7 substrate to the cell lysate.

    • Incubate at room temperature.

    • Measure the luminescence or fluorescence.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Cell Culture and Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Isolate and Culture Primary Cells seed Seed Cells in 96-well Plates start->seed treat Treat with this compound & Control Compounds seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh caspase Caspase-3/7 Assay (Apoptosis) treat->caspase read Measure Absorbance/ Luminescence mtt->read ldh->read caspase->read calc Calculate IC50 Values read->calc compare Compare with Alternative Compounds calc->compare

Caption: Workflow for assessing the cytotoxicity of this compound in primary cells.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This diagram illustrates a potential mechanism by which this compound could induce apoptosis, based on common pathways activated by cytotoxic agents. This is a speculative model pending experimental validation.

signaling_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound mitochondria Mitochondrial Stress This compound->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

In Vivo Therapeutic Potential of Strepsilin: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of available scientific literature reveals a significant gap in the in vivo validation of the therapeutic potential of Strepsilin, a chemical constituent found in lichens. Currently, there is no published experimental data detailing its efficacy, mechanism of action, or associated signaling pathways in living organisms.

This compound is a known chemical compound isolated from certain species of lichens, such as Cladonia strepsilis. While lichens, in general, are recognized for producing a wide array of secondary metabolites with diverse biological activities, specific in vivo studies on this compound are not available in the current body of scientific research.

This guide aims to provide a framework for the potential in vivo validation of this compound, should preliminary in vitro studies indicate therapeutic promise. The following sections outline hypothetical experimental designs and methodologies that would be necessary to assess its therapeutic potential, based on standard practices in drug development and pharmacology.

Hypothetical Framework for In Vivo Validation of this compound

Should in vitro studies suggest a therapeutic activity for this compound, for instance, in areas like inflammation, cancer, or infectious diseases, a systematic in vivo validation process would be required. This would involve a series of experiments to determine its safety, efficacy, and mechanism of action in a living system.

Table 1: Proposed In Vivo Experimental Models for this compound Validation
Therapeutic AreaAnimal ModelKey Parameters to MeasurePotential Positive Control
Anti-inflammatory Murine model of lipopolysaccharide (LPS)-induced inflammationPro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β), tissue histology, paw edema volumeDexamethasone
Anticancer Xenograft mouse model with relevant human cancer cell lineTumor volume and weight, metastasis, survival rateStandard-of-care chemotherapy for the specific cancer type
Antibacterial Murine model of bacterial infection (e.g., Staphylococcus aureus)Bacterial load in tissues, survival rate, inflammatory markersVancomycin
Proposed Experimental Workflow for In Vivo Validation

A logical workflow would be essential to systematically evaluate the therapeutic potential of this compound. The following diagram illustrates a standard pipeline for such an investigation.

G cluster_0 Phase 1: Preclinical In Vitro Studies cluster_1 Phase 2: In Vivo Pharmacokinetics and Toxicology cluster_2 Phase 3: In Vivo Efficacy Studies cluster_3 Phase 4: Mechanism of Action Studies in_vitro In Vitro Activity Screening (e.g., cytotoxicity, anti-inflammatory assays) pk_pd Pharmacokinetics (ADME) in Animal Models in_vitro->pk_pd Promising In Vitro Results toxicology Acute and Chronic Toxicity Studies pk_pd->toxicology efficacy Efficacy Testing in Disease-Specific Animal Models toxicology->efficacy Favorable Safety Profile moa Investigation of Signaling Pathways (e.g., Western Blot, Immunohistochemistry) efficacy->moa Demonstrated Efficacy

Caption: Proposed experimental workflow for the in vivo validation of this compound's therapeutic potential.

Hypothetical Signaling Pathway Investigation

If this compound were to exhibit, for example, anti-inflammatory properties, a key objective would be to identify the underlying signaling pathways it modulates. A common pathway implicated in inflammation is the NF-κB signaling cascade. The following diagram illustrates a simplified representation of this pathway, which could be investigated in the context of this compound's action.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkappaB_IkappaB NF-κB-IκB (Inactive) IKK->NFkappaB_IkappaB Phosphorylation of IκB IkappaB IκB NFkappaB_IkappaB->IkappaB Degradation NFkappaB NF-κB (Active) NFkappaB_IkappaB->NFkappaB Release Gene Pro-inflammatory Gene Transcription NFkappaB->Gene Translocation This compound This compound (Hypothetical Point of Action) This compound->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While the therapeutic potential of many natural products is an active area of research, this compound remains an uncharacterized compound in the context of in vivo pharmacology. The frameworks presented here are intended to serve as a guide for future research, should preliminary studies uncover a biological activity of interest. For researchers, scientists, and drug development professionals, the exploration of novel chemical entities like this compound represents an opportunity for discovery, although it begins with the foundational step of establishing in vitro activity, which is currently not documented in publicly available literature. Further research is warranted to determine if this compound holds any therapeutic promise.

Head-to-head comparison of different Strepsilin extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a head-to-head comparison of established techniques for the extraction of secondary metabolites from lichens, with a focus on their application to the dibenzofuran, Strepsilin.

Comparative Analysis of Extraction Techniques

The choice of extraction technique depends on various factors, including the stability of the target compound, the desired yield and purity, and the available resources. Below is a summary of three widely used methods applicable to the extraction of this compound.

Technique Principle Typical Solvents Advantages Disadvantages
Maceration (Cold/Solvent Soak) Solid lichen material is soaked in a solvent for a prolonged period, allowing the secondary metabolites to diffuse into the solvent.Acetone, Methanol, Ethanol, ChloroformSimple, low-cost, and suitable for thermolabile compounds.Time-consuming, may result in lower extraction yields compared to other methods, and requires large solvent volumes.
Soxhlet Extraction Continuous extraction of the lichen material with a cycling heated solvent, allowing for efficient extraction with a smaller volume of solvent over time.Acetone, Hexane, Chloroform, EthanolMore efficient than maceration, requires less solvent, and is suitable for continuous operation.Can degrade thermolabile compounds due to prolonged exposure to heat, and requires specialized glassware.
Ultrasound-Assisted Extraction (UAE) High-frequency sound waves are used to create cavitation bubbles in the solvent, which collapse and disrupt the cell walls of the lichen, enhancing solvent penetration and metabolite release.Ethanol, Methanol, AcetoneFast, efficient, and can be performed at lower temperatures, preserving thermolabile compounds.[1]Requires specialized equipment, and the ultrasonic waves can potentially degrade some compounds if not properly controlled.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for the specific lichen species and desired purity of this compound.

Maceration Protocol
  • Sample Preparation: Clean the lichen thalli of any debris and dry them at room temperature or in an oven at a low temperature (e.g., 40°C). Grind the dried lichen material into a fine powder.

  • Extraction: Place the powdered lichen material in a sealed container with a suitable solvent (e.g., acetone or methanol) at a solid-to-solvent ratio of 1:10 (w/v).

  • Incubation: Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.

  • Filtration: Separate the extract from the solid residue by filtration through filter paper.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using techniques such as column chromatography or preparative thin-layer chromatography (TLC).

Soxhlet Extraction Protocol
  • Sample Preparation: As described in the maceration protocol, prepare a fine powder of the dried lichen material.

  • Apparatus Setup: Place the powdered lichen in a thimble and insert it into the main chamber of the Soxhlet extractor. The extractor is then fitted to a flask containing the extraction solvent (e.g., acetone) and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses, and drips down into the thimble containing the lichen powder. The solvent fills the thimble and extracts the metabolites. Once the solvent reaches the overflow level, it is siphoned back into the distillation flask, carrying the extracted compounds with it. This cycle is repeated multiple times over several hours.

  • Concentration: After extraction, the solvent in the flask, now containing the extracted metabolites, is evaporated using a rotary evaporator to yield the crude extract.

  • Purification (Optional): Further purification can be performed as needed.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Prepare a fine powder of the dried lichen material as previously described.

  • Extraction: Suspend the powdered lichen in a suitable solvent (e.g., ethanol) in a flask at a solid-to-solvent ratio of 1:10 (w/v).

  • Sonication: Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-40°C).[1]

  • Filtration and Concentration: Following sonication, filter the mixture and evaporate the solvent as described in the maceration protocol to obtain the crude extract.

  • Purification (Optional): Purify the crude extract as required.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from lichen material.

This compound Extraction Workflow General Workflow for this compound Extraction and Analysis cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Purification and Analysis A Lichen Collection (e.g., Cladonia strepsilis) B Cleaning and Drying A->B C Grinding to Powder B->C D Extraction Method Selection (Maceration, Soxhlet, UAE) C->D E Solvent Extraction D->E F Filtration E->F G Solvent Evaporation (Rotary Evaporator) F->G H Crude this compound Extract G->H I Purification (e.g., Column Chromatography) H->I J Isolated this compound I->J K Structural Characterization (NMR, Mass Spectrometry) J->K L Purity and Yield Analysis (HPLC) J->L

Caption: A generalized workflow for the extraction and analysis of this compound from lichens.

Biosynthesis of this compound: A Note on Current Knowledge

The biosynthesis of dibenzofurans, the class of compounds to which this compound belongs, is understood to generally proceed via the acetyl-malonate pathway, with polyketide synthase (PKS) as a key enzyme.[1] However, the specific enzymatic steps and intermediate compounds in the biosynthetic pathway of this compound have not yet been elucidated in the scientific literature. Therefore, a detailed signaling pathway diagram cannot be provided at this time. Future research in lichen genomics and metabolomics may shed light on the precise mechanisms of this compound biosynthesis.

References

Replicating published findings on Strepsilin's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals no specific findings on the mechanism of action or signaling pathways associated with a molecule named "Strepsilin" in a drug development or biological research context. The initial request to replicate and compare findings on this compound's mechanism of action could not be fulfilled due to the absence of foundational research data.

Investigations into the scientific domain indicate a likely confusion between "this compound" and "Strepsils," a well-known brand of throat lozenges. Strepsils contain active ingredients such as dichlorobenzyl alcohol, amylmetacresol, and in some formulations, lidocaine or flurbiprofen.[1][2] These components exert their effects through antiseptic and local anesthetic properties to relieve throat discomfort.[1]

The search for "this compound" as a distinct chemical entity identified it as a dibenzofuran dimer found in lichens, such as Cladonia strepsilis.[3][4] However, beyond its chemical structure and presence in certain lichen species, there is no available research detailing its biological activity, mechanism of action, or any associated signaling pathways in cellular or preclinical models.

Further searches for related terms did not yield any pertinent information that would allow for the creation of a comparison guide as requested. For instance, while research exists on the anti-inflammatory signaling pathways of a different marine-derived compound named "Streptochlorin," this is a distinct molecule and its properties cannot be attributed to "this compound."

Given the lack of published data, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to this compound's mechanism of action. The core requirement of replicating and comparing published findings cannot be met as there are no such findings to analyze.

It is recommended that researchers and drug development professionals seeking information on this topic verify the name of the compound of interest. Should "this compound" be a novel or internal compound name, its mechanism of action would need to be elucidated through primary research before any comparative analysis can be performed.

References

Safety Operating Guide

Navigating the Unknown: Proper Disposal Procedures for Strepsilin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory chemicals is a cornerstone of a safe and compliant research environment. This guide provides essential safety and logistical information for the disposal of Strepsilin, a naturally occurring dibenzofuran dimer.

Preliminary Hazard Assessment for this compound

When a specific SDS is unavailable, a preliminary hazard assessment based on known properties and structurally similar compounds is a critical first step.[1][3] this compound's core structure is a dibenzofuran, a class of compounds that requires careful handling.[3][4][5][6]

ParameterData / InformationSource / Citation
Chemical Name 4,8-Dihydroxy-10-methyl-1H-[2]benzofuro[5,4-b][1]benzofuran-3-one[1]
Chemical Family Dibenzofuran Dimer[1]
Chemical Formula C₁₅H₁₀O₅[1]
Molar Mass 270.24 g/mol [1]
Physical State Solid[1]
Melting Point 324 °C[1]
Inferred Hazards Based on the dibenzofuran moiety, may cause skin, eye, and respiratory tract irritation.[3][4][6] Toxic to aquatic life with long-lasting effects.[3][3][4][6]
Incompatible Materials Strong oxidizing agents (e.g., perchlorates, nitrates).[4][5][4][5]

Experimental Protocol: Interim Disposal for Uncharacterized Compounds

This protocol outlines a step-by-step methodology for the safe disposal of this compound or any novel chemical for which a specific SDS is not available. The primary principle is to treat the unknown substance as hazardous and to prevent its release into the environment.[2][7]

1. Hazard Characterization and Consultation:

  • Crucial First Step: Contact your institution's Environmental Health and Safety (EHS) department.[2][3] EHS professionals are equipped to manage unknown chemical waste and are knowledgeable about regulatory requirements.[2]
  • Provide EHS with all available information, including the chemical name, structure, known physical properties, and any solvents or reagents it has been in contact with.

2. Personal Protective Equipment (PPE):

  • Always handle the material with appropriate PPE. Based on the inferred hazards of dibenzofurans, this must include:
  • Eye Protection: Chemical safety goggles.[3][6]
  • Hand Protection: Chemically resistant nitrile gloves.[3][5]
  • Body Protection: A lab coat.[3][5]
  • All handling of the solid or its solutions should occur in a certified chemical fume hood to minimize inhalation risk.[3][6]

3. Waste Segregation and Containerization:

  • Do Not Mix: Do not mix this compound waste with other waste streams unless compatibility is certain.[1][3][8] Keep it segregated to prevent unknown chemical reactions.[8][9]
  • Select an Appropriate Container: Use a chemically resistant container that is in good condition and has a secure, leak-proof screw cap.[1][2][9] Ensure the container material is compatible with the waste.
  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[2][3][8] The label must also include:
  • The full chemical name: "this compound".
  • An estimate of the quantity and concentration.
  • The primary inferred hazards (e.g., "Irritant," "Aquatic Hazard").[3][8]
  • The date waste was first added (accumulation start date).[8]

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][8]
  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]
  • It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) to mitigate potential leaks or spills.[3][9]

5. Final Disposal:

  • Do Not Use Sink or Trash: Never dispose of this compound, its solutions, or contaminated materials in the regular trash or down the drain.[2][7][10]
  • Arrange for Pickup: Coordinate with your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal vendor.[1][2][3]
  • Documentation: Complete all required hazardous waste manifests or pickup request forms provided by your institution.[1][3]

Mandatory Visualization

The following workflow diagram illustrates the procedural logic for the safe and compliant disposal of this compound, treating it as a novel or uncharacterized compound.

G start Start: this compound Waste Generated assess Step 1: Preliminary Hazard Assessment start->assess ppe Step 2: Don Appropriate PPE assess->ppe segregate Step 3: Segregate Waste ppe->segregate containerize Step 4: Use Compatible, Sealed Container segregate->containerize label Step 5: Label as 'HAZARDOUS WASTE' containerize->label store Step 6: Store in Designated Satellite Accumulation Area label->store contact_ehs Step 7: Contact EHS for Disposal Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Disposal workflow for a novel compound like this compound.

References

Personal protective equipment for handling Strepsilin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Strepsilin has been located. The following guidance is based on safety protocols for structurally similar compounds, such as dibenzofurans, and general best practices for handling chemical extracts from natural sources like lichens. Researchers should handle this compound with caution and assume it may possess unknown hazards.

This guide provides essential safety and logistical information for laboratory professionals working with this compound, a dibenzofuran dimer derived from lichens. The procedural steps outlined below are designed to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE is based on guidelines for handling dibenzofuran and other lichen extracts.[1][2][3]

  • Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.

    • Clothing: A lab coat or a chemical apron should be worn.[2] For more sensitive operations, a disposable Tyvek suit can offer full-body coverage.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved air-purifying dust or mist respirator.[2]

Safe Handling and Operational Plan

Adherence to a strict operational plan is vital to minimize the risk of exposure and contamination.

Step 1: Preparation and Engineering Controls

  • Ensure work is conducted in a well-ventilated area.[2]

  • Use a local exhaust ventilation system to control airborne concentrations.

  • An eyewash station and a safety shower should be readily accessible in the immediate work area.[2][3]

Step 2: Handling this compound

  • Avoid contact with eyes, skin, and clothing.[2]

  • Minimize the generation and accumulation of dust.[2]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]

Step 3: Storage

  • Store in a cool, dry, well-ventilated area.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

Quantitative Data for a Structurally Similar Compound

Since specific quantitative toxicity and exposure data for this compound are not available, the following table summarizes information for Dibenzofuran, a related compound, for illustrative purposes.

ParameterValueReference Compound
Hazard StatementHarmful if swallowed.[4]Dibenzofuran
Hazard StatementToxic to aquatic life with long-lasting effects.[4]Dibenzofuran
Precautionary StatementWash thoroughly after handling.[4]Dibenzofuran
Precautionary StatementDo not eat, drink or smoke when using this product.[4]Dibenzofuran
Precautionary StatementAvoid release to the environment.[4]Dibenzofuran

Experimental Protocol: General Procedure for Handling a Solid Chemical Compound

The following is a general protocol for the safe handling of a solid chemical compound like this compound.

  • Preparation: Don all required personal protective equipment as specified in Section 1.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize dust inhalation.

    • Use a clean spatula and weighing paper.

    • Carefully transfer the desired amount of this compound.

  • Dissolving:

    • If the protocol requires dissolving the compound, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • If necessary, use a magnetic stirrer or sonicator to aid dissolution, ensuring the container is appropriately sealed.

  • Post-Handling:

    • Clean all equipment used for handling this compound.

    • Decontaminate the work area.

    • Dispose of any contaminated materials according to the disposal plan in Section 5.

    • Remove and properly dispose of or decontaminate PPE.

    • Wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.

  • Waste Characterization: Unused this compound should be treated as hazardous chemical waste.

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container.

    • For spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container.[5]

  • Disposal Method:

    • Dispose of the waste through a licensed waste disposal contractor.

    • Do not dispose of it with household garbage or allow it to enter the sewage system.[4]

    • All disposal activities must comply with local, regional, and national environmental regulations.[1][4]

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Strepsilin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards (Review SDS/Literature) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weighing/ Measuring C->D E Experimental Use (e.g., Dissolving, Reaction) D->E F Decontaminate Work Surfaces & Equipment E->F G Segregate & Label Chemical Waste F->G H Dispose of Waste via Licensed Contractor G->H I Remove & Dispose/ Clean PPE H->I J Wash Hands I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.